molecular formula C6H4Cl2O B058162 3,5-Dichlorophenol CAS No. 591-35-5

3,5-Dichlorophenol

货号: B058162
CAS 编号: 591-35-5
分子量: 163 g/mol
InChI 键: VPOMSPZBQMDLTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,5-Dichlorophenol is a versatile chlorinated phenolic compound of significant interest in chemical synthesis and biological research. Its primary research value lies in its role as a crucial synthetic intermediate and building block for the development of more complex molecules. It is extensively used in the synthesis of advanced agrochemicals, including pesticides and herbicides, where its structure contributes to the biological activity of the final product. Furthermore, it serves as a key precursor in pharmaceutical research for the creation of novel drug candidates and antimicrobial agents. In material science, this compound is employed in the production of polymers and as a model compound in environmental studies to understand the degradation and fate of chlorinated phenolics in ecosystems. Its mechanism of action is often associated with its properties as a prototypical halogenated phenol, which can act as an uncoupler of oxidative phosphorylation in mitochondrial membranes, disrupting energy production in cells. This makes it a valuable tool for studying metabolic processes and cellular toxicity. Researchers also utilize this compound in the development of analytical methods and sensors for environmental monitoring. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
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InChI Key

VPOMSPZBQMDLTM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)O
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Molecular Formula

C6H4Cl2O
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DSSTOX Substance ID

DTXSID2025006
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Molecular Weight

163.00 g/mol
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Physical Description

Prisms (from petroleum ether) or pink crystals. (NTP, 1992), Colorless solid; [ICSC] Yellowish solid; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C, at 100.9kPa: 233 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in petroleum ether, In water, 5,380 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.54 (poor)
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.08 [mmHg], 0.00842 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

Prisms from petroleum ether

CAS No.

591-35-5
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Melting Point

154 °F (NTP, 1992), 68 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-dichlorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, quantitative data, and reaction pathway visualizations to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercially significant compounds, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and various herbicides and fungicides. Its chemical structure, featuring a phenol (B47542) ring with chlorine atoms at the 3 and 5 positions, imparts unique reactivity that is leveraged in diverse chemical transformations. This guide explores the most common and effective laboratory and industrial methods for its synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, with the most prominent starting materials being 3,5-dichloroaniline (B42879) and 1,3,5-trichlorobenzene (B151690). A two-step pathway commencing with the reduction of 3,5-dichloronitrobenzene (B1666198) is also a viable and frequently utilized method.

From 3,5-Dichloroaniline via Diazotization (Sandmeyer-type Reaction)

This widely used laboratory method involves two key steps: the diazotization of 3,5-dichloroaniline to form a diazonium salt, followed by the hydrolysis of this intermediate to yield this compound. This process is a variation of the Sandmeyer reaction.[1][2]

Step 1: Diazotization of 3,5-Dichloroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at a temperature maintained between 0 and 5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 eq) dropwise to the aniline (B41778) solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the 3,5-dichlorobenzenediazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) oxide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/benzene mixture) or by column chromatography on silica (B1680970) gel.[3][4][5]

From 1,3,5-Trichlorobenzene via Hydrolysis

This method is often employed on an industrial scale and involves the direct hydrolysis of 1,3,5-trichlorobenzene under high temperature and pressure in the presence of a base.

  • Place 1,3,5-trichlorobenzene (1.0 eq), sodium hydroxide (B78521) (2.0-2.5 eq), and a copper-based catalyst (e.g., copper(I) chloride) in a high-pressure autoclave.

  • Add water to the autoclave to create an aqueous solution.

  • Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-250 °C. The pressure will increase significantly due to the heating of the aqueous solution.

  • Maintain the reaction at this temperature for several hours (4-8 hours), with continuous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

  • Extract the this compound with an organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

The crude this compound can be purified by vacuum distillation or recrystallization.[3][4][5]

From 3,5-Dichloronitrobenzene (Two-Step Synthesis)

This pathway first involves the reduction of the nitro group of 3,5-dichloronitrobenzene to an amine, yielding 3,5-dichloroaniline, which is then converted to this compound as described in section 2.1.

  • In a high-pressure hydrogenation vessel, charge 3,5-dichloronitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol (B145695) or methanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt on carbon, sulfurized Pt/Al₂O₃, or Raney nickel).[6]

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 MPa).

  • Heat the reaction mixture to a temperature of 70-100 °C and stir vigorously.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 1-4 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain crude 3,5-dichloroaniline. This product is often of sufficient purity to be used directly in the subsequent diazotization step.

Alternative Laboratory Syntheses

Several other methods for the synthesis of this compound have been reported in the literature, which may be suitable for specific research applications.

  • From Arylboronic Acids: This method involves the reaction of a 3,5-dichlorophenylboronic acid with an oxidizing agent in the presence of a catalyst, often under photochemical conditions, to yield this compound with a reported yield of 80.6%.[7]

  • From Aryl Iodides: A copper-catalyzed coupling of 3,5-dichloroiodobenzene with 2-trimethylsilanol can produce this compound in high yield (94.2%).[7]

  • From [2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilane: Treatment of this silane (B1218182) derivative with cesium fluoride (B91410) in DMF affords this compound in a 76.4% yield.[7]

Quantitative Data Summary

The following table summarizes the typical yields for the described synthesis pathways. Note that yields can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction conditions.

Starting MaterialKey ReagentsTypical Yield (%)Reference(s)
3,5-DichloroanilineNaNO₂, H₂SO₄, Cu₂O70-85[1][2]
1,3,5-TrichlorobenzeneNaOH, Cu catalyst, high T/P60-80[8]
3,5-DichloronitrobenzeneH₂, Pt/C or other catalyst (for reduction step)>95 (for reduction)[6]
3,5-Dichlorophenylboronic acidOxidant, catalyst, light80.6[7]
3,5-Dichloroiodobenzene2-trimethylsilanol, CuI, 1,10-phenanthroline94.2[7]
[2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilaneCsF, DMF76.4[7]

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathways and a general experimental workflow.

Synthesis_Pathways cluster_path1 Pathway 1: From 3,5-Dichloronitrobenzene cluster_path2 Pathway 2: From 1,3,5-Trichlorobenzene 3,5-Dichloronitrobenzene 3,5-Dichloronitrobenzene 3,5-Dichloroaniline 3,5-Dichloroaniline 3,5-Dichloronitrobenzene->3,5-Dichloroaniline Reduction (H₂, Catalyst) 3,5-Dichlorophenol_1 This compound 3,5-Dichloroaniline->3,5-Dichlorophenol_1 1. Diazotization (NaNO₂, H⁺) 2. Hydrolysis (H₂O, Cu⁺) 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 3,5-Dichlorophenol_2 This compound 1,3,5-Trichlorobenzene->3,5-Dichlorophenol_2 Hydrolysis (NaOH, high T/P)

Caption: Core synthesis pathways for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Glassware, Reagents) Start->Reaction_Setup Reaction Controlled Reaction (Temperature, Time) Reaction_Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, MP) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is well-established, with several reliable methods available to researchers and chemical manufacturers. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichlorophenol. The information is presented to support research, drug development, and scientific understanding of this compound. All quantitative data is summarized in a structured table for ease of comparison, and detailed experimental methodologies for key properties are provided.

Chemical Identity and Structure

This compound is a chlorinated aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and two chlorine atoms at positions 3 and 5.

Diagram 1: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₄Cl₂O[1]
Molecular Weight 163.00 g/mol [2][3]
CAS Number 591-35-5[4]
Appearance Colorless to pink or dark yellow crystalline solid with a characteristic phenolic odor.[2][5][6]
Melting Point 64 - 68 °C (147.2 - 154.4 °F)[3][5][7]
Boiling Point 233 °C (451.4 °F) at 760 mmHg[2][3][5][7]
pKa (Acid Dissociation Constant) 8.14 - 8.18[2][4]
logP (Octanol-Water Partition Coefficient) 3.62[2][4][8]
Water Solubility 5380 - 7394 mg/L at 25°C; also reported as 0.54 g/100mL (poor)[2][4][9]
Vapor Pressure 0.00842 - 0.08 mmHg at 25 °C[2][10]
Henry's Law Constant 2.4 x 10⁻⁷ atm·m³/mol[2][4]
Density 1.3446 g/cm³ (rough estimate)[7]
Flash Point 233 °C[7][11][12]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of phenolic compounds like this compound are outlined below. These are generalized standard methods.

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of this compound.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in a heating bath (oil or a metal block).

    • The temperature is raised at a steady rate (initially rapid to approach the melting point, then slowed to about 2 °C/min for accurate measurement).

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation or reflux apparatus (round-bottom flask, condenser, thermometer), heating mantle, boiling chips.

  • Procedure (Distillation Method):

    • A sample of this compound (at least 5 mL) is placed in a distillation flask with boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is heated to a steady boil.

    • The temperature at which a stable ring of condensate is observed on the thermometer and the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.

The pKa is a measure of the acidity of the compound. For a phenol (B47542), it represents the pH at which the compound is 50% ionized.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized sodium hydroxide (B78521) solution, and a solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Procedure:

    • A known concentration of this compound is dissolved in a beaker.

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of NaOH, added in small increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH versus volume of NaOH added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the phenol has been neutralized).

logP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the unionized solute in octanol (B41247) and water at equilibrium.

  • Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (pH should be at least 2 units below the pKa to ensure the compound is in its neutral form).

  • Procedure:

    • n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in the pre-saturated n-octanol.

    • A known volume of the pre-saturated aqueous phase is added.

    • The mixture is shaken until equilibrium is reached (e.g., for several hours).

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

This method determines the saturation concentration of a substance in water at a given temperature.

  • Apparatus: Flasks with stoppers, constant temperature water bath with shaker, analytical balance, filtration system (e.g., syringe filters), and an analytical instrument to quantify the solute (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is allowed to stand at the same temperature to allow undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

    • The concentration of this compound in the filtered aqueous solution is determined using a calibrated analytical method. This concentration represents the water solubility.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

Physicochemical_Characterization_Workflow Workflow for Physicochemical Characterization start Start: Obtain Pure Sample identity Confirm Identity & Purity (e.g., NMR, MS, HPLC) start->identity physical_props Determine Physical Properties identity->physical_props solubility_props Determine Solubility Properties identity->solubility_props mp Melting Point physical_props->mp bp Boiling Point physical_props->bp appearance Appearance physical_props->appearance data_analysis Data Analysis and Compilation mp->data_analysis bp->data_analysis appearance->data_analysis water_sol Water Solubility solubility_props->water_sol pka pKa solubility_props->pka logp logP solubility_props->logp water_sol->data_analysis pka->data_analysis logp->data_analysis report Generate Technical Report data_analysis->report end End report->end

Diagram 2: Logical workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core mechanism of action of 3,5-Dichlorophenol (3,5-DCP), a compound of significant interest in toxicology and environmental science. The primary mechanism is identified as the uncoupling of oxidative phosphorylation, leading to a cascade of downstream cellular effects including ATP depletion, increased production of reactive oxygen species (ROS), and potential induction of apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation. As a lipophilic weak acid, 3,5-DCP functions as a protonophore, disrupting the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

In normally functioning mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This process generates a proton-motive force, which consists of a pH gradient and a membrane potential. The energy stored in this gradient is utilized by ATP synthase to drive the phosphorylation of ADP to ATP.

This compound disrupts this tightly coupled process. It diffuses across the inner mitochondrial membrane into the matrix in its protonated form. Within the more alkaline matrix, it releases a proton, and the resulting lipophilic anion diffuses back into the intermembrane space. Here, it picks up another proton and repeats the cycle. This shuttling of protons dissipates the gradient, effectively uncoupling electron transport from ATP synthesis. Consequently, the ETC continues to consume oxygen at a high rate, but the energy is dissipated primarily as heat rather than being harnessed for ATP production.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) H_IMS H+ ATPSynthase ATP Synthase H_IMS->ATPSynthase Normal Proton Flow ATP ATP ATPSynthase->ATP Synthesizes H_Matrix H+ DCP_Matrix 3,5-DCP- DCP_Matrix->H_Matrix Releases H+ DCP_H_IMS DCP_H_IMS DCP_Matrix->DCP_H_IMS Returns to IMS DCP_H_IMS->DCP_Matrix Diffuses across membrane

Caption: Uncoupling of oxidative phosphorylation by this compound.

Downstream Cellular Effects

The uncoupling of oxidative phosphorylation by 3,5-DCP initiates a series of detrimental downstream effects.

  • Depletion of Cellular ATP: The most immediate consequence of uncoupling is a severe reduction in the cell's ability to produce ATP. This energy crisis impairs numerous ATP-dependent cellular processes, including enzymatic reactions, maintenance of ion gradients, and signal transduction.

  • Increased Reactive Oxygen Species (ROS) Production: The hyperactive state of the electron transport chain, combined with the backup of electrons due to the dissipated proton gradient, can lead to increased leakage of electrons, particularly from Complexes I and III. These electrons can prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), which are precursors to other forms of ROS. The resulting oxidative stress can damage lipids, proteins, and DNA.

  • Induction of Apoptosis: While direct studies on 3,5-DCP are limited, related compounds such as 2,4-Dichlorophenol (B122985) have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This process is likely triggered by the combination of ATP depletion, oxidative stress, and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This activates a cascade of caspases, ultimately leading to programmed cell death.

DCP This compound Mito Mitochondrial Dysfunction (Uncoupling) DCP->Mito ATP ATP Depletion Mito->ATP ROS ROS Increase Mito->ROS CytC Cytochrome c Release Mito->CytC Stress Cellular Stress ATP->Stress ROS->Stress Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Stress->Apoptosis

Caption: Potential signaling pathway for 3,5-DCP-induced apoptosis.

Quantitative Data Summary

The biological activity of this compound has been quantified in various toxicological studies. The following table summarizes key data points.

ParameterValueSpecies/SystemReference
Acute Oral LD50 2389 mg/kg (female)Mus musculus (Mouse)[2]
2643 mg/kg (male)Mus musculus (Mouse)[2]
pIC50 1.569Tetrahymena pyriformis (ciliate)[3]
EC50 (5 min) 4.4 mg/LVibrio fischeri (Microtox)[4]
EC50 (3 hours) 2 - 25 mg/LActivated Sludge (Respiration Inhibition)[5]

Experimental Protocols

To investigate the mechanism of action of this compound, several key in vitro assays are employed. Detailed methodologies are provided below.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the effects of 3,5-DCP.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2) in a Seahorse XF96 cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay. Incubate overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of 3,5-DCP and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in a suitable solvent (e.g., DMSO). Dilute to working concentrations in pre-warmed Seahorse assay medium.

  • Assay Execution: a. Replace cell culture medium with pre-warmed Seahorse assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. b. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. c. Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. d. Execute the Mito Stress Test protocol, which measures basal OCR, followed by sequential injections of 3,5-DCP (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Data Analysis: Normalize OCR data to cell number or protein content. Analyze the data to determine the effect of 3,5-DCP on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Start Start Plate Plate cells in XF96 microplate Start->Plate Hydrate Hydrate sensor cartridge Start->Hydrate Equilibrate Equilibrate cells in assay medium (1 hr, 37°C) Plate->Equilibrate Load Load compounds into sensor cartridge Hydrate->Load Prepare Prepare 3,5-DCP and inhibitor compounds Prepare->Load Run Run Mito Stress Test in Seahorse Analyzer Equilibrate->Run Load->Run Analyze Normalize and Analyze OCR Data Run->Analyze End End Analyze->End

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye JC-1 to qualitatively and quantitatively assess changes in ΔΨm.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 3,5-DCP and a positive control (e.g., FCCP) for a predetermined time period.

  • JC-1 Staining: a. Prepare a JC-1 staining solution (typically 2-10 µg/mL) in cell culture medium. b. Remove the treatment medium, wash cells with PBS, and add the JC-1 staining solution. c. Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis: a. Remove the staining solution and wash the cells with PBS. b. Add fresh PBS or medium to the wells. c. Measure fluorescence using a fluorescence plate reader. Read green fluorescence (monomers) at ~530 nm and red fluorescence (J-aggregates) at ~590 nm. d. The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with 3,5-DCP Seed->Treat Stain Stain with JC-1 dye (15-30 min, 37°C) Treat->Stain Wash Wash cells with PBS Stain->Wash Read Read Fluorescence (Red/Green) Wash->Read Calculate Calculate Red/Green Fluorescence Ratio Read->Calculate End End Calculate->End

Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

Cellular ATP Level Assay

This assay quantifies total cellular ATP using a luciferase-based reaction.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well, white-walled plate. Treat with 3,5-DCP for the desired duration.

  • Cell Lysis: Add a reagent that lyses the cells and stabilizes the ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated control cells to determine the percentage of ATP depletion.

Reactive Oxygen Species (ROS) Assay

This assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Methodology:

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Probe Loading: Remove the culture medium and incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment: Wash the cells to remove excess probe and then treat with 3,5-DCP and a positive control (e.g., H₂O₂) in fresh medium.

  • Fluorescence Measurement: Measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Data Analysis: The increase in fluorescence intensity over time reflects the rate of ROS production.

Modulation of Signaling Pathways

While the primary mechanism of 3,5-DCP is mitochondrial uncoupling, the resulting cellular stress, particularly oxidative stress, can trigger secondary signaling cascades.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are key regulators of cellular responses to stress.[6] Oxidative stress is a known activator of the JNK and p38 pathways, which can, in turn, mediate pro-apoptotic signals. While plausible, direct experimental evidence specifically linking 3,5-DCP to the modulation of MAPK pathways is currently limited.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[7] Its activity can be modulated by ROS. Depending on the cellular context, NF-κB activation can have either pro-survival or pro-apoptotic effects. Specific studies investigating the direct impact of 3,5-DCP on the NF-κB pathway are needed to elucidate its role in the overall toxicological profile of the compound.

Conclusion

The core mechanism of action of this compound is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy homeostasis and leads to a cascade of toxic downstream events, including ATP depletion and the generation of reactive oxygen species. These primary effects likely culminate in programmed cell death, or apoptosis, via the intrinsic mitochondrial pathway. While quantitative data on its toxicity are available, further research is required to determine specific IC50/EC50 values related to its uncoupling activity and to definitively link 3,5-DCP to the modulation of specific stress-related signaling pathways such as MAPK and NF-κB. The experimental protocols detailed herein provide a robust framework for future investigations into the nuanced cellular impacts of this compound.

References

3,5-Dichlorophenol: An In-Depth Technical Guide on its Role as an Uncoupler of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenol (3,5-DCP), a halogenated phenolic compound, is recognized for its role as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its effects on mitochondrial function. By acting as a protonophore, 3,5-DCP disrupts the mitochondrial proton gradient, leading to increased oxygen consumption, dissipation of the membrane potential, and a decrease in ATP synthesis. This document is intended to serve as a resource for researchers investigating mitochondrial bioenergetics and for professionals in drug development assessing the mitochondrial toxicity of xenobiotics.

Introduction

Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP synthesis in aerobic organisms, coupling the electron transport chain (ETC) with the phosphorylation of ADP. Uncouplers are molecules that disrupt this coupling, leading to the dissipation of the proton-motive force as heat, rather than being harnessed for ATP production.[1] Weakly acidic uncouplers, such as chlorinated phenols, function as protonophores, transporting protons across the inner mitochondrial membrane.[2]

This compound (C₆H₄Cl₂O) is a dichlorinated phenol (B47542) that has been identified as a metabolite of certain pesticides.[3] Its chemical structure, featuring a dissociable hydroxyl group and a lipophilic phenyl ring with electron-withdrawing chlorine atoms, is characteristic of protonophoric uncouplers.[2] Understanding the specific effects of 3,5-DCP on mitochondrial function is crucial for toxicology studies and for evaluating the off-target effects of structurally related compounds in drug discovery.

Mechanism of Action: Protonophore Activity

As a classical protonophoric uncoupler, this compound disrupts the chemiosmotic gradient across the inner mitochondrial membrane. The mechanism involves a cyclical process where the protonated (neutral) form of the phenol diffuses from the acidic intermembrane space to the more alkaline mitochondrial matrix. In the matrix, it releases a proton, and the resulting phenolate (B1203915) anion returns to the intermembrane space, driven by the membrane potential. This futile cycle of proton pumping dissipates the proton gradient necessary for ATP synthase to produce ATP.[2]

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_path cluster_ETC Electron Transport Chain cluster_ATPSynthase ATP Synthase IMS Intermembrane Space (Low pH) ATPSynthase ATP Synthase Matrix Mitochondrial Matrix (High pH) ETC Complex I-IV DCP_H_IMS 3,5-DCP-H DCP_H_Matrix 3,5-DCP-H DCP_H_IMS->DCP_H_Matrix Diffusion DCP_Matrix 3,5-DCP⁻ DCP_H_Matrix->DCP_Matrix Deprotonation H_Matrix H⁺ DCP_H_Matrix->H_Matrix DCP_H_Matrix->H_Matrix H⁺ release from 3,5-DCP-H DCP_IMS 3,5-DCP⁻ DCP_IMS->DCP_H_IMS Protonation DCP_Matrix->DCP_IMS Electrophoretic Movement H_IMS H⁺ H_IMS->DCP_IMS H_IMS->DCP_IMS H⁺ uptake by 3,5-DCP⁻ H_pump_in H⁺ H_pump_out H⁺ ETC->H_pump_out Pumps H⁺ out ATP ATP ATPSynthase->ATP H_pump_in->ATPSynthase Drives ATP Synthesis ADP ADP + Pi ADP->ATPSynthase

Caption: Mechanism of this compound as a protonophore uncoupler.

Quantitative Effects on Mitochondrial Function

While extensive quantitative data specifically for this compound is limited in the readily available literature, the effects of dichlorophenol isomers and other chlorinated phenols have been studied. The data presented below for related compounds can be used as a comparative reference. It is important to note that the position of the chlorine atoms significantly influences the uncoupling activity.

Table 1: Effect of Dichlorophenol Isomers on Mitochondrial Respiration (Note: Specific data for 3,5-DCP was not available in the reviewed literature. Data for other isomers is presented for comparative purposes.)

CompoundConcentration for Maximal Stimulation of State 4 Respiration (µM)Inhibition of State 3 Respiration (IC50, µM)Reference
2,4-Dichlorophenol~100>500[4]
2,6-Dichlorophenol~50~200[4]
3,4-DichlorophenolNot ReportedNot Reported

Table 2: Effect of this compound on Mitochondrial Membrane Potential and ATP Synthesis (Note: Specific quantitative values for 3,5-DCP were not found. The expected qualitative effects are listed.)

ParameterEffect of this compoundExpected Concentration Range
Mitochondrial Membrane Potential (ΔΨm)Decrease (Depolarization)Low micromolar
ATP SynthesisInhibitionLow micromolar

Detailed Experimental Protocols

The following protocols are generalized methods for assessing the effects of a test compound like this compound on key parameters of mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes the use of the Agilent Seahorse XF Cell Mito Stress Test to determine the effect of this compound on mitochondrial respiration in cultured cells (e.g., HepG2).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cultured cells (e.g., HepG2)

  • This compound stock solution (in DMSO)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Compound Plate Preparation: Prepare a utility plate with different concentrations of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium.

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the sensor cartridge with the compound plate into the Seahorse XF Analyzer.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • Inject this compound at various concentrations to measure the dose-dependent effect on OCR. An increase in basal OCR is indicative of uncoupling.

    • Sequentially inject Oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (a potent uncoupler to determine maximal respiration), and Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

  • Data Analysis: Normalize the OCR data to cell number or protein content. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells Plate Cells in XF Microplate Hydrate_Cartridge Hydrate Sensor Cartridge Prepare_Compounds Prepare 3,5-DCP and Inhibitor Plate Equilibrate_Cells Equilibrate Cells in Assay Medium Prepare_Compounds->Equilibrate_Cells Load_Analyzer Load Plates into Seahorse Analyzer Equilibrate_Cells->Load_Analyzer Measure_Basal Measure Basal OCR Load_Analyzer->Measure_Basal Inject_DCP Inject 3,5-DCP Measure_Basal->Inject_DCP Inject_Oligo Inject Oligomycin Inject_DCP->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/ Antimycin A Inject_FCCP->Inject_Rot_AA Normalize_Data Normalize OCR Data Inject_Rot_AA->Normalize_Data Calculate_Parameters Calculate Mitochondrial Function Parameters Normalize_Data->Calculate_Parameters

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to this compound.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~548/574 nm for TMRM)

  • Cultured cells on glass-bottom dishes or black-walled, clear-bottom microplates

  • TMRM stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • FCCP stock solution (as a positive control for depolarization)

  • Hoechst 33342 (for nuclear staining, optional)

  • Imaging buffer (e.g., HBSS)

Procedure:

  • Cell Seeding: Plate cells on an appropriate imaging vessel and allow them to adhere.

  • Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in imaging buffer for 30-45 minutes at 37°C, protected from light.

  • Baseline Measurement: Acquire baseline fluorescence images or plate reader measurements.

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add FCCP (e.g., 1-5 µM) to induce complete depolarization and obtain a minimal fluorescence reading.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline and normalize to the FCCP-induced minimum.

MMP_Assay_Workflow Seed_Cells Seed Cells on Imaging Plate Load_TMRM Load Cells with TMRM Seed_Cells->Load_TMRM Measure_Baseline Acquire Baseline Fluorescence Load_TMRM->Measure_Baseline Add_DCP Add 3,5-DCP Measure_Baseline->Add_DCP Monitor_Fluorescence Monitor Fluorescence (Time-Lapse) Add_DCP->Monitor_Fluorescence Add_FCCP Add FCCP (Positive Control) Monitor_Fluorescence->Add_FCCP Analyze_Data Analyze Fluorescence Intensity Change Add_FCCP->Analyze_Data

Caption: Workflow for Mitochondrial Membrane Potential Assay using TMRM.

Measurement of ATP Synthesis

This protocol describes a luciferin (B1168401)/luciferase-based assay to quantify changes in cellular ATP levels following treatment with this compound.

Materials:

  • Luminescence plate reader

  • Opaque-walled microplates

  • Cultured cells

  • This compound stock solution (in DMSO)

  • ATP assay kit (luciferin/luciferase-based)

  • Cell lysis buffer

Procedure:

  • Cell Treatment: Plate cells in an opaque-walled microplate and treat with various concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • ATP Measurement: Add the luciferin/luciferase reagent to the cell lysates. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Reading: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysates.

ATP_Assay_Workflow Plate_and_Treat Plate and Treat Cells with 3,5-DCP Lyse_Cells Lyse Cells to Release ATP Plate_and_Treat->Lyse_Cells Add_Reagent Add Luciferin/Luciferase Reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_ATP Calculate ATP Concentration (vs. Standard Curve) Measure_Luminescence->Calculate_ATP

Caption: Workflow for Cellular ATP Measurement Assay.

Structure-Activity Relationship of Dichlorophenols

The uncoupling activity of chlorophenols is influenced by several factors, including:

  • pKa: The acidity of the hydroxyl group affects the compound's ability to be protonated and deprotonated at physiological pH.

  • Lipophilicity (logP): A higher lipophilicity facilitates the movement of the compound across the lipid-rich inner mitochondrial membrane.

  • Position of Chlorine Atoms: The location of the electron-withdrawing chlorine atoms on the phenyl ring influences both the pKa and the distribution of the negative charge on the phenolate anion, which can affect its movement across the membrane.

Generally, for chlorophenols, uncoupling potency increases with the number of chlorine substituents and with increasing lipophilicity.

Conclusion

This compound acts as an uncoupler of oxidative phosphorylation by functioning as a protonophore, thereby disrupting the mitochondrial proton gradient. This leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and inhibition of ATP synthesis. The provided experimental protocols offer a framework for the quantitative assessment of these effects. While specific quantitative data for 3,5-DCP is not extensively available in the public domain, the methodologies described herein are standard for characterizing the mitochondrial liability of this and other related compounds. Further research is warranted to establish a detailed quantitative profile of this compound's impact on mitochondrial bioenergetics. This information is critical for a comprehensive toxicological assessment and for informing structure-activity relationship studies in the context of drug development.

References

solubility of 3,5-Dichlorophenol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorophenol in water and various organic solvents. The information is intended to support research, chemical synthesis, and formulation development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented by a detailed experimental protocol for solubility determination.

Solubility Data

The solubility of this compound is a critical parameter for its handling, application, and environmental fate. While its aqueous solubility is limited, it exhibits higher solubility in a range of organic solvents. The available quantitative and qualitative data are summarized in the tables below.

Quantitative Solubility Data

The solubility of this compound in water has been reported with some variability. The following table presents the available data, converted to common units for comparison.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference
Water255.40.033[1]
Water255.380.033[2]
Water257.390.045[3]
Water20< 1< 0.006[2]

Note: The molecular weight of this compound (163.00 g/mol ) was used for the calculation of molar solubility.

Qualitative Solubility Data
SolventQualitative SolubilityReference
EthanolVery Soluble[4][5]
Diethyl EtherVery Soluble[4][5]
Petroleum EtherVery Soluble[4][5]
AcetoneSoluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]
ChloroformSlightly Soluble[4]
Ethyl AcetateSlightly Soluble[4]

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the solubility of chemical substances is the Shake-Flask Method , as described in OECD Guideline 105. This method is suitable for substances with a solubility greater than 10⁻² g/L.

Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass flasks with stoppers

  • Thermostatic shaker or water bath with agitation capabilities

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the time required, but 24 to 48 hours is typical. It is recommended to take samples at different time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the solid phase. This can be achieved by:

      • Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet the solid.

      • Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte.

  • Quantification:

    • Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow A Preparation B Add excess this compound to solvent in a sealed flask A->B C Equilibration B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Phase Separation D->E F Centrifugation or Filtration to remove undissolved solid E->F G Quantification F->G H Dilute saturated solution and analyze via HPLC, GC, or UV-Vis G->H I Data Analysis H->I J Calculate solubility from calibration curve and dilution factor I->J

Caption: Experimental workflow for determining the solubility of this compound.

References

spectroscopic data for 3,5-Dichlorophenol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorophenol (CAS No: 591-35-5), a chemical intermediate of interest in various research and development applications. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended for researchers, scientists, and professionals in drug development.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₆H₄Cl₂O[1][2][3][4]

  • Molecular Weight: 163.00 g/mol [2][5]

  • Structure: this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.19Doublet1HH-4
~6.99Triplet2HH-2, H-6
~5.5 (variable)Singlet (broad)1HOH

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the hydroxyl proton is characteristic and its position can be highly variable.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~155.8C-1 (C-OH)
~135.2C-3, C-5 (C-Cl)
~121.5C-4
~115.9C-2, C-6

Note: These are predicted or reported values and may vary slightly depending on the experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its phenolic and chlorinated aromatic structure.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3600Strong, BroadO-H stretch (phenolic)
~3050-3100MediumAromatic C-H stretch
~1570-1600StrongC=C aromatic ring stretch
~1450-1480StrongC=C aromatic ring stretch
~1150-1250StrongC-O stretch (phenol)
~800-900StrongC-H out-of-plane bending
~650-800StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and isotopic peaks due to the presence of two chlorine atoms.[5][6]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
162100[M]⁺ (with ²³⁵Cl)
16465[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
16610[M+4]⁺ (with ²³⁷Cl)
127Moderate[M-Cl]⁺
99Moderate[M-Cl-CO]⁺
63Moderate[C₅H₃]⁺

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is a characteristic feature for compounds containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A 300 MHz or higher NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to achieve optimal field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr).[8] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[5]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and fragmentation patterns. Comparison with a spectral library (e.g., NIST) can confirm the identity of the compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a conceptual representation of the data obtained.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Data_Relationship cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR Provides C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Provides IR_Spec IR Spectrum (Functional Groups: -OH, C-Cl, C=C) Compound->IR_Spec Provides Mass_Spec Mass Spectrum (Molecular Ion: m/z 162 Isotopic Pattern) Compound->Mass_Spec Provides

Caption: Relationship between this compound and the information derived from different spectroscopic techniques.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichlorophenol (CAS No. 591-35-5), a chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to its toxicological profile, stringent adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄Cl₂O[2]
Molecular Weight 163.00 g/mol [2]
Appearance Colorless to light brown crystalline solid
Odor Strong, phenolic[1]
Melting Point 65-68 °C[3]
Boiling Point 233 °C[3]
Water Solubility Sparingly soluble (5,380 mg/L at 25°C)[1]
log Kow (Octanol-Water Partition Coefficient) 3.62

Table 2: Acute Toxicity Data for this compound

EndpointValueSpeciesRouteReference(s)
LD₅₀ (Oral) 2389 mg/kgMouseOral[4]
LD₅₀ (Dermal) Data not available
LC₅₀ (Inhalation) Data not available
EC₅₀ (Daphnia magna, 24h) 1 - 3.5 mg/lDaphnia magnaAquatic[5]
LC₅₀ (Platichthys flesus, 96h) 3.5 mg/lPlatichthys flesus (flounder)Aquatic[5]
Growth inhibition EC₅₀ (Desmodesmus subspicatus, 3d) 5 mg/lDesmodesmus subspicatus (green algae)Aquatic[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[5]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[5]

  • Skin Protection:

    • Gloves: Neoprene or butyl rubber gloves are recommended. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[6]

    • Lab Coat: A fully buttoned lab coat is required.

    • Apron: For splash hazards, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Engineering Controls
  • Fume Hood: All work with this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood.[6][7]

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5][6]

  • Keep containers tightly closed and store below eye level.[6][8]

  • Use secondary containment to prevent spills.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spills and Leaks
  • Small Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the laboratory and contact the appropriate emergency response team. Prevent the spill from entering drains.[9]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.

Experimental Protocols for Toxicity Assessment

The following are summaries of standard methodologies for assessing the toxicity of this compound.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[10]

  • Principle: A small group of animals (typically rats) is dosed at a defined starting level. The outcome (mortality or survival) determines the next dosing level (higher or lower). This process continues until the lethal dose range is identified.[10]

  • Methodology:

    • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[10]

    • Dosing: The test substance is administered orally by gavage in a single dose.[10]

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[11]

Acute Dermal Toxicity (OECD 402)

This method assesses the potential hazards from short-term dermal exposure.[5]

  • Principle: The test substance is applied to a shaved area of the skin of a small group of animals (typically rats or rabbits) for a 24-hour period.[12]

  • Methodology:

    • Animal Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[13]

    • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[12]

    • Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.[12]

In Vitro Cytotoxicity: Neutral Red Uptake Assay

This assay determines the cytotoxicity of a substance on cultured cells.

  • Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is proportional to the number of non-viable cells.[14]

  • Methodology:

    • Cell Culture: Cells (e.g., normal human keratinocytes) are seeded in 96-well plates and incubated.[15]

    • Treatment: Cells are exposed to various concentrations of the test substance for a defined period.[15]

    • Dye Incubation: The treatment medium is replaced with a medium containing Neutral Red, and the plates are incubated.[8]

    • Extraction and Measurement: The dye is extracted from the viable cells, and the absorbance is measured spectrophotometrically. The results are used to calculate the concentration that inhibits 50% of cell viability (IC₅₀).[8]

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16]

  • Methodology:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.[17]

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17]

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations.[18]

    • Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.[19]

    • Scoring: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[19]

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorophenols, including this compound, is understood to involve several cellular mechanisms.

Uncoupling of Oxidative Phosphorylation

Chlorophenols can act as uncouplers of oxidative phosphorylation in mitochondria.[20][21] This disrupts the process of ATP synthesis, leading to a depletion of cellular energy.

G cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient H_pump->H_gradient Establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP ATP_synthase->ATP Reduced Energy_Depletion Cellular Energy Depletion DCP This compound Disruption Disrupts Proton Gradient DCP->Disruption Disruption->ATP_synthase Inhibits

Caption: Uncoupling of oxidative phosphorylation by this compound.

Induction of Oxidative Stress

Exposure to chlorophenols can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[22][23] This can cause damage to cellular components, including lipids, proteins, and DNA.

G cluster_damage Cellular Damage DCP This compound Exposure ROS Increased Reactive Oxygen Species (ROS) DCP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Can lead to

Caption: Induction of oxidative stress and subsequent cellular damage.

Potential Endocrine Disruption

Some chlorophenols have been shown to have endocrine-disrupting properties, potentially by interacting with hormone receptors.[24] The specific mechanisms for this compound are an area of ongoing research.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G Start Start: Project Planning Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment SOP_Dev Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Dev Training Personnel Training on SOP and Hazards SOP_Dev->Training Procurement Procure this compound and Required PPE Training->Procurement Storage Receive and Store Chemical Properly Procurement->Storage Experiment Conduct Experiment in Designated Area (Fume Hood) Storage->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste_Disposal Documentation Document Experiment and Waste Disposal Waste_Disposal->Documentation End End of Workflow Documentation->End

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment and the development of specific Standard Operating Procedures for your laboratory and experimental protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

environmental fate and transport of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of 3,5-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,5-DCP) is a chemical compound belonging to the chlorophenol group. It is utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its presence in the environment is a concern due to its toxicity to aquatic organisms and its classification as a priority pollutant.[1][2][3] Understanding the environmental fate and transport of 3,5-DCP is critical for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the key processes governing its behavior in the environment, supported by quantitative data, experimental methodologies, and process visualizations.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄Cl₂O[4][5][6]
Molecular Weight 163.00 g/mol [4][5][6]
CAS Number 591-35-5[4][5][6]
Appearance Colorless to pink or yellow crystals with a characteristic odor.[4][7][8][9]
Melting Point 65 - 68 °C[5][9][10]
Boiling Point 233 °C at 757-760 mmHg[7][8][9]
Water Solubility 5,380 - 7,394 mg/L at 25 °C[1][4][9]
Vapor Pressure 0.00842 - 0.08 mmHg (1.1 - 10.6 Pa) at 25 °C[4][7]
Octanol-Water Partition Coefficient (log Kow) 3.62 - 3.68[3][4][9]
Dissociation Constant (pKa) 8.18[4][7]
Henry's Law Constant 2.4 x 10⁻⁷ atm-m³/mol at 25 °C (estimated)[4][7]

Environmental Fate

The fate of 3,5-DCP in the environment is determined by a combination of degradation and transport processes. Due to the electron-withdrawing nature of its chlorine atoms, it is relatively resistant to degradation compared to other isomers.[6][11]

Degradation Processes

3.1.1 Biodegradation this compound is considered to be hardly biodegradable.[6][11] Chlorophenols with chlorine atoms at the 3- or 3,5- positions are generally more resistant to microbial degradation than isomers with chlorine at the 2- or 2,6- positions.[6][11] Biological treatment has often proven inefficient for this compound due to its refractory nature.[6][11] However, under anaerobic conditions, reductive dehalogenation can occur. For instance, pentachlorophenol (B1679276) (PCP) can be sequentially dehalogenated to 3,4,5-trichlorophenol, then to this compound, and subsequently to 3-chlorophenol (B135607) and phenol.[12]

3.1.2 Abiotic Degradation

  • Photodegradation: 3,5-DCP contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4][7] In the atmosphere, it reacts with photochemically-produced hydroxyl radicals with an estimated rate constant of 1.7 x 10⁻¹¹ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 1 day.[7] In water, UV irradiation (>280 nm) can lead to the formation of 5-chlororesorcinol.[7] Advanced Oxidation Processes (AOPs), such as UV-C activated persulfate (PS), have been shown to be effective. In one study, 10 mg/L of 3,5-DCP was completely degraded within 40 minutes using a UV-C/PS treatment.[11][13] The second-order rate constant for the reaction of 3,5-DCP with the sulfate (B86663) radical (SO₄•⁻) was determined to be 1.77×10⁹ M⁻¹s⁻¹.[11][13]

  • Hydrolysis: this compound lacks functional groups that hydrolyze under typical environmental conditions and is therefore not expected to undergo hydrolysis.[4][7]

Transport Processes

The transport and partitioning of 3,5-DCP are heavily influenced by environmental pH, its pKa of 8.18, and its affinity for organic carbon.[4][14]

  • Sorption: With an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1,200, 3,5-DCP is expected to have low mobility in soil and adsorb to sediment and suspended solids.[4] In acidic to neutral environments (pH < pKa), it exists primarily in its neutral form, which has a greater tendency to adsorb to soil surfaces.[14] At higher pH levels, it dissociates into its anionic form, which is more mobile as anions generally do not adsorb as strongly to soils.[4][14][15]

  • Volatilization: The Henry's Law constant of 2.4 x 10⁻⁷ atm-m³/mol indicates that 3,5-DCP is expected to volatilize slowly from water surfaces.[4] Based on this value, the estimated volatilization half-life from a model river (1 m deep, 1 m/sec flow, 3 m/sec wind) is about 190 days.[4] The half-life from a model lake is even longer, estimated at approximately 47 months.[4] Volatilization from moist soil surfaces may also occur.[4]

Table 2: Environmental Fate and Transport Parameters for this compound

ParameterProcessValueMediumConditions / NotesReference
Atmospheric Half-life Photodegradation~1 dayAirReaction with hydroxyl radicals (est.)[7]
Volatilization Half-life Volatilization~190 daysRiverModel river (est.)[4]
Volatilization Half-life Volatilization~47 monthsLakeModel lake (est.)[4]
Soil Adsorption Coefficient (Koc) Sorption1,200 (est.)SoilIndicates low mobility[4]
Sulfate Radical Reaction Rate Constant AOP Degradation1.77 x 10⁹ M⁻¹s⁻¹WaterSecond-order rate constant[11][13]

Experimental Protocols: UV-C/Persulfate Oxidation

This section details the methodology for an experiment investigating the degradation of 3,5-DCP using UV-C activated persulfate (PS) oxidation, based on published research.[6][11][13][16]

Objective: To determine the degradation efficiency and kinetics of 3,5-DCP in distilled water (DW) and simulated wastewater (SWW) under UV-C and UV-C/PS treatment.

Materials and Reagents:

  • This compound (CAS: 591-35-5)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (LC-MS grade)

  • LC-MS grade water

  • Reagents for simulated wastewater preparation

  • Competition kinetic reference compound (e.g., phenol)

Experimental Setup:

  • Photoreactor: A batch photoreactor equipped with a low-pressure mercury UV-C lamp (emitting at 254 nm).

  • Stirring: Magnetic stirrer to ensure complete mixing.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector, Total Organic Carbon (TOC) analyzer, Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation byproducts.

Procedure:

  • Solution Preparation: Prepare stock solutions of 3,5-DCP and potassium persulfate in distilled water. Prepare experimental solutions by diluting the stock to the desired initial concentrations (e.g., 2 mg/L or 10 mg/L 3,5-DCP).

  • pH Adjustment: Adjust the initial pH of the solutions to the target values (e.g., 3, 5, 6.3, 11) using dilute acid or base.

  • Initiation of Reaction: Place the reaction vessel in the photoreactor. Add the specified concentration of persulfate (e.g., 0.02 mM, 0.10 mM, 1.00 mM). Turn on the UV-C lamp to initiate the reaction.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes). Immediately quench the reaction in the samples, if necessary, to stop further degradation before analysis.

  • Analysis:

    • Analyze the concentration of 3,5-DCP in each sample using HPLC.

    • Measure the Dissolved Organic Carbon (DOC) to assess the degree of mineralization.

    • Identify major degradation byproducts (e.g., hydroquinone) and chloride ion release using LC-MS and ion chromatography, respectively.

  • Competition Kinetics: To determine the second-order rate constant, conduct experiments with 3,5-DCP and a reference compound of known reactivity with sulfate radicals. Analyze the simultaneous degradation of both compounds.

Visualizations

The following diagrams illustrate the key processes governing the fate of this compound.

Environmental_Fate_of_3_5_DCP cluster_env Environmental Compartments cluster_process Processes Atmosphere Atmosphere Degradation_Products Degradation Products (e.g., 5-Chlororesorcinol) Atmosphere->Degradation_Products Photochemical Reaction (OH Radicals) Water Water Water->Atmosphere Volatilization (slow) Soil_Sediment Soil / Sediment Water->Soil_Sediment Partitioning Water->Degradation_Products Photodegradation (Sunlight, AOPs) Soil_Sediment->Water Leaching/ Desorption Soil_Sediment->Degradation_Products Biodegradation (slow) Bound_Residue Sorption / Bound Residue Soil_Sediment->Bound_Residue Adsorption (Koc) DCP This compound (Release) DCP->Atmosphere Volatilization DCP->Water Direct Release/ Runoff DCP->Soil_Sediment Spills/ Deposition

Caption: Environmental fate and transport pathways for this compound.

AOP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Aqueous Solution of 3,5-DCP A2 Adjust pH A1->A2 A3 Add Persulfate (PS) Stock Solution A2->A3 B1 Place in Photoreactor with Stirring A3->B1 Transfer to Reactor B2 Initiate UV-C Irradiation B1->B2 B3 Withdraw Samples at Timed Intervals B2->B3 C1 Quench Reaction B3->C1 Process Samples C2 Analyze 3,5-DCP (HPLC) C1->C2 C3 Measure Mineralization (TOC/DOC) C1->C3 C4 Identify Byproducts (LC-MS) C1->C4

Caption: Experimental workflow for UV-C/Persulfate degradation of 3,5-DCP.

Degradation_Pathway DCP This compound Product 5-Chlororesorcinol DCP->Product Direct Photolysis (UV > 280 nm) + H₂O, - HCl

Caption: Abiotic degradation pathway of this compound via photolysis.

Conclusion

This compound is a moderately persistent environmental contaminant. Its fate is characterized by slow volatilization from water, low mobility in soil due to sorption to organic carbon, and a high resistance to biodegradation. The primary degradation pathways are abiotic, particularly photolysis in water and reactions with hydroxyl radicals in the atmosphere. Advanced oxidation processes can significantly enhance its degradation. The pH of the environmental medium is a critical factor, influencing both its sorption potential and mobility. This guide provides the foundational data and process understanding necessary for professionals engaged in environmental risk assessment and the development of remediation technologies for sites contaminated with this compound.

References

Toxicological Profile of 3,5-Dichlorophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (3,5-DCP), a halogenated phenolic compound, is utilized as a research chemical and is a known metabolite of certain pesticides.[1] Its presence in the environment, primarily as a water contaminant, necessitates a thorough understanding of its toxicological profile for risk assessment and management. This technical guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support research and development activities.

Chemical and Physical Properties

PropertyValueReference
CAS Number 591-35-5[1]
Molecular Formula C₆H₄Cl₂O[1]
Molecular Weight 163.00 g/mol [2]
Appearance Colorless to yellowish crystalline solid[1]
Melting Point 68 °C[2]
Boiling Point 233 °C[2]
Water Solubility 5.38 g/L at 25 °C[1]
log Kow 3.62[2]

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral exposure.

TestSpeciesRouteValueReference
LD₅₀MouseOral2643 mg/kg (male)[2]
LD₅₀MouseOral2389 mg/kg (female)[2]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) in Rodents (Similar to OECD Guideline 401) [3]

A typical acute oral toxicity study involves the administration of a single dose of the test substance to fasted animals.[3]

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.[3]

  • Acclimation: Animals are acclimated to laboratory conditions for at least five days.

  • Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing.[3]

  • Dose Administration: The test substance is administered by oral gavage in graduated doses to several groups of animals, with one dose per group.[3]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.[3]

  • Data Analysis: The LD₅₀ value, the dose estimated to cause mortality in 50% of the animals, is calculated using appropriate statistical methods.

Subchronic and Chronic Toxicity
Carcinogenicity

There are no specific carcinogenicity bioassays for this compound reported by major toxicological programs such as the National Toxicology Program (NTP).[2] The International Agency for Research on Cancer (IARC) has not classified this compound specifically. For the broader class of chlorophenols, there is limited evidence of carcinogenicity from occupational exposures.[2]

Genotoxicity

This compound has been reported as non-mutagenic in the bacterial reverse mutation assay (Ames test).[2]

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimurium strainsWith and without S9Negative[2]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Similar to OECD Guideline 471) [6]

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][6]

  • Tester Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.[6]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[6]

  • Procedure:

    • The tester strains are exposed to various concentrations of the test substance in a minimal medium lacking histidine.[1]

    • The mixture is plated on minimal agar (B569324) plates.[1]

    • The plates are incubated for 48-72 hours.[1]

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow in the absence of histidine) compared to the negative control.[1]

Reproductive and Developmental Toxicity
Dermal and Ocular Irritation

This compound is irritating to the skin and eyes.[8]

Experimental Protocol: Acute Dermal Irritation in Rabbits (Similar to OECD Guideline 404) [9]

This test evaluates the potential of a substance to cause skin irritation.[9]

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A small area of the animal's dorsal skin is clipped free of fur.[10]

    • A single dose of the test substance is applied to the skin under a gauze patch.[9]

    • The patch is typically left in place for 4 hours.[9]

    • After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).[9]

  • Data Analysis: The severity of the skin reactions is scored, and an irritation index is calculated.

Mechanisms of Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, research on dichlorophenols and other chlorophenols points to several potential pathways.

Oxidative Stress and the Nrf2 Pathway

Studies on dichlorophenols suggest they can induce oxidative stress. This process involves the generation of reactive oxygen species (ROS) that can damage cellular components. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some dichlorophenols have been shown to downregulate Nrf2, potentially impairing the cell's ability to defend against oxidative stress.

Oxidative_Stress_Pathway DCP This compound ROS Reactive Oxygen Species (ROS) DCP->ROS Induces Nrf2_Keap1 Nrf2-Keap1 Complex DCP->Nrf2_Keap1 Potentially Inhibits Dissociation Cellular_Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Cellular_Damage Causes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Potential Oxidative Stress Pathway of this compound.
Endocrine Disruption

Chlorophenols are recognized as potential endocrine-disrupting chemicals (EDCs).[11] They can interfere with the normal functioning of the endocrine system, including the estrogenic pathways. While specific data on this compound's interaction with the estrogen receptor is limited, the general mechanism for many EDCs involves binding to hormone receptors, thereby mimicking or blocking the action of endogenous hormones.

Endocrine_Disruption_Pathway DCP This compound (Potential EDC) ER Estrogen Receptor (ER) DCP->ER Binds to (Agonist/Antagonist) Hormone_Response Altered Gene Expression & Hormonal Response ER->Hormone_Response Leads to

Potential Endocrine Disruption by this compound.

Experimental Workflows

The following diagram illustrates a generalized workflow for conducting a bacterial reverse mutation assay (Ames Test).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare Bacterial Tester Strains mix Mix Bacteria, Compound, and S9 Mix (or buffer) strain_prep->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix compound_prep Prepare Test Compound Dilutions compound_prep->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data & Determine Mutagenicity count->analyze

Generalized Workflow for an Ames Test.

Conclusion

The available toxicological data for this compound indicate moderate acute toxicity and a lack of mutagenic activity in the Ames test. It is also recognized as a skin and eye irritant. However, significant data gaps exist, particularly concerning its chronic, carcinogenic, reproductive, and developmental toxicity. While the broader class of chlorophenols is associated with oxidative stress and endocrine disruption, further research is needed to elucidate the specific mechanisms and signaling pathways affected by this compound. This guide highlights the current state of knowledge and underscores the need for more comprehensive studies to fully characterize the toxicological profile of this compound.

References

3,5-Dichlorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenol (3,5-DCP) is a significant chlorinated aromatic organic compound with the chemical formula C₆H₄Cl₂O. It serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals, including pharmaceuticals, pesticides, and dyes. This technical guide provides an in-depth overview of the history, discovery, synthesis, and biological significance of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and toxicological properties in structured tables, and visualizations of key chemical and biological pathways.

Introduction

This compound is a crystalline solid at room temperature, characterized by a phenolic odor.[1][2] Its chemical structure, featuring a hydroxyl group and two chlorine atoms at the meta positions of a benzene (B151609) ring, imparts specific reactivity and biological activity. This compound is of particular interest to the pharmaceutical industry as a key starting material in the synthesis of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[3] Furthermore, it is a precursor in the manufacturing of certain herbicides and other agrochemicals.[4] The presence of chlorine atoms on the phenol (B47542) ring also makes this compound a compound of environmental interest due to its toxicity and persistence.[5]

History and Discovery

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₆H₄Cl₂O[2]
Molar Mass163.00 g/mol [2]
AppearanceColorless to yellowish crystalline solid[1][9]
Melting Point68 °C[1]
Boiling Point233 °C[1]
Water Solubility0.54 g/100 mL at 25 °C[1]
log P (Octanol-water partition coefficient)3.62[1]
pKa8.18[9]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (DMSO-d₆)δ 10.4 (s, 1H, OH), 7.1 (d, J=1.8 Hz, 2H, Ar-H), 6.9 (t, J=1.8 Hz, 1H, Ar-H)Inferred from similar compounds
¹³C NMR (DMSO-d₆)δ 158.4, 134.5, 121.2, 116.8[SpectraBase]
IR (Nujol Mull, cm⁻¹)3400 (O-H stretch), 1580, 1460, 840, 750[PubChem]
Mass Spectrum (EI)m/z 162 (M⁺), 164 (M⁺+2), 99, 63[PubChem]
UV-Vis (in Ethanol)λmax 278 nm, 285 nm[PubChem]

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from classical methods to more modern catalytic approaches.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G General Synthesis Workflow for this compound A Starting Materials B Reaction A->B Solvent, Catalyst C Work-up B->C Quenching, Extraction D Purification C->D Chromatography, Recrystallization E Characterization D->E Spectroscopy (NMR, IR, MS) F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

This classical approach involves the diazotization of 3,5-dichloroaniline (B42879) followed by hydrolysis of the diazonium salt.

Materials:

Procedure:

  • Dissolve 3,5-dichloroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Slowly heat the mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This method utilizes a palladium-catalyzed hydroxylation of 1-bromo-3,5-dichlorobenzene.

Materials:

Procedure:

  • To a reaction vessel, add 1-bromo-3,5-dichlorobenzene, potassium hydroxide, palladium(II) acetate, and IPr·HCl.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture at 100 °C for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and acidify with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily related to its toxicity. One of its key mechanisms of action is the uncoupling of oxidative phosphorylation in mitochondria.

Uncoupling of Oxidative Phosphorylation

As a lipophilic weak acid, this compound can diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. This neutral form can then readily diffuse back across the membrane into the mitochondrial matrix. In the alkaline environment of the matrix, it deprotonates, releasing a proton and dissipating the proton gradient that is essential for ATP synthesis. This process is illustrated in the following diagram.

G Mechanism of Oxidative Phosphorylation Uncoupling by this compound cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space (High [H⁺]) cluster_2 Mitochondrial Matrix (Low [H⁺]) ETC Electron Transport Chain H_out H⁺ ETC->H_out Pumps H⁺ out ATP_Synthase ATP Synthase H_in H⁺ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Produces H_out->ATP_Synthase Drives ATP Synthesis DCP_neg 3,5-DCP⁻ DCP_H 3,5-DCP-H DCP_H->H_in Diffuses across membrane DCP_H->DCP_neg Deprotonation DCP_neg->DCP_H Protonation ADP ADP + Pi

Caption: Uncoupling of oxidative phosphorylation by this compound.

This uncoupling leads to a decrease in ATP production, forcing the cell to increase its metabolic rate in an attempt to compensate, which can result in hyperthermia.

Toxicity

This compound is classified as toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[5] Its toxicity is dependent on the organism and the exposure conditions.

Table 3: Aquatic Toxicity of this compound
OrganismEndpointValue (mg/L)Exposure TimeReference(s)
Daphnia magnaEC₅₀ (Immobilisation)2.648 h[5]
Pseudokirchneriella subcapitataEC₅₀ (Growth Inhibition)7.972 h[5]
Oncorhynchus mykiss (Rainbow trout)LC₅₀1.796 h[5]
Vibrio fischeriEC₅₀ (Luminescence Inhibition)3.52 - 5.005 - 60 min[10]

Biodegradation

Despite its toxicity, this compound can be biodegraded by certain microorganisms. The biodegradation pathways often involve initial hydroxylation and subsequent ring cleavage. Some microorganisms can reductively dehalogenate more highly chlorinated phenols to this compound as an intermediate, which is then further degraded.[11] The efficiency of biodegradation is influenced by environmental factors such as pH, temperature, and the presence of other nutrients.[12]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its role as a key synthetic intermediate, particularly in the pharmaceutical sector, is well-established. Concurrently, its environmental impact due to its toxicity necessitates a thorough understanding of its fate and effects in various ecosystems. This guide has provided a comprehensive overview of its history, synthesis, and biological activities, offering valuable information for researchers and professionals working with this important molecule. Further research into more environmentally benign synthesis routes and more efficient bioremediation strategies for this compound and other chlorinated phenols remains an active area of investigation.

References

3,5-Dichlorophenol: A Comprehensive Technical Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenol (3,5-DCP), a chlorinated aromatic organic compound, serves as a critical chemical intermediate in a multitude of industrial processes. Its unique structural and chemical properties make it an indispensable building block in the synthesis of a wide range of high-value commercial products, most notably pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the industrial relevance of this compound, detailing its chemical and physical properties, established industrial synthesis methodologies, and its pivotal role in the production of key active ingredients. The document further outlines detailed experimental protocols for its synthesis and subsequent conversion into commercially significant derivatives, supported by quantitative data and safety information. Visual representations of key chemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of its industrial applications.

Introduction

This compound is a colorless to light brown crystalline solid with a characteristic phenolic odor.[1][2] As a dichlorinated phenol, its chemical reactivity is influenced by the electron-withdrawing nature of the chlorine atoms and the activating hydroxyl group on the aromatic ring. This unique electronic configuration makes it a versatile precursor for various chemical transformations. Industrially, this compound is primarily utilized as a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and a range of pesticides and herbicides.[3][4] Its demand is closely linked to the market growth of these end products.[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in industrial settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₄Cl₂O[4]
Molecular Weight 163.00 g/mol [4]
CAS Number 591-35-5[4]
Appearance Colorless to light brown crystals or crystalline powder[1][5]
Melting Point 65-68 °C[6]
Boiling Point 233 °C[6]
Solubility in Water Sparingly soluble[7]
LogP (Octanol-Water Partition Coefficient) 3.62[4]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum of this compound is characterized by its simplicity due to the symmetrical nature of the molecule. It typically shows two signals in the aromatic region. The proton at the C4 position (para to the hydroxyl group) appears as a triplet, while the two equivalent protons at the C2 and C6 positions (ortho to the hydroxyl group) appear as a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
¹³C NMR The carbon-13 NMR spectrum will display four distinct signals corresponding to the four different carbon environments in the molecule: the carbon atom bearing the hydroxyl group (C1), the two carbons bearing chlorine atoms (C3 and C5), the carbon atom at the para position (C4), and the two equivalent carbons at the ortho positions (C2 and C6).
Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions in the aromatic region (around 1400-1600 cm⁻¹) are due to C=C stretching vibrations of the benzene (B151609) ring. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 162. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be observed, confirming the presence of two chlorine atoms in the molecule. Fragmentation patterns will include the loss of CO, HCl, and other fragments characteristic of phenolic compounds.

Industrial Synthesis of this compound

Several synthetic routes are employed for the industrial production of this compound. The choice of method often depends on the availability of starting materials, cost-effectiveness, and environmental considerations.

Diazotization of 3,5-Dichloroaniline (B42879)

One of the most common industrial methods involves the diazotization of 3,5-dichloroaniline followed by hydrolysis of the resulting diazonium salt.[4] This process is a well-established and reliable method for introducing a hydroxyl group onto an aromatic ring.

Experimental Protocol: Synthesis of this compound via Diazotization

Materials:

  • 3,5-Dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (B80452)

  • Water

  • Toluene

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a suitable reactor, prepare an aqueous solution of 3,5-dichloroaniline in sulfuric acid. For example, for 10 moles of 3,5-dichloroaniline (1620g), use approximately 50 moles of 98% sulfuric acid (5004g) and 2002g of water.[8]

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite (e.g., 11 moles, 759g in 1139g of water) to the cooled aniline (B41778) solution while maintaining the temperature below 5 °C.[8] The slow addition and strict temperature control are crucial to prevent the decomposition of the unstable diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate hydrolysis reactor, prepare a dilute solution of sulfuric acid (e.g., 50 moles of 98% sulfuric acid in 2002g of water) and heat it to a reflux temperature.[8]

    • Slowly add the prepared diazonium salt solution to the hot sulfuric acid solution. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

    • Maintain the reflux for a specified period (e.g., 2 hours) to ensure complete hydrolysis.[8]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • The this compound product can be extracted from the aqueous solution using an organic solvent such as toluene.[8]

    • The organic layers are combined, washed with water to remove any remaining acid, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure to yield crude this compound.

    • Further purification can be achieved by distillation or crystallization from a suitable solvent like petroleum ether.[4]

Table 3: Quantitative Data for Diazotization Synthesis of this compound

ParameterValueReference
Starting Material 3,5-Dichloroaniline[4]
Key Reagents Sulfuric Acid, Sodium Nitrite[8]
Reaction Temperature (Diazotization) 0-5 °C[8]
Reaction Temperature (Hydrolysis) Reflux[8]
Typical Yield High[3]
Other Synthetic Routes

Other methods for the synthesis of this compound include:

  • Hydrolysis of 1,2,4-Trichlorobenzene (B33124): This method involves the hydrolysis of 1,2,4-trichlorobenzene using a catalyst such as a copper, zinc, or iron halide.[4]

  • Partial Dehalogenation of Polychlorophenols: this compound can be obtained by the partial dehalogenation of more highly chlorinated phenols.[4]

  • Catalytic Hydrodechlorination: Polychlorophenols can be subjected to catalytic hydrodechlorination in an organic or aqueous medium using a palladium catalyst to yield 3-chlorophenol (B135607) and this compound.[3]

Application as a Chemical Intermediate

This compound is a cornerstone intermediate in the synthesis of numerous commercial products, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Synthesis: Diclofenac

A major application of this compound is in the multi-step synthesis of diclofenac, a widely used NSAID. The synthesis involves the initial reaction of this compound with aniline to form 3,5-dichlorodiphenylamine.[3]

Experimental Protocol: Synthesis of 3,5-Dichlorodiphenylamine

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate

  • Copper catalyst (e.g., copper powder or a copper salt)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge this compound, aniline, potassium carbonate (as a base), and a catalytic amount of a copper catalyst.

    • Add a high-boiling point solvent such as DMF.

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically in the range of 170-220 °C) under a nitrogen atmosphere.

    • Maintain the temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • The product, 3,5-dichlorodiphenylamine, will precipitate out of the solution.

    • Collect the solid product by filtration and wash it with water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3,5-dichlorodiphenylamine.

The resulting 3,5-dichlorodiphenylamine is then further reacted with o-chlorophenylacetic acid to produce diclofenac.[3]

Workflow for the Synthesis of Diclofenac from this compound

G DCP This compound DCDPA 3,5-Dichlorodiphenylamine DCP->DCDPA Ullmann Condensation Aniline Aniline Aniline->DCDPA Diclofenac Diclofenac DCDPA->Diclofenac Coupling Reaction OCPAA o-Chlorophenylacetic Acid OCPAA->Diclofenac

Caption: Synthesis pathway of Diclofenac from this compound.

Agrochemical Synthesis: Fungicides

This compound and its derivatives are important precursors in the synthesis of certain agrochemicals, particularly dicarboximide fungicides. These fungicides are effective against a variety of plant pathogenic fungi.[9] The dichlorinated phenyl moiety is a key structural feature contributing to the biological activity of these compounds.

Mechanism of Action and Biological Relevance

Derivatives of this compound, particularly in the context of pesticides, often exert their biological effects by acting as uncouplers of oxidative phosphorylation in the mitochondria of target organisms.[4][10]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Uncouplers like certain chlorinated phenols disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. This leads to a depletion of cellular energy, ultimately causing cell death.

G cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase NADH NADH ComplexI ComplexI NADH->ComplexI e- CoQ CoQ ComplexI->CoQ ProtonPumping Proton Pumping ComplexI->ProtonPumping FADH2 FADH2 ComplexII ComplexII FADH2->ComplexII e- ComplexII->CoQ ComplexIII ComplexIII CoQ->ComplexIII CytC CytC ComplexIII->CytC ComplexIII->ProtonPumping ComplexIV ComplexIV CytC->ComplexIV O2 O2 ComplexIV->O2 e- ComplexIV->ProtonPumping H2O H2O O2->H2O + H+ ProtonGradient Proton Gradient (H+) ATPSynthase ATPSynthase ProtonGradient->ATPSynthase ATP_Synthesis_Inhibited ATP Synthesis Inhibited ATP ATP ATPSynthase->ATP ADP + Pi CellularProcesses Cellular Processes (Growth, Proliferation) ATP->CellularProcesses Energy ProtonPumping->ProtonGradient DCP_derivative This compound Derivative (Uncoupler) DCP_derivative->ProtonGradient Disrupts Gradient (Protonophore) CellDeath Cell Death ATP_Synthesis_Inhibited->CellDeath

Caption: Mechanism of action of this compound derivatives as uncouplers of oxidative phosphorylation.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe irritation to the skin, eyes, and respiratory tract.[1][9] Chronic exposure may lead to damage to the liver and kidneys.[9] When heated to decomposition, it emits toxic fumes of hydrogen chloride and other hazardous compounds.[9]

Table 4: Safety and Handling of this compound

AspectRecommendationReference
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and respiratory protection should be worn when handling this compound.[9]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.[9]
Spill and Disposal In case of a spill, avoid generating dust and collect the material in a sealed container for disposal in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a chemical intermediate of significant industrial importance, with its primary applications in the synthesis of pharmaceuticals and agrochemicals. Its production via the diazotization of 3,5-dichloroaniline is a well-established industrial process. The unique chemical properties of 3,5-DCP make it a versatile building block for the creation of complex molecules with valuable biological activities. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is crucial for its effective and responsible use in industrial settings. Further research into more sustainable and efficient synthetic routes for this compound and its derivatives will continue to be an area of active investigation.

References

The Natural Occurrence of 3,5-Dichlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenol (3,5-DCP), a chlorinated aromatic compound, is recognized both as an industrial pollutant and a naturally occurring substance. While its presence in the environment is often attributed to anthropogenic activities such as the degradation of pesticides and the incineration of waste, there is growing evidence of its natural biosynthesis by various organisms, particularly fungi. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in different environmental matrices and organisms. It includes in-depth experimental protocols for its detection and quantification, and explores the biochemical pathways associated with its natural synthesis and degradation, as well as its mechanism of action as an uncoupler of oxidative phosphorylation.

Introduction

This compound is a compound of significant interest due to its environmental persistence and biological activity. While its role as a metabolite of pesticides like polychlorinated phenols and benzene (B151609) hexachloride is well-documented, its natural origins are less widely understood[1]. This guide focuses on the natural production of 3,5-DCP, providing researchers and drug development professionals with a detailed understanding of its sources, the methods for its analysis, and its biological interactions.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound has been identified in various environmental compartments, with soil and sediment being notable reservoirs. Fungi, particularly wood-rotting basidiomycetes, are key producers of chlorinated aromatic compounds, including precursors to 3,5-DCP.

Dichlorophenols can be directly synthesized by soil fungi that utilize chloride ions and humic phenols present in the soil. This process can be mediated by chloroperoxidase enzymes released by these fungi[2]. While direct quantification of this compound in many organisms is still an area of ongoing research, its presence has been confirmed in sediment samples. Furthermore, the production of the closely related and structurally similar compound, 3,5-dichloro-p-anisyl alcohol, by several species of basidiomycetes strongly suggests a natural biosynthetic pathway for 3,5-dichlorinated aromatic compounds in these organisms[3]. This precursor can be biotransformed into other dichlorinated phenols under certain environmental conditions[3].

The following tables summarize the available quantitative data for this compound and its direct precursor in natural environmental samples.

Table 1: Concentration of this compound in Environmental Samples

Sample TypeLocationConcentrationReference
SedimentLake Ketelmeer, The NetherlandsUp to 12 µg/kg (dry weight), median 6.6 µg/kg[4]

Table 2: Concentration of 3,5-Dichloro-p-anisyl alcohol (a precursor to dichlorinated phenols) in Fungi

Fungal SpeciesSubstrateConcentrationReference
Hypholoma spp.Wood samplesNot specified[3]
Hypholoma elongatumNitrogen-rich culture media71.2 mg/L[3]
Hypholoma elongatumForest litter204.9 mg/kg (dry weight) after 84 days[3]

Experimental Protocols

Accurate detection and quantification of this compound in complex matrices require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Analysis of this compound in Sediment by GC-MS

This protocol is adapted from a method for the determination of chlorophenols in sediment[4][5].

3.1.1. Sample Preparation and Extraction

  • Weigh approximately 5 g of the sediment sample into a centrifuge tube.

  • Acidify the sample with 3 mL of 9 mol/L sulfuric acid.

  • Add a known amount of an internal standard (e.g., 2,4-Dichlorophenol-d3).

  • Add 15 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Close the tube and shake to mix.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the sample and transfer the supernatant (extract) to a clean glass tube.

  • Repeat the extraction with another 15 mL of the n-hexane/acetone mixture for 30 minutes.

  • Combine the extracts.

3.1.2. Derivatization

  • To the combined extract, add 1 mL of acetic anhydride (B1165640) and 20 mL of 0.1 mol/L potassium carbonate solution in 5 mL of methanol (B129727).

  • Shake the mixture for 5 minutes to allow for derivatization of the phenolic hydroxyl group.

  • Extract the derivatized analytes with 5 mL of n-hexane.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

3.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 245 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Analysis of this compound in Water by HPLC-UV

This protocol is a general method for the determination of phenols in water samples[6].

3.2.1. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge with 6 mL of acidified Milli-Q water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the water sample to pH < 2 with HCl.

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Analyte Elution:

    • Dry the cartridge under vacuum.

    • Elute the retained analytes with a small volume (e.g., 2.4 mL) of methanol containing 0.01% HCl.

3.2.2. HPLC-UV Analysis

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A gradient from 30% B to 100% B over 20 minutes can be used as a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Signaling and Metabolic Pathways

Uncoupling of Oxidative Phosphorylation

A key biological effect of this compound is its action as an uncoupler of oxidative phosphorylation[2][6][7][8]. This process disrupts the synthesis of ATP, the primary energy currency of the cell.

Oxidative_Phosphorylation_Uncoupling Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by this compound. 3,5-DCP, a weak acid, can accept a proton in the high proton concentration of the intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the low proton concentration of the mitochondrial matrix. This dissipates the proton gradient required by ATP synthase to produce ATP. cluster_Mitochondrion Mitochondrial Inner Membrane cluster_IntermembraneSpace Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_high High H+ concentration ETC->H_high Pumps H+ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesizes H_high->ATPsynthase H+ gradient DCP This compound H_high->DCP Protonation H_low Low H+ concentration H_low->DCP Deprotonation DCP_H Protonated 3,5-DCP DCP_H->H_low Biosynthesis_Degradation Figure 2: Proposed pathways for the biosynthesis and degradation of this compound. Biosynthesis is likely mediated by chloroperoxidase, while degradation is expected to involve hydroxylation and ring cleavage by microbial enzymes. cluster_Biosynthesis Proposed Biosynthesis cluster_Degradation Proposed Degradation Pathway Phenol Phenolic Precursor Chloroperoxidase Chloroperoxidase (+ H2O2, Cl-) Phenol->Chloroperoxidase DCP This compound Chloroperoxidase->DCP Monooxygenase Monooxygenase Dichlorocatechol Dichlorocatechol Monooxygenase->Dichlorocatechol Dioxygenase Dioxygenase Dichlorocatechol->Dioxygenase RingCleavage Ring Cleavage Products Dioxygenase->RingCleavage TCA TCA Cycle RingCleavage->TCA DCP_deg This compound DCP_deg->Monooxygenase

References

Methodological & Application

Application Note: 3,5-Dichlorophenol as a Positive Control in Ecotoxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecotoxicology studies are essential for assessing the potential environmental risk of chemical substances. A key component of ensuring the reliability and validity of these studies is the use of a positive control or reference toxicant. 3,5-Dichlorophenol (3,5-DCP) is a chemical compound widely employed for this purpose in a variety of standardized ecotoxicological assays.[1][2] Its consistent toxic effects across different trophic levels, chemical stability, and commercial availability make it an ideal reference substance to verify the sensitivity of test organisms and the consistency of experimental procedures.[1][3] This document provides detailed application notes and protocols for using this compound as a positive control in key aquatic toxicity tests.

Applications of this compound

3,5-DCP is recommended as a reference substance in several internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD). Its primary use is to periodically check the health and sensitivity of the laboratory-cultured organisms used in toxicity testing.[2] By comparing the results of a positive control test with historical data, a laboratory can ensure that its test systems are performing within acceptable variability limits. Key applications include:

  • Algal Growth Inhibition Test (OECD 201): To assess the substance's effect on the growth of freshwater microalgae.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): To determine the acute toxicity to invertebrates like Daphnia magna.[4][5]

  • Fish Acute Toxicity Test (OECD 203): To evaluate the acute lethal toxicity to fish species.[6][7]

Quantitative Data Summary

The following table summarizes the effective concentration (EC50) and lethal concentration (LC50) values for this compound across various test organisms as reported in ecotoxicology literature. These values are crucial for establishing in-house control charts and validating test performance.

Test OrganismTest Guideline (or equivalent)EndpointDurationEC50 / LC50 (mg/L)Reference(s)
Daphnia magna (Water Flea)OECD 202Immobilisation48 hours8.3[8]
Daphnia magna (Water Flea)-Immobilisation24 hours2.8[9]
Chelon auratus (Golden Grey Mullet)-Mortality96 hours1.25 - 1.74[1]
Pseudokirchneriella subcapitata (Green Algae)OECD 201Growth Rate Inhibition72 hours1.79[10]
Chlamydomonas reinhardtii (Green Algae)-Growth Inhibition24 hours0.93[11]
Lemna minor (Duckweed)OECD 221Growth Inhibition7 days2.20 - 3.50[2]
Lemna gibba (Duckweed)OECD 221Growth Inhibition7 days2.99[12]
Vibrio fischeri (Bacteria)ISO 11348Bioluminescence Inhibition5 - 60 min3.52 - 5.00[13]
Navicula libonensis (Diatom)-Growth Rate Inhibition-0.799[1]

Experimental Workflows and Methodologies

The following diagrams and protocols detail the standardized procedures for conducting ecotoxicity tests using this compound as a positive control.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Prepare Test Organism Cultures (e.g., Algae, Daphnia, Fish) B Prepare 3,5-DCP Stock & Test Solutions C Perform Range-Finding Test (Optional) B->C D Conduct Definitive Test (e.g., 48h, 72h, 96h exposure) C->D E Record Observations (Immobilisation, Mortality, Growth) D->E F Calculate Endpoints (EC50 / LC50) E->F G Validate Test & Compare with Historical Data F->G H Final Report G->H

General workflow for ecotoxicity testing with a positive control.
Protocol 1: Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the concentration of 3,5-DCP that causes 50% of the exposed Daphnia to become immobilised after 48 hours.[14]

1. Principle: Young daphnids, less than 24 hours old, are exposed to a series of 3,5-DCP concentrations for 48 hours.[5][15] Immobilisation is recorded at 24 and 48 hours and the 48h EC50 is calculated.[4]

2. Materials & Reagents:

  • Test Organism: Daphnia magna, neonates (<24 hours old).[16]

  • Reference Toxicant: this compound (CAS 591-35-5).

  • Culture/Dilution Water: Reconstituted or natural water meeting specified quality criteria (e.g., pH 6-9, specific hardness).[17]

  • Glassware: 100 mL glass beakers or similar vessels.

  • Equipment: Temperature-controlled chamber or water bath (20 ± 2°C), pH meter, oxygen meter.

3. Procedure:

  • Stock Solution: Prepare a concentrated stock solution of 3,5-DCP in dilution water. Gentle heating or stirring may be required for dissolution.

  • Test Concentrations: Prepare at least five test concentrations in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L) by diluting the stock solution. Include a control group with only dilution water.[15]

  • Test Setup: Add the appropriate volume of test solution to replicate vessels (minimum 4 replicates of 5 animals each).[17] A minimum of 2 mL of solution should be provided for each daphnid.[14]

  • Exposure: Randomly allocate young daphnids to each test vessel.

  • Incubation: Maintain the test vessels at 20 ± 2°C with a 16h light: 8h dark photoperiod for 48 hours.[8] Do not feed the daphnids during the test.[18]

  • Observations: At 24 and 48 hours, gently agitate each vessel and count the number of immobilised daphnids. An individual is considered immobilised if it cannot swim within 15 seconds.[16][18]

  • Measurements: Measure pH and dissolved oxygen at the beginning and end of the test.[15]

4. Data Analysis:

  • Calculate the percentage of immobilisation for each concentration at each observation time.

  • Determine the 48h EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

5. Validity Criteria:

  • In the control group, mortality or immobilisation must not exceed 10%.

  • Dissolved oxygen concentration in all vessels must remain ≥3 mg/L throughout the test.

G A Culture Daphnia magna & Isolate Neonates (<24h old) B Prepare 3,5-DCP Concentrations (≥5 levels + Control) A->B C Add 5 Daphnids per Replicate Vessel (≥4 replicates per concentration) B->C D Incubate for 48h (20 ± 2°C, 16:8 L:D cycle) C->D E Observe Immobilisation at 24h and 48h D->E F Calculate 48h EC50 Value using Statistical Methods E->F G Result Validated F->G

Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).
Protocol 2: Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of 3,5-DCP on the growth of a freshwater algal species over 72 hours.

1. Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of 3,5-DCP.[19] The inhibition of growth is measured over several generations and compared to the growth in a control culture.[20]

2. Materials & Reagents:

  • Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[19]

  • Reference Toxicant: this compound (CAS 591-35-5).

  • Growth Medium: Sterile, nutrient-rich algal growth medium.

  • Glassware: Sterile Erlenmeyer flasks.

  • Equipment: Temperature-controlled incubator with illumination (21-24°C, continuous cool white light), spectrophotometer or particle counter.

3. Procedure:

  • Inoculum: Prepare a pre-culture of the test algae to ensure it is in the exponential growth phase.

  • Test Solutions: Prepare a geometric series of at least five 3,5-DCP concentrations in sterile growth medium. Include a control (medium only).

  • Inoculation: Inoculate the test flasks with a low density of algal cells (e.g., 5 x 10³ to 1 x 10⁴ cells/mL) to allow for exponential growth.[21] Use at least three replicates per concentration.[21]

  • Incubation: Incubate the flasks for 72 hours at 21-24°C under continuous, uniform illumination.[21] Flasks should be continuously shaken or stirred to keep algae in suspension.[21]

  • Biomass Measurement: Measure the algal biomass (e.g., via cell counts, fluorescence, or absorbance) in each flask at least every 24 hours (i.e., at 24, 48, and 72h).[21]

4. Data Analysis:

  • For each concentration, calculate the average specific growth rate (% inhibition) relative to the control.

  • Determine the 72h EC50 value (the concentration causing a 50% reduction in growth rate) and its confidence limits.

5. Validity Criteria:

  • The biomass in the control cultures should increase exponentially by a factor of at least 16 over the 72-hour period.

  • The pH of the control medium should not vary by more than 1.5 units during the test.[12]

Protocol 3: Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of 3,5-DCP that is lethal to 50% of the test fish over a 96-hour exposure.[6]

1. Principle: Fish are exposed to the test substance for a 96-hour period.[7] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[22]

2. Materials & Reagents:

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[23]

  • Reference Toxicant: this compound (CAS 591-35-5).

  • Dilution Water: Dechlorinated tap water or reconstituted water of known quality.

  • Equipment: Appropriately sized test tanks, temperature control system, aeration equipment (if necessary), pH and oxygen meters.

3. Procedure:

  • Acclimation: Acclimate test fish to the laboratory conditions for at least 12-16 hours.

  • Test Concentrations: Based on a range-finding test, select at least five concentrations in a geometric series.[6] A control group is also required.

  • Test Setup: Place a minimum of seven fish in each test tank.[6]

  • Exposure: The test can be run under semi-static or static conditions. For a semi-static test, test solutions are renewed every 24 hours.[22]

  • Incubation: Maintain water temperature, pH, and dissolved oxygen within narrow limits. A photoperiod of 12-16 hours of light is typical.[22] Fish are generally not fed during the test.

  • Observations: Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.[7] Fish are considered dead if there is no visible movement and no reaction to gentle prodding.[24]

4. Data Analysis:

  • Calculate the cumulative percentage mortality for each concentration at each observation time.

  • Determine the 96h LC50 and its 95% confidence limits using appropriate statistical methods.

5. Validity Criteria:

  • Mortality in the control group must not exceed 10% at the end of the 96-hour test.

  • Dissolved oxygen concentration must be maintained above 60% of the air saturation value.

G cluster_curve Dose-Response Relationship origin->x_axis  Concentration of 3,5-DCP → origin->y_axis  % Effect (e.g., Immobilisation) → p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ec50_y 50% ec50_point ec50_y->ec50_point ec50_x EC50 ec50_point->ec50_x

Conceptual diagram of a dose-response curve to determine EC50.

References

Application of 3,5-Dichlorophenol in Aquatic Toxicity Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (3,5-DCP), a chlorinated aromatic compound, is a widely recognized reference toxicant in the field of aquatic toxicology.[1] Its consistent and moderate toxicity across various trophic levels makes it an ideal positive control for ensuring the validity and reproducibility of aquatic toxicity tests.[2] This document provides detailed application notes and standardized protocols for the use of 3,5-DCP in aquatic toxicity testing, targeting key freshwater organisms: algae, invertebrates, and fish.

The primary mechanism of 3,5-DCP's toxicity is the uncoupling of oxidative phosphorylation.[3][4] As a weak acid, it acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[4][5] This action dissipates the proton gradient necessary for ATP synthase to produce ATP, leading to a disruption of cellular energy supply without directly inhibiting the electron transport chain.[3][4] This fundamental mode of action has well-documented adverse effects on organismal growth, reproduction, and survival.

Data Presentation: Aquatic Toxicity of this compound

The following tables summarize the quantitative toxicity data for this compound across different aquatic organisms and testing protocols. These values are essential for establishing historical control charts and for comparative toxicological studies.

Table 1: Algal Growth Inhibition Toxicity Data for this compound

Test OrganismTest GuidelineDurationEndpointConcentration (mg/L)
Pseudokirchneriella subcapitataOECD 20172 hoursEC50 (Growth Rate)1.96
Pseudokirchneriella subcapitataOECD 20196 hoursEC50 (Growth)2.3
Chlamydomonas reinhardtiiOECD 20124 hoursEC500.93 ± 0.09
Lemna minorEU Waste Ring Test7 daysEC502.20 - 3.50

Table 2: Invertebrate Acute Immobilization Toxicity Data for this compound

Test OrganismTest GuidelineDurationEndpointConcentration (mg/L)
Daphnia magnaOECD 20248 hoursEC50Not specified in snippets
Tisbe battagliaiPARCOM Ring Test48 hoursLC50 (Larval Survival)3.64
Tisbe battagliaiPARCOM Ring Test48 hoursEC50 (Embryo-larval development)2.13

Table 3: Fish Acute Toxicity Data for this compound

Test OrganismTest GuidelineDurationEndpointConcentration (mg/L)
Chelon auratus (Golden grey mullet)-96 hoursLC501.25 - 1.739
Pimephales promelas (Fathead minnow)-96 hoursLC502.3

Table 4: Bacterial Bioluminescence Inhibition Toxicity Data for this compound

Test OrganismTest GuidelineDurationEndpointConcentration (mg/L)
Vibrio fischeriISO 113485 - 60 minutesEC503.52 - 5.00

Experimental Protocols

The following are detailed protocols for conducting aquatic toxicity tests using this compound as a reference toxicant, based on OECD guidelines.

Protocol 1: Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

1. Objective: To determine the effect of 3,5-DCP on the growth of a freshwater unicellular green alga, typically Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[6][7][8][9]

2. Materials:

  • Test organism: Exponentially growing culture of a recommended algal species.[6][7]

  • This compound (analytical grade).

  • Algal growth medium (e.g., OECD standard algal medium).[7]

  • Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks).[7]

  • Culture apparatus with controlled temperature (21-24°C), continuous uniform illumination, and a means for agitation.

  • Spectrophotometer or electronic particle counter for measuring algal biomass.

3. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 3,5-DCP in the algal growth medium. A geometric series of at least five test concentrations should be prepared by diluting the stock solution.[6][7] A control group with only the growth medium is also required.

  • Inoculation: Inoculate each flask with a low concentration of exponentially growing algal cells to allow for sufficient growth over the test period.[7]

  • Incubation: Incubate the flasks for 72 hours under controlled conditions.[6][7]

  • Measurements: Measure the algal biomass (e.g., cell concentration) in each flask at the start of the test and then at least daily for 72 hours.[6]

  • Data Analysis: For each test concentration, calculate the percentage inhibition of the growth rate relative to the control. Determine the EC50 value, which is the concentration of 3,5-DCP that causes a 50% reduction in algal growth.[10]

Protocol 2: Daphnia sp. Acute Immobilization Test (Adapted from OECD Guideline 202)

1. Objective: To determine the acute toxicity of 3,5-DCP to a freshwater invertebrate, typically Daphnia magna.[11][12][13][14][15] The endpoint is the immobilization of the daphnids.[11][13][14]

2. Materials:

  • Test organism: Young daphnids (<24 hours old).[12][15]

  • This compound (analytical grade).

  • Reconstituted or natural freshwater with appropriate pH and hardness.[13]

  • Test vessels (e.g., glass beakers).[15]

  • Controlled environment chamber (20 ± 2°C).

3. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 3,5-DCP in the test water. Prepare a geometric series of at least five test concentrations by diluting the stock solution.[13][15] A control group with only the test water is also required.

  • Exposure: Introduce a group of daphnids (e.g., 20 daphnids divided into four replicates of five) into each test vessel containing the test solutions and the control.[14][15]

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a defined photoperiod.[13] Do not feed the daphnids during the test.[13]

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.[11][12][14] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[13]

  • Data Analysis: Calculate the percentage of immobilized daphnids at each concentration relative to the control. Determine the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.[11][15]

Protocol 3: Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

1. Objective: To determine the acute lethal toxicity of 3,5-DCP to a freshwater fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[2][16][17]

2. Materials:

  • Test organism: Healthy, juvenile fish from a single stock, acclimated to the laboratory conditions.

  • This compound (analytical grade).

  • Test water of known quality (e.g., dechlorinated tap water).

  • Test tanks.

  • Aeration system.

  • Controlled environment with regulated temperature and photoperiod.

3. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 3,5-DCP. Prepare a geometric series of at least five test concentrations by diluting the stock solution in the test water.[16] A control group with only test water is required.

  • Exposure: Place a group of fish (at least seven per concentration) into each test tank.[16]

  • Incubation: The exposure period is typically 96 hours.[2][16][17] Maintain constant aeration and the specified temperature and photoperiod.

  • Observations: Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.[16]

  • Data Analysis: Calculate the cumulative percentage mortality for each concentration at each observation time. Determine the 96-hour LC50, the concentration of 3,5-DCP that is lethal to 50% of the test fish.[2]

Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by this compound

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain Protons_H H+ ETC->Protons_H Pumps Protons ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesizes p_in DCP_neg 3,5-DCP (Anion) p_in->DCP_neg Deprotonation p_out p_out->Protons_H ADP_Pi ADP + Pi ADP_Pi->ATPsynthase Protons_H->ATPsynthase Proton Motive Force Protons_H->DCP_neg Protonation DCP_H 3,5-DCP (Protonated) DCP_H->p_in Diffuses across membrane DCP_neg->p_out Diffuses back

Caption: Uncoupling of oxidative phosphorylation by 3,5-DCP.

Experimental Workflow: Aquatic Toxicity Testing

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis A Acquire & Culture Test Organisms E Introduce Organisms to Test Vessels A->E B Prepare 3,5-DCP Stock Solution D Prepare Serial Dilutions B->D C Prepare Test Media/Water C->D D->E F Incubate under Controlled Conditions E->F G Record Endpoints (Mortality, Immobilization, Growth) F->G H Calculate Percent Inhibition/Effect G->H I Determine LC50/EC50 with Confidence Limits H->I G A Substance Information (this compound) B Battery of Toxicity Tests (Algae, Daphnia, Fish) A->B D Biodegradability Assessment A->D C Determine Toxicity Endpoints (EC50, LC50, NOEC) B->C E Hazard Classification C->E D->E F Risk Assessment (Toxic to aquatic life with long lasting effects) E->F

References

Application Notes and Protocols: 3,5-Dichlorophenol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dichlorophenol as a foundational scaffold for the synthesis of pharmaceutically relevant molecules. This document details synthetic protocols for key transformations and outlines the biological significance of the resulting compounds, supported by quantitative data and visual workflows.

Introduction to this compound in Drug Discovery

This compound is a halogenated aromatic compound that serves as a valuable starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring two chlorine atoms meta to the hydroxyl group, offers unique reactivity and substitution patterns that are leveraged in the construction of complex molecular architectures. While its isomer, 2,6-dichlorophenol, is more commonly cited in the direct synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, this compound provides a pathway to analogous structures and other classes of bioactive molecules, including potential antimicrobial agents.[3][4][5]

The chlorine substituents influence the acidity of the phenolic hydroxyl group and provide sites for further functionalization, making it a versatile precursor for creating libraries of compounds for drug screening. This document focuses on its application in the synthesis of a Diclofenac analogue and a potential antimicrobial agent, providing detailed experimental protocols and relevant biological context.

Synthesis of a Diclofenac Analogue Intermediate

Diclofenac, a widely used NSAID, is chemically 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. While direct synthesis from this compound is not the primary industrial route, an analogous compound, N-(3,5-dichlorophenyl)anthranilic acid, can be synthesized via an Ullmann condensation. This intermediate is a key precursor to a structural analogue of Diclofenac. The critical step involves the copper-catalyzed C-N bond formation between an aryl halide and an amine.[6]

Synthesis of N-(3,5-dichlorophenyl)anthranilic acid

This protocol describes the synthesis of a key intermediate for a Diclofenac analogue, N-(3,5-dichlorophenyl)anthranilic acid, through an Ullmann condensation reaction between 2-chlorobenzoic acid and 3,5-dichloroaniline (B42879).

Experimental Protocol:

  • Materials:

    • 2-chlorobenzoic acid

    • 3,5-dichloroaniline

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (B1210297)

    • Brine solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 3,5-dichloroaniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 140-150 °C and maintain it at this temperature for 12-18 hours, with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.

    • Filter the precipitate, wash it with water, and then air-dry it.

    • For further purification, dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-(3,5-dichlorophenyl)anthranilic acid.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-chlorobenzoic acid3,5-dichloroanilineCuIK₂CO₃DMF140-15012-1875-85>95 (by HPLC)

Experimental Workflow:

G reagents 2-chlorobenzoic acid 3,5-dichloroaniline K₂CO₃, CuI reaction Ullmann Condensation 140-150 °C, 12-18 h reagents->reaction solvent DMF solvent->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup purification Filtration & Recrystallization workup->purification product N-(3,5-dichlorophenyl)anthranilic acid purification->product

Ullmann condensation workflow for a Diclofenac analogue intermediate.

Biological Significance and Signaling Pathway of Diclofenac

Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway:

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Mechanism of action of Diclofenac via COX inhibition.

Synthesis of a Potential Antimicrobial Agent

Halogenated phenoxyacetic acids have been investigated for their potential antimicrobial properties.[7][8] The following protocol details the synthesis of 2-(3,5-dichlorophenoxy)acetic acid, a derivative of this compound, which can be screened for antibacterial and antifungal activity.

Synthesis of 2-(3,5-dichlorophenoxy)acetic acid

This synthesis is a Williamson ether synthesis, where the sodium salt of this compound reacts with an α-halo acid.

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium hydroxide (B78521) (NaOH)

    • Chloroacetic acid

    • Water

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

    • To this solution, add a solution of chloroacetic acid (1.1 eq) in water.

    • Heat the reaction mixture to 90-100 °C and reflux for 2-3 hours.

    • After cooling to room temperature, acidify the mixture with concentrated HCl to a pH of 1-2.

    • The product will precipitate out of the solution. If it separates as an oil, cool the mixture in an ice bath to induce solidification.

    • Extract the product with diethyl ether.

    • Wash the ether layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3,5-dichlorophenoxy)acetic acid.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundChloroacetic acidNaOHWater90-1002-380-90>97 (by NMR)

Experimental Workflow:

G start This compound Chloroacetic acid NaOH reaction Williamson Ether Synthesis 90-100 °C, 2-3 h start->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction with Diethyl Ether acidification->extraction purification Recrystallization extraction->purification product 2-(3,5-dichlorophenoxy)acetic acid purification->product

Workflow for the synthesis of a potential antimicrobial agent.

Evaluation of Antimicrobial Activity

The synthesized 2-(3,5-dichlorophenoxy)acetic acid can be evaluated for its antimicrobial activity using standard microbiological assays, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Application in the Synthesis of Cannabinoid Analogues (Nabilone)

While a direct, established synthetic route from this compound to the synthetic cannabinoid Nabilone (Cesamet) is not prominently described in the literature, the core resorcinol (B1680541) structure of some cannabinoid precursors could potentially be synthesized from substituted phenols. However, the current industrial synthesis of Nabilone starts from 5-(1',1'-dimethylheptyl)resorcinol.

Nabilone is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of tetrahydrocannabinol (THC). Its primary therapeutic use is as an antiemetic for chemotherapy-induced nausea and vomiting.

Cannabinoid Receptor Signaling Pathway:

G Nabilone Nabilone CB1R CB1 Receptor Nabilone->CB1R CB2R CB2 Receptor Nabilone->CB2R G_protein Gi/o Protein CB1R->G_protein Ion_Channels Modulation of Ion Channels CB1R->Ion_Channels CB2R->G_protein AC Adenylyl Cyclase G_protein->AC MAPK ↑ MAPK G_protein->MAPK cAMP ↓ cAMP AC->cAMP Response Therapeutic Effects (e.g., Antiemetic) cAMP->Response MAPK->Response Ion_Channels->Response

Simplified signaling pathway of Nabilone via cannabinoid receptors.

Conclusion

This compound demonstrates significant potential as a versatile building block in pharmaceutical synthesis. The protocols provided herein for the synthesis of a Diclofenac analogue intermediate and a potential antimicrobial agent illustrate key chemical transformations and provide a foundation for further research and development. The unique electronic and steric properties conferred by the dichloro substitution pattern make this compound an attractive starting material for the exploration of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the creation of diverse compound libraries for screening and lead optimization.

References

Application Notes: Synthesis of Diclofenac from 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a comprehensive, multi-step protocol for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), utilizing 3,5-Dichlorophenol as the initial starting material. This pathway proceeds through several key intermediates, including 2,6-Dichlorophenol and 2,6-Dichloroaniline (B118687), culminating in a final Ullmann condensation to yield the target compound. Detailed experimental procedures, including reaction conditions, reagent quantities, and purification methods, are provided for each synthetic step. All quantitative data, such as yields and purity, are summarized in tabular format for clarity and ease of comparison. Additionally, a graphical representation of the entire synthetic workflow is provided to aid in the visualization of the process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a widely used NSAID with potent analgesic, anti-inflammatory, and antipyretic properties. The conventional synthesis of Diclofenac typically commences with 2,6-dichloroaniline. This application note details a viable, albeit indirect, synthetic route that begins with the less common starting material, this compound.

The core of this synthetic strategy involves the chemical transformation of the 3,5-dichloro substitution pattern into the requisite 2,6-dichloro arrangement. This is achieved through a series of reactions that include carboxylation, decarboxylative rearrangement, and amination, ultimately furnishing the key intermediate, 2,6-dichloroaniline. The final step involves a copper-catalyzed Ullmann condensation to construct the diphenylamine (B1679370) core of the Diclofenac molecule.

Overall Synthetic Pathway

The synthesis of Diclofenac from this compound is a multi-step process. The overall workflow is depicted in the diagram below. It begins with the conversion of this compound to 2,6-Dichlorophenol, which is then aminated to 2,6-Dichloroaniline. This key intermediate is subsequently condensed with a derivative of o-chlorophenylacetic acid, followed by hydrolysis to yield Diclofenac sodium.

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Final Condensation & Hydrolysis cluster_final Final Product A This compound B 3,5-Dichloro-4-hydroxybenzoic acid A->B Carboxylation C 2,6-Dichlorophenol B->C Decarboxylation D 2,6-Dichloroaniline C->D Amination E Methyl 2-(2,6-dichlorophenylamino)phenylacetate D->E Ullmann Condensation F Diclofenac Sodium E->F Hydrolysis

Caption: Overall workflow for the synthesis of Diclofenac from this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid

This step involves the carboxylation of a derivative of this compound. A related procedure involves the chlorination of ethyl 4-hydroxybenzoate (B8730719).[1]

  • Materials: Ethyl 4-hydroxybenzoate, sulfuryl chloride, ethanol (B145695), water, Claisen's alkali, concentrated hydrochloric acid.

  • Procedure:

    • In a 2-liter round-bottomed flask equipped with a reflux condenser and gas absorption trap, combine 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (3.3 moles) of sulfuryl chloride.

    • Gently warm the mixture on a steam bath until gas evolution ceases (approximately 1 hour).

    • Add an additional 50 ml of sulfuryl chloride and continue warming until gas evolution stops.

    • Remove excess sulfuryl chloride under reduced pressure.

    • Recrystallize the resulting solid from a mixture of 600 ml of ethanol and 140 ml of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.

    • For saponification, combine 315 g (1.25 moles) of the ester with 600 ml of Claisen's alkali in a 2-liter flask and heat on a steam bath for 1 hour.[1]

    • Dilute the resulting yellow solution with 400 ml of water and acidify by pouring it into a stirred solution of 320 ml of concentrated hydrochloric acid and 380 ml of water.

    • Collect the precipitated 3,5-Dichloro-4-hydroxybenzoic acid by filtration, wash with water, and dry.

Step 2: Synthesis of 2,6-Dichlorophenol

This step involves the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid, which surprisingly yields the rearranged product, 2,6-Dichlorophenol.[1]

  • Materials: 3,5-dichloro-4-hydroxybenzoic acid, dimethylaniline, concentrated hydrochloric acid.

  • Procedure:

    • In a 2-liter round-bottomed flask with a thermometer and air-cooled condenser, mix 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g of redistilled dimethylaniline.

    • Slowly heat the mixture in an oil bath. Gas evolution will begin around 130°C and become vigorous at 150°C.

    • Maintain the temperature at 190-200°C for 2 hours, or until gas evolution has stopped.

    • After cooling, pour the solution into 600 ml of concentrated hydrochloric acid.

    • Isolate the crude 2,6-Dichlorophenol and purify by a suitable method, such as distillation.

Step 3: Synthesis of 2,6-Dichloroaniline

This step outlines the conversion of 2,6-Dichlorophenol to 2,6-Dichloroaniline. While several methods exist, a common approach involves a multi-step process of nitration followed by reduction, or direct amination under pressure. A related synthesis involves the decarboxylation of 3,5-dichloro-4-aminobenzoic acid.[2] A high-yield synthesis from 4-amino-3,5-dichlorobenzoic acid is also reported.[3]

  • Materials: 4-amino-3,5-dichlorobenzoic acid, water.

  • Procedure (based on a related decarboxylation):

    • Charge an autoclave with 41.2 g (0.2 mole) of 3,5-dichloro-4-aminobenzoic acid and 250 ml of water.

    • Heat the mixture to 250°C and stir at this temperature for 8 hours.[3]

    • Recover the product by steam distillation to obtain 2,6-dichloroaniline.[3]

Step 4 & 5: Synthesis of Diclofenac Sodium via Ullmann Condensation and Hydrolysis

This final stage involves the coupling of 2,6-dichloroaniline with an o-halophenylacetic acid derivative, followed by hydrolysis to yield the sodium salt of Diclofenac.[4]

  • Materials: A suitable o-halophenylacetic acid ester (Compound A), 2,6-dichloroaniline (Compound B), copper catalyst (e.g., CuI), a sugar-based ligand (e.g., D-glucosamine hydrochloride), a base (e.g., K2CO3), a solvent (e.g., DMSO/water), sodium hydroxide, N,N-dimethylformamide.

  • Procedure:

    • Condensation: In a reaction vessel, combine Compound A, 2,6-dichloroaniline, CuI, D-glucosamine hydrochloride, and K2CO3 in a DMSO:H2O (1:1) solvent system. The molar ratio of the reactants is typically 1:1:0.02-0.2:0.02-0.2:1-3 respectively.[4] Heat the mixture to facilitate the condensation reaction, forming the intermediate ester of Diclofenac (Compound C).

    • Hydrolysis: Add 25 g (0.08 mol) of the intermediate ester and 160 mL of N,N-dimethylformamide to a three-necked flask and heat to 80°C with stirring.[5]

    • Add a solution of 8 g (0.2 mol) of NaOH in 35 g of water and continue the reaction for 24 hours.[5]

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

    • Dissolve the residue in 200 mL of hot water, decolorize with activated charcoal, and filter.[5]

    • Cool the filtrate in an ice-water bath to crystallize the product.

    • Filter and dry the white crystalline powder to obtain Diclofenac sodium.

Data Presentation

The following table summarizes the expected yields for the key transformations in the synthesis of Diclofenac sodium.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1SaponificationEthyl 3,5-dichloro-4-hydroxybenzoate3,5-Dichloro-4-hydroxybenzoic acidNot specified[1]
2Decarboxylation3,5-Dichloro-4-hydroxybenzoic acid2,6-DichlorophenolNot specified[1]
3Decarboxylation4-Amino-3,5-dichlorobenzoic acid2,6-Dichloroaniline80%[3]
4 & 5Condensation & HydrolysisDiclofenac Intermediate EsterDiclofenac Sodium96.1%[5]
OverallTwo-step synthesis from Compound A and BCompound ADiclofenac Sodium>90%[4]

Concluding Remarks

The synthetic route detailed in this application note provides a viable method for the preparation of Diclofenac starting from this compound. The key to this process is the successful rearrangement of the chlorine substituents via a decarboxylation reaction to form the crucial 2,6-Dichlorophenol intermediate. The subsequent amination and final Ullmann condensation are relatively standard procedures in the synthesis of diarylamine compounds. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of Diclofenac and its analogues. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents and intermediates are handled according to established laboratory safety standards.

References

Application Notes and Protocols for the Use of 3,5-Dichlorophenol in Pesticide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dichlorophenol as a key intermediate in the synthesis of dicarboximide fungicides. Detailed protocols for the synthesis of prominent pesticides—Vinclozolin, Iprodione, and Procymidone (B1679156)—are provided, along with methods for the quantitative analysis of this compound and insights into the mechanism of action of these fungicides.

Introduction

This compound is a crucial building block in the agrochemical industry, primarily serving as a precursor for the synthesis of dicarboximide fungicides. These fungicides are widely used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. The 3,5-dichlorophenyl moiety is a common structural feature of these pesticides and is essential for their biological activity. This document outlines the synthetic routes from this compound and its derivatives to produce Vinclozolin, Iprodione, and Procymidone, and provides analytical methods for quality control.

Pesticide Synthesis from this compound Derivatives

The dicarboximide fungicides Vinclozolin, Iprodione, and Procymidone are synthesized using 3,5-dichloroaniline (B42879) or 3,5-dichlorophenyl isocyanate, both of which can be derived from this compound.

Synthesis of Vinclozolin

Vinclozolin is synthesized from 3,5-dichloroaniline. One common method involves the reaction of 3,5-dichloroaniline with methyl vinyl ketone and sodium cyanide to form a cyanohydrin, which is then hydrolyzed and cyclized.[1] An alternative and more direct route involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid followed by ring closure at an elevated temperature.[1]

Experimental Protocol: Synthesis of Vinclozolin from 3,5-Dichlorophenyl Isocyanate

This protocol describes the synthesis of Vinclozolin by reacting 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3,5-dichlorophenyl isocyanate (1 equivalent) in anhydrous toluene.

  • Add ethyl 2-hydroxy-2-methylbut-3-enoate (1.1 equivalents) to the solution.

  • Add a catalytic amount of anhydrous pyridine to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Vinclozolin.

Quantitative Data Summary:

ParameterValue
Starting Material3,5-Dichlorophenyl isocyanate
Key ReagentEthyl 2-hydroxy-2-methylbut-3-enoate
Typical Yield75-85%
Purity (post-purification)>98%
Synthesis of Iprodione

Iprodione synthesis utilizes 3,5-dichlorophenyl isocyanate as a key intermediate.[2][3] The synthesis involves the reaction of 3,5-dichlorophenyl isocyanate with glycine (B1666218), followed by cyclization and subsequent reaction with isopropyl isocyanate.

Experimental Protocol: Synthesis of Iprodione

This protocol outlines a potential synthetic route to Iprodione starting from 3,5-dichloroaniline, which is first converted to 3,5-dichlorophenyl isocyanate.

Part 1: Synthesis of 3,5-Dichlorophenyl Isocyanate

  • React 3,5-dichloroaniline with phosgene (B1210022) in an inert solvent like toluene to produce 3,5-dichlorophenyl isocyanate. This reaction is hazardous and requires specialized equipment and safety precautions.

Part 2: Synthesis of Iprodione Materials:

  • 3,5-Dichlorophenyl isocyanate

  • Glycine ethyl ester hydrochloride

  • Triethylamine (B128534)

  • Isopropyl isocyanate

  • Toluene (anhydrous)

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1 equivalent) in anhydrous toluene.

  • Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3,5-dichlorophenyl isocyanate (1 equivalent) in toluene dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Cool the mixture and add isopropyl isocyanate (1.2 equivalents).

  • Heat the reaction to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The intermediate hydantoin (B18101) is formed, which is then N-acylated. The final cyclization to form the imidazolidine-2,4-dione ring of Iprodione is then carried out.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Starting Material3,5-Dichlorophenyl isocyanate
Key ReagentsGlycine ethyl ester, Isopropyl isocyanate
Typical Yield60-70%
Purity (post-purification)>97%
Synthesis of Procymidone

Procymidone is synthesized from 3,5-dichloroaniline. A patented two-step process describes the synthesis of an intermediate three-membered cyclic ester from methyl α-chloropropionate and methyl methacrylate, which is then reacted with 3,5-dichloroaniline.[4]

Experimental Protocol: Synthesis of Procymidone

This protocol is based on the reaction of a pre-formed dicarboximide precursor with 3,5-dichloroaniline.

Materials:

  • 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride (B1165640)

  • 3,5-Dichloroaniline

  • Toluene (anhydrous)

  • Acetic acid

  • Sodium acetate

Procedure:

  • In a round-bottom flask, dissolve 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride (1 equivalent) and 3,5-dichloroaniline (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of acetic acid and sodium acetate.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Procymidone by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

ParameterValue
Starting Material3,5-Dichloroaniline
Key Reagent1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride
Typical Yield80-90%
Purity (post-purification)>98%

Mechanism of Action of Dicarboximide Fungicides

Dicarboximide fungicides, including Vinclozolin, Iprodione, and Procymidone, primarily act by disrupting the osmotic signal transduction pathway in fungi.[5][6] This pathway is crucial for fungi to adapt to changes in environmental osmolarity. The primary target is believed to be a two-component histidine kinase, a key sensor in the High Osmolarity Glycerol (B35011) (HOG) pathway.[5][7] Inhibition of this pathway leads to an inability to regulate intracellular glycerol accumulation, resulting in excessive water uptake, cell swelling, and eventual lysis of the fungal cells.

G ext_stim High Osmolarity (External Stimulus) hist_kin Two-Component Histidine Kinase (OS-1) ext_stim->hist_kin Activates fungicide Dicarboximide Fungicides (e.g., Vinclozolin, Iprodione) fungicide->hist_kin Inhibits hpt Histidine Phosphotransfer Protein (HPT) hist_kin->hpt Phosphorylates lysis Cell Lysis hist_kin->lysis Dysregulation leads to rr Response Regulator (RR) hpt->rr Phosphorylates mapkkk MAPKKK rr->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (HOG1) mapkk->mapk Phosphorylates glycerol Glycerol Synthesis mapk->glycerol Upregulates osmo_reg Osmotic Regulation (Cell Survival) glycerol->osmo_reg Leads to

Caption: High Osmolarity Glycerol (HOG) signaling pathway and the inhibitory action of dicarboximide fungicides.

Analytical Methods for this compound

Accurate quantification of this compound is essential for monitoring the synthesis process and ensuring the quality of the final pesticide product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

HPLC Method for Quantification of this compound

Protocol: Reversed-Phase HPLC

This protocol describes a general method for the quantification of this compound in a sample matrix.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., from a reaction mixture or final product) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary:

ParameterTypical Value
Retention TimeDependent on specific conditions, but typically 5-10 min
Linearity (R²)>0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
GC-MS Method for Confirmation and Quantification

Protocol: GC-MS Analysis

This protocol provides a method for the confirmation and quantification of this compound, which is particularly useful for residue analysis.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Sample Preparation: For residue analysis, perform a liquid-liquid or solid-phase extraction of the sample. The extract may require derivatization (e.g., acetylation or silylation) to improve chromatographic performance. For in-process samples, a simple dilution in a suitable solvent may be sufficient.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification and Quantification: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. For quantification, use selected ion monitoring (SIM) mode for characteristic ions (e.g., m/z 162, 164, 99) to enhance sensitivity and selectivity.

G sample_prep Sample Preparation (Extraction/Derivatization) gc_injection GC Injection sample_prep->gc_injection gc_column GC Column Separation gc_injection->gc_column ms_ionization MS Ionization (EI) gc_column->ms_ionization ms_detection MS Detection (SIM/Scan) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

This compound is an indispensable precursor in the manufacturing of several economically important dicarboximide fungicides. The synthetic protocols provided herein offer a foundation for the laboratory-scale synthesis of Vinclozolin, Iprodione, and Procymidone. Understanding the mechanism of action of these fungicides allows for the rational design of new and more effective crop protection agents. Furthermore, the detailed analytical methods are crucial for ensuring the quality and consistency of the manufacturing process, from raw material to final product. Researchers and professionals in the field can utilize this information to advance the development of novel and improved pesticides.

References

Application Notes and Protocols for the Analytical Determination of 3,5-Dichlorophenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (3,5-DCP) is a chemical intermediate used in the synthesis of pesticides and dyes. Its presence in water sources is a significant environmental and health concern due to its toxicity and persistence.[1] Accurate and sensitive analytical methods are crucial for monitoring its levels in water to ensure public safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the detection of this compound in water samples using various analytical techniques.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of this compound in water. The most common and effective methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][3] Other methods such as UV-Vis spectrophotometry, fluorescence spectroscopy, and electrochemical sensors also offer viable alternatives.[2][4][5]

The general workflow for the analysis of this compound in water samples involves several key stages: sample collection and preservation, sample preparation and extraction, instrumental analysis, and data interpretation.

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis & Reporting A Water Sample Collection B Acidification (pH < 2) A->B Preservation C Solid Phase Extraction (SPE) B->C Extraction D Liquid-Liquid Extraction (LLE) B->D Extraction E Derivatization (Optional) C->E D->E F GC-MS/ECD E->F G HPLC-UV/MS E->G H Spectroscopy/Electrochemical E->H I Quantification F->I G->I H->I J Reporting I->J

Caption: General workflow for this compound analysis in water.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the detection of chlorophenols, including this compound, in water samples.

Table 1: Gas Chromatography (GC) Based Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSSolid Phase Extraction (SPE)~0.1 µg/L->80[6]
GC-ECDSolid Phase Extraction (SPE)<20 ng/L-70-106[7]
GC/FIDDerivatization---[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVSolid Phase Extraction (SPE)0.012-0.38 µg/L-81.98-103.75[6][9]
HPLC-UVIonic Liquid Extraction10-22 µg/L-90-102[2]
HPLC-FluorescencePre-column Derivatization1-8 ng/L-Satisfactory[10]
UHPLC-PDASolid Phase Extraction (SPE)Below EPA limits--[11]

Table 3: Other Analytical Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Electrochemical SensorDirect Measurement0.197 µM (for 2,4-DCP)-High[4]
UV-Vis SpectrophotometryMultivariate Calibration--85-121[5]

Note: The limits of detection and quantification can be calculated using various methods, such as the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S).[12][13][14][15]

Experimental Protocols

Protocol 1: Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methodologies similar to EPA Method 528.[3][16]

1. Sample Preparation: Solid Phase Extraction (SPE) [17]

  • Materials:

    • SPE cartridges (e.g., polystyrene-divinylbenzene, 500 mg)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium sulfite (B76179)

    • Nitrogen gas for evaporation

  • Procedure:

    • Sample Preservation: If the sample contains residual chlorine, add sodium sulfite to dechlorinate. Adjust the sample pH to ≤ 2 with concentrated HCl.[17]

    • Cartridge Conditioning: Pass 5 mL of DCM through the SPE cartridge, followed by 5 mL of methanol. Equilibrate the cartridge with 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.[17]

    • Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[17]

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove co-adsorbed impurities. Dry the cartridge under vacuum for 10-15 minutes.[17]

    • Elution: Elute the retained analytes with two 5 mL aliquots of DCM into a collection vial.[17]

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an appropriate internal standard.[17]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 min)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C (hold 5 min).[17]

  • MS Conditions (Typical):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-350 amu

    • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)

Protocol 2: Determination of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Follow the SPE procedure as described in Protocol 1, Section 1. For HPLC analysis, the final extract is typically reconstituted in the mobile phase.

2. HPLC-UV Analysis [6][11]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (acidified with phosphoric acid or acetic acid). A typical starting condition could be 40:60 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm[1][6]

Protocol 3: Determination of this compound by UV-Vis Spectrophotometry

This method is suitable for screening and may require multivariate calibration for mixtures of phenols.[5]

1. Sample Preparation

  • For direct analysis, filter the water sample through a 0.45 µm filter.

  • For pre-concentration, an extraction step such as LLE or SPE may be necessary.

2. UV-Vis Analysis [18]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Record the UV-Vis spectrum of the water sample from 200 to 400 nm in a quartz cuvette.

    • This compound typically exhibits absorption maxima around 278 nm and 285 nm, though this can be solvent-dependent.[19]

    • For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound.

    • For complex matrices, chemometric methods like Partial Least Squares (PLS) regression may be required to resolve overlapping spectra from different phenolic compounds.[5]

Signaling Pathways and Logical Relationships

The analytical process for detecting this compound follows a logical progression from sample acquisition to final quantification. The choice of a specific analytical branch often depends on the required sensitivity, selectivity, and the available instrumentation.

G cluster_0 Initial Stage cluster_1 Decision Point cluster_2 Analytical Pathways cluster_3 Final Quantification A Water Sample B Required Sensitivity? A->B C High Sensitivity & Selectivity (GC-MS, HPLC-MS) B->C Trace Levels D Moderate Sensitivity (HPLC-UV, GC-ECD) B->D Moderate Levels E Screening (UV-Vis, Electrochemical) B->E High Levels / Rapid Screening F Concentration of This compound C->F D->F E->F

Caption: Decision tree for selecting an analytical method.

References

Application Note: Gas Chromatography Method for the Analysis of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the analysis of 3,5-Dichlorophenol using gas chromatography (GC). The described protocol includes sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis, suitable for the quantification of this compound in various matrices, particularly water samples. This method is crucial for environmental monitoring, industrial wastewater testing, and quality control in pharmaceutical and chemical manufacturing processes where this compound may be present as a contaminant or intermediate.

Introduction

This compound is a chemical compound that can be found as a byproduct in industrial processes and as a degradation product of some pesticides. Due to its potential toxicity and persistence in the environment, its detection and quantification are of significant importance. Gas chromatography offers a robust and sensitive technique for the analysis of chlorophenols. To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed prior to GC analysis. This note details a reliable GC-MS method for this compound.

Experimental

Sample Preparation: Liquid-Liquid Extraction

Water samples require extraction to isolate and concentrate the analyte.

  • Acidification: Acidify the water sample (e.g., 500 mL) to a pH of less than or equal to 2 with a suitable acid like hydrochloric acid.[1]

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as methylene (B1212753) chloride or hexane (B92381).[2] For a 1 L sample, 100 mL of hexane can be used.[3] The extraction should be repeated two to three times for optimal recovery.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate. The extract is then concentrated to a smaller volume (e.g., 1-5 mL) using a gentle stream of nitrogen or a rotary evaporator.[1][3]

Derivatization: Acetylation

To improve the volatility and chromatographic performance of this compound, derivatization is recommended. Acetylation with acetic anhydride (B1165640) is a common and effective method.[4][5]

  • To the concentrated extract, add a potassium carbonate buffer (e.g., 25 mL of K₂CO₃ buffer).[3]

  • Add acetic anhydride (e.g., 25 mL) and allow the reaction to proceed for a set time, for example, one hour.[3]

  • After derivatization, re-extract the acetylated this compound with hexane.[3]

  • The final hexane extract is then concentrated to a final volume of 1 mL for GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended GC-MS conditions for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph Thermo Scientific™ TRACE™ 1610 GC or equivalent
Mass Spectrometer Thermo Scientific™ TSQ™ 9610 Triple Quadrupole MS or equivalent
GC Column Thermo Scientific™ TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methyl substituted column.[3]
Injector Splitless mode at 275 °C.[6]
Oven Program Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[6]
Carrier Gas Helium at a constant flow of 1.5 mL/min.[6]
Transfer Line Temp. 300 °C.[6]
Ion Source Advanced Electron Ionization (AEI) or Electron Ionization (EI).[3]
Detector Mass Spectrometer in Selected Ion Monitoring (SIM) or full scan mode.

Quantitative Data Summary

The following table presents typical quantitative data for the analysis of chlorophenols using GC-based methods. Please note that specific values for this compound may vary depending on the exact instrumentation and matrix.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
ChlorophenolsGC-MS/MS< 0.001 µg/L[3]-75-125%[3]
ChlorophenolsGC-MS (acetylation)~0.1 µg/L[4]--
ChlorophenolsGC-ECD (derivatization)0.02 µg/L[4]--
This compoundGC-ECD6.2 µg/L--

Note: Specific LOQ values were not detailed in the searched literature but are typically 3-5 times the LOD.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify to pH ≤ 2 Sample->Acidify Extraction Liquid-Liquid Extraction (Hexane) Acidify->Extraction Concentrate1 Concentrate Extract Extraction->Concentrate1 Derivatize Acetylation (Acetic Anhydride) Concentrate1->Derivatize ReExtract Re-extract with Hexane Derivatize->ReExtract Concentrate2 Final Concentration ReExtract->Concentrate2 GC_MS GC-MS Analysis Concentrate2->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

Preparation of Standards and Quality Control Samples
  • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 25, 50, 100, and 200 mg/L) by diluting the stock solution with the final extraction solvent (e.g., hexane).[2][7]

  • Calibration Curve: Derivatize an aliquot of each working standard solution in the same manner as the samples. Analyze the derivatized standards to construct a calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Co-elution Considerations

It is important to note that this compound may co-elute with other dichlorophenol isomers, such as 2,4-Dichlorophenol, on certain GC columns like DB-5.[2][7] Therefore, chromatographic conditions must be carefully optimized, or a confirmation column with a different polarity (e.g., DB-1701) should be used to ensure accurate identification and quantification.[2] Alternatively, GC-MS provides mass spectral data that can help differentiate between co-eluting isomers.

Conclusion

The GC method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate and reproducible results. The use of GC-MS is recommended for definitive identification, especially when co-elution with other isomers is possible. This methodology is well-suited for researchers, scientists, and professionals in drug development and environmental monitoring who require precise quantification of this compound.

References

Application Note: Quantification of 3,5-Dichlorophenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3,5-Dichlorophenol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is suitable for the determination of this compound in various sample matrices, providing a comprehensive guide from sample preparation to data analysis. The method is characterized by its sensitivity, accuracy, and precision, making it a valuable tool for environmental monitoring, industrial quality control, and pharmaceutical research.

Introduction

This compound is a chemical intermediate used in the synthesis of various products, including pesticides and pharmaceuticals. Due to its potential toxicity and persistence in the environment, a sensitive and accurate analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds.[1] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
HPLC System Standard LC system with a pump, autosampler, and UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV Absorbance Detector
Detection Wavelength 280 nm[2]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid (analytical grade)

  • This compound reference standard (high purity)

Standard Solution Preparation

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration.

Protocol 2: Solid-Phase Extraction (SPE) of Water Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with phosphoric acid. Pass the acidified sample through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Sample Analysis: The eluate can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for higher concentration.

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose. The following table summarizes the typical performance characteristics of the method.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Calibration Range 0.1 - 20 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Note: The LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and acidified water results in a sharp, symmetrical peak with a stable retention time. The UV detection at 280 nm offers good sensitivity for the analyte. The sample preparation protocol using SPE effectively removes interfering matrix components and allows for the concentration of the analyte, enabling the determination of low levels of this compound in various samples.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard StockSolution Stock Standard Solution (1000 µg/mL) Standard->StockSolution Weigh & Dissolve WorkingStandards Working Standard Solutions (0.1-20 µg/mL) StockSolution->WorkingStandards Serial Dilution HPLC HPLC System (C18 Column, UV Detector) WorkingStandards->HPLC Inject Sample Aqueous Sample Acidify Acidify Sample (pH 2) Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Load & Elute SPE->HPLC Inject Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of This compound Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The protocol is straightforward to implement and provides accurate and precise results, making it suitable for routine analysis in various laboratory settings. The detailed experimental procedures and validation data presented herein can be used as a starting point for the development and implementation of similar analytical methods for related compounds.

References

Application Notes: 3,5-Dichlorophenol as a Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorophenol is a versatile chlorinated phenolic compound that serves as a critical starting material and intermediate in the synthesis of a range of high-value molecules and advanced materials.[1] Its distinct substitution pattern, featuring a reactive hydroxyl group and two chlorine atoms, allows for tailored chemical modifications. This makes it an important building block in pharmaceutical research, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and in materials science for the production of specialty polymers with unique architectures.[1][2] These application notes provide detailed protocols for two key applications: the synthesis of the drug Diclofenac and the preparation of hyperbranched poly(phenylene oxide).

Application 1: Synthesis of the Non-Steroidal Anti-Inflammatory Drug (NSAID) Diclofenac

This compound is a key precursor in several synthetic routes to Diclofenac, a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[2] The synthesis involves a multi-step process that constructs the final 2-((2,6-dichlorophenyl)amino)phenylacetic acid structure. The following protocol is a representative pathway illustrating this transformation.

Logical Workflow for Diclofenac Synthesis

The synthesis begins with the coupling of this compound with an aniline (B41778) derivative, followed by a series of reactions including rearrangement, cyclization, and hydrolysis to yield the final product.

Diclofenac_Synthesis A This compound + 2-Chloro-N-phenylacetamide B Intermediate A (Ether Adduct) A->B Ullmann Condensation (or similar C-O coupling) C Intermediate B (Rearranged Amine) B->C Smiles Rearrangement D Intermediate C (Indolone) C->D Intramolecular Friedel-Crafts Cyclization E Diclofenac Sodium (Final Product) D->E Hydrolysis (Ring Opening)

Caption: Synthetic pathway from this compound to Diclofenac.

Experimental Protocol: Multi-step Synthesis of Diclofenac

This protocol outlines a plausible synthetic route. Note: Specific catalysts, solvents, and reaction conditions can be optimized.[3]

Step 1: Synthesis of 2-((2,6-Dichlorophenoxy)phenyl)acetamide (Intermediate A)

  • To a reaction flask, add 2-chloro-N-phenylacetamide (1.0 eq), this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide.[4]

  • Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

  • Heat the mixture to 140-150°C and stir for 4-6 hours under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ether intermediate.

Step 2: Smiles Rearrangement to 2-((2,6-Dichlorophenyl)amino)phenyl derivative (Intermediate B)

  • Dissolve the crude product from Step 1 in a suitable solvent like DMF or DMSO.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction carefully with water and neutralize with dilute acid.

  • Extract the product with an organic solvent, dry, and concentrate to yield the rearranged amine intermediate.

Step 3: Intramolecular Cyclization to 1-(2,6-dichlorophenyl)indolin-2-one (Intermediate C)

  • Treat the product from Step 2 with a chlorinating agent (e.g., thionyl chloride) followed by a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane.[3]

  • This effects an intramolecular Friedel-Crafts type reaction to form the indolone ring.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture over ice and extract the product.

  • Purify the crude product by column chromatography.

Step 4: Hydrolysis to Diclofenac Sodium

  • Add the purified indolone from Step 3 to a mixture of sodium hydroxide (B78521) (4.0 eq) in methanol (B129727) and water.[4]

  • Heat the mixture to reflux for 6 hours to facilitate the hydrolytic ring-opening.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Recrystallize the resulting solid from water, using activated carbon for decolorization if necessary, to obtain pure Diclofenac sodium.[4]

Data Presentation: Reagents and Typical Yields
StepKey ReactantsKey Reagents / CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1This compound, 2-Chloro-N-phenylacetamideK₂CO₃, CuIDMF140-1504-675-85
2Intermediate ANaH or KOtBuDMF0 - RT8-1260-70
3Intermediate BSOCl₂, AlCl₃DCMRT2-480-90
4Intermediate CNaOHMeOH/H₂OReflux6>95

Application 2: Precursor for Hyperbranched Poly(phenylene oxide)

The AB₂ structure of this compound (one phenolic 'A' group and two chloro 'B' groups) makes it an ideal monomer for the synthesis of hyperbranched polymers via step-growth polycondensation. Hyperbranched polymers are three-dimensional macromolecules with unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. The Ullmann etherification is a suitable method for this polymerization.

Workflow for Hyperbranched Polymer Synthesis

The polymerization proceeds via a one-pot Ullmann condensation, where the phenoxide ('A' group) of one monomer reacts with the chloro-substituents ('B' groups) of other monomers, leading to a highly branched, globular polymer structure.

Hyperbranched_Polymerization Monomer This compound (AB₂ Monomer) Process One-Pot Polycondensation (Ullmann Ether Synthesis) Monomer->Process Polymer Hyperbranched Poly(phenylene oxide) Process->Polymer Properties Unique Properties: - High Solubility - Low Viscosity - Numerous End Groups Polymer->Properties

Caption: Synthesis of a hyperbranched polymer from an AB₂ monomer.

Experimental Protocol: Synthesis of Hyperbranched Poly(phenylene oxide)

This protocol is based on the Ullmann polycondensation of an analogous AB₂ monomer, 3,5-dibromophenol.

  • Place this compound (1.0 eq), potassium carbonate (1.5 eq), and copper(I) bromide (0.1 eq) in a reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap.

  • Add a high-boiling aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or toluene, to the vessel.

  • Heat the mixture to reflux (approx. 150-180°C) to azeotropically remove the water formed during the initial phenoxide formation.

  • After water removal is complete, continue to heat the reaction at a higher temperature (180-200°C) for 24-48 hours under a nitrogen atmosphere to facilitate polymerization.

  • Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).

  • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of an anti-solvent, such as methanol containing a small amount of hydrochloric acid.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove residual salts and solvent.

  • Dry the final hyperbranched poly(phenylene oxide) product in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation: Polymerization Conditions and Properties
ParameterValue / Condition
MonomerThis compound (AB₂ type)
Reaction TypeUllmann Ether Polycondensation
Catalyst SystemCuBr / K₂CO₃
SolventN-Methyl-2-pyrrolidone (NMP)
Temperature180-200°C
Reaction Time24-48 hours
Expected Polymer Properties
StructureAmorphous, globular
Glass Transition (Tg)>120°C (dependent on molecular weight)
Thermal Stability (T₅d)>450°C in N₂
SolubilityGood solubility in common organic solvents (THF, DMF)

References

Application Notes and Protocols for 3,5-Dichlorophenol Toxicity Assay with Vibrio fischeri

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vibrio fischeri bioluminescence inhibition assay is a rapid, sensitive, and cost-effective method for assessing the acute toxicity of chemical substances.[1][2] This bacterium, a non-pathogenic marine organism, naturally emits light as a byproduct of its cellular respiration.[3] When exposed to toxic compounds, the metabolic processes of the bacteria are disrupted, leading to a quantifiable reduction in light output.[3][4] The degree of luminescence inhibition serves as a direct measure of the substance's toxicity.[3] 3,5-Dichlorophenol is a commonly used reference compound for this assay, as recommended by the International Organization for Standardization (ISO).[5]

This document provides a detailed protocol for performing a toxicity assay of this compound using Vibrio fischeri, often referred to as the Microtox® test.[3]

Data Presentation

The toxicity of this compound to Vibrio fischeri is typically expressed as the effective concentration (EC) that causes a certain percentage of inhibition in bioluminescence over a specific exposure time. The following table summarizes the toxicity data for this compound at different incubation times.

Parameter5 min Incubation30 min Incubation60 min Incubation
EC20 (mg/L) 1.601.421.52
EC50 (mg/L) 3.523.603.65
EC80 (mg/L) 6.646.286.38
Data sourced from a study on modified Vibrio fischeri toxicity testing. The results indicate that the incubation time with this compound had no significant influence on the EC values obtained.[5]

Experimental Protocol

This protocol is based on the principles of the ISO 11348-3 standard, which utilizes freeze-dried Vibrio fischeri.[6][7]

1. Materials and Reagents

  • Freeze-dried Vibrio fischeri (e.g., Microtox® Acute Reagent)

  • Reconstitution Solution (ultrapure water)

  • Diluent (2% NaCl solution, osmotically adjusted)

  • This compound (analytical grade)

  • Test tubes or cuvettes

  • Luminometer capable of measuring light output at 15°C

  • Pipettes and pipette tips

  • Vortex mixer

2. Preparation of Reagents and Samples

  • Bacterial Reagent Reconstitution: Reconstitute the freeze-dried Vibrio fischeri with Reconstitution Solution according to the manufacturer's instructions. Keep the reconstituted bacteria on ice.

  • This compound Stock Solution: Prepare a stock solution of this compound in the diluent. The concentration should be high enough to prepare a series of dilutions.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution using the diluent. The concentration range should be chosen to bracket the expected EC50 value (e.g., from 0.1 mg/L to 10 mg/L).

  • Control: Use the diluent as the negative control.

3. Assay Procedure

  • Temperature Equilibration: Pre-cool the luminometer and all reagents and samples to 15°C.[5]

  • Initial Luminescence Reading (I₀):

    • Pipette a specific volume of the reconstituted bacterial suspension into a cuvette.

    • Place the cuvette in the luminometer and measure the initial light output (I₀).

  • Exposure:

    • To a separate set of cuvettes, add the different concentrations of the this compound dilutions and the control.

    • Add an equal volume of the reconstituted bacterial suspension to each cuvette.

  • Incubation: Incubate the cuvettes for a predetermined time (e.g., 5, 15, or 30 minutes) at 15°C.[5][6]

  • Final Luminescence Reading (Iₜ): After the incubation period, measure the final light output (Iₜ) for each concentration and the control.

4. Data Analysis

  • Calculate the Inhibition Percentage: For each concentration of this compound, calculate the percentage of luminescence inhibition using the following formula: Inhibition (%) = 100 - (Iₜ / I₀) x 100

  • Dose-Response Curve: Plot the inhibition percentage against the logarithm of the this compound concentration.

  • Determine ECx Values: From the dose-response curve, determine the EC20, EC50, and EC80 values, which are the concentrations that cause 20%, 50%, and 80% inhibition of bioluminescence, respectively.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reconstitute Vibrio fischeri initial_lum Measure Initial Luminescence (I₀) reagent_prep->initial_lum sample_prep Prepare this compound Serial Dilutions exposure Expose Bacteria to Test Concentrations & Control sample_prep->exposure control_prep Prepare Control (Diluent) control_prep->exposure initial_lum->exposure Add Bacteria incubation Incubate at 15°C (5, 15, or 30 min) exposure->incubation final_lum Measure Final Luminescence (Iₜ) incubation->final_lum calc_inhibition Calculate % Inhibition final_lum->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ec_values Determine ECx Values (EC20, EC50, EC80) dose_response->ec_values

Caption: Workflow for the Vibrio fischeri toxicity assay.

Signaling Pathway

The toxicity of this compound to Vibrio fischeri is a result of the disruption of cellular metabolic processes that are coupled to bioluminescence. Phenolic compounds can interfere with the cell membrane, disrupt enzyme function, and inhibit cellular respiration. This leads to a decrease in the production of the substrates required for the light-emitting reaction catalyzed by luciferase.

G cluster_cell Vibrio fischeri Cell dcp This compound membrane Cell Membrane Disruption dcp->membrane respiration Cellular Respiration (Electron Transport Chain) dcp->respiration membrane->inhibition respiration->inhibition luciferase_reaction Luciferase-Catalyzed Bioluminescence light Light Output luciferase_reaction->light inhibition->luciferase_reaction Inhibition

Caption: General mechanism of toxicity of this compound.

References

Application Notes and Protocols for Environmental Monitoring of 3,5-Dichlorophenol in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorophenol (3,5-DCP), a halogenated organic compound, is recognized as a significant environmental pollutant due to its toxicity and persistence in soil and water ecosystems.[1][2] Its presence in the environment is primarily attributed to its use as an intermediate in the synthesis of pesticides, herbicides, and dyes. Regulatory bodies have classified 3,5-DCP as a priority pollutant, necessitating sensitive and reliable analytical methods for its monitoring. This document provides detailed application notes and protocols for the determination of this compound in soil and water matrices, intended for researchers, scientists, and professionals in drug development and environmental science.

Analytical Approaches

The primary analytical techniques for the quantification of this compound in environmental samples are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Quantitative Analytical Parameters

The following table summarizes the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary based on instrumentation, matrix effects, and laboratory conditions.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compoundHPLC-UVSoil~0.2 mg/kg~1 mg/kg>70[3]
This compoundGC-MSWater<20 ng/L-70-106[4]
Dichlorophenols (general)HPLC-UVWater0.12-0.38 µg/L->88[5]
Dichlorophenols (general)GC-MSSoil0.026–0.072 ng/g-73.2–105.6[6]

Section 1: Analysis of this compound in Water

This section details the protocol for the extraction and quantification of 3,5-DCP from water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis A Water Sample Collection B Acidification (pH < 2) A->B C Addition of Surrogate Standard B->C E Sample Loading C->E D SPE Cartridge Conditioning (Methanol, Reagent Water) D->E F Cartridge Washing (Reagent Water) E->F G Cartridge Drying F->G H Elution (Acetonitrile/Methanol) G->H I Eluate Concentration H->I J Reconstitution in Mobile Phase I->J K HPLC-UV Analysis J->K L Data Processing & Quantification K->L

Fig 1. Workflow for 3,5-DCP analysis in water.
Protocol 1: Water Sample Preparation and Solid-Phase Extraction (SPE)

Materials and Reagents:

  • This compound standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Reagent water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • SPE vacuum manifold

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, acidify the sample to a pH of less than 2 with concentrated HCl to prevent microbial degradation. Store at 4°C.

  • Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.[7]

  • Sample Loading:

    • Pass 500 mL of the filtered and acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the trapped analytes by passing 5 mL of a mixture of acetonitrile and methanol (e.g., 1:1 v/v) through the cartridge.[5]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase. The sample is now ready for HPLC-UV analysis.

Protocol 2: HPLC-UV Analysis of this compound in Water

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 225 nm or 280 nm.[5]

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Calibration: Prepare a series of calibration standards of 3,5-DCP in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject 20 µL of the reconstituted sample extract into the HPLC system.

  • Quantification: Identify the 3,5-DCP peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Section 2: Analysis of this compound in Soil

This section outlines the protocol for the extraction of 3,5-DCP from soil samples using ultrasonic extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds in GC analysis.

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_cleanup_derivatization Cleanup & Derivatization cluster_analysis Analysis A Soil Sample Collection & Sieving B Air Drying A->B C Homogenization B->C D Weighing Soil Sample C->D E Addition of Extraction Solvent (e.g., Acetone (B3395972)/Hexane) D->E F Ultrasonication E->F G Centrifugation/Filtration F->G H Collection of Supernatant G->H I Solvent Evaporation H->I J Solid-Phase Extraction (SPE) Cleanup (Optional) I->J K Derivatization (e.g., Acetylation) J->K L GC-MS Analysis K->L M Data Processing & Quantification L->M

Fig 2. Workflow for 3,5-DCP analysis in soil.
Protocol 3: Soil Sample Preparation and Ultrasonic Extraction

Materials and Reagents:

  • This compound standard (analytical grade)

  • Acetone (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium sulfate (B86663), anhydrous

  • Acetic anhydride

  • Pyridine (B92270)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry the soil sample at room temperature, and then sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh approximately 10 g of the prepared soil sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[6]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[6]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining all the supernatants.

  • Cleanup and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

Protocol 4: Derivatization and GC-MS Analysis of this compound in Soil

Procedure:

  • Derivatization (Acetylation):

    • To the concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.[8]

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of reagent water and vortex to stop the reaction.

    • Extract the acetylated derivative with 2 mL of n-hexane.

    • The hexane (B92381) layer is ready for GC-MS analysis.

  • GC-MS Analysis:

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for the acetylated derivative of 3,5-DCP.

Procedure:

  • Calibration: Prepare a series of derivatized calibration standards of 3,5-DCP in n-hexane. Analyze these standards to create a calibration curve.

  • Sample Analysis: Inject 1 µL of the derivatized sample extract into the GC-MS system.

  • Quantification: Identify the derivatized 3,5-DCP peak based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the environmental monitoring of this compound in both soil and water matrices. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity needs and the potential for interfering compounds in the sample matrix. Proper sample preparation and adherence to quality control procedures are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Degradation of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,5-Dichlorophenol (3,5-DCP) as a model compound for degradation studies. Detailed protocols for various degradation methods, including Advanced Oxidation Processes (AOPs) and microbial degradation, are presented. This document is intended to serve as a practical guide for researchers investigating the fate of persistent organic pollutants and developing effective remediation strategies.

Introduction to this compound Degradation Studies

This compound (3,5-DCP) is a toxic and persistent environmental pollutant, often found in industrial effluents.[1] Its stable chemical structure makes it resistant to natural degradation processes. Consequently, 3,5-DCP is an excellent model compound for evaluating the efficacy of various degradation technologies. These studies are crucial for developing robust methods to treat contaminated water and soil. This document outlines protocols for three common degradation techniques: UV/Persulfate Oxidation, Ozonation, and Microbial Degradation.

Data Presentation: Comparative Degradation of this compound

The following tables summarize quantitative data from various studies on the degradation of this compound under different experimental conditions.

Table 1: Degradation of this compound by UV/Persulfate Oxidation

Initial 3,5-DCP Conc. (mg/L)Persulfate (PS) Conc. (mM)pHUV Light SourceDegradation Efficiency (%)Time (min)DOC Removal (%)Reference
20.106.3UV-C (0.5 W/L)10020Not Reported[2]
21.006.3UV-C (0.5 W/L)1002Not Reported[2]
100.036.3UV-C (0.5 W/L)1004095[2]
20.103UV-C (0.5 W/L)Lower than at pH 6.3Not ReportedNot Reported[2]
20.1011UV-C (0.5 W/L)Higher than at pH 6.3Not ReportedNot Reported[2]

Table 2: Degradation of Dichlorophenols by Ozonation

CompoundInitial Conc.Ozone DosepHDegradation Efficiency (%)Time (min)Mineralization/COD Removal (%)Reference
2,5-Dichlorophenol3.06 mM1.2 g/h7100Not Specified53% Mineralization, 75% COD Removal (Ozone-UV)[3]
2,4-DichlorophenolNot Specified0.14 mg/minNot SpecifiedNot SpecifiedNot SpecifiedIntermediates Identified[4]
Pentachlorophenol200 mg/L0.49 g/L (dissolved)8100Not SpecifiedNot Specified[5]

Table 3: Microbial Degradation of Chlorophenols

Microorganism/ConsortiumCompoundInitial Conc. (mg/L)Degradation Rate/EfficiencyKey Enzymes/PathwayReference
Pseudomonas sp.1,4-Dichlorobenzene (B42874)Not SpecifiedStoichiometric chloride releaseDioxygenase, Dehydrogenase, 1,2-oxygenase[6][7]
Rhodococcus sp.PentachlorophenolMicromolar concentrationsMineralizationpara-hydroxylation[8]
Mixed Microbial Consortium2,4-DichlorophenolNot SpecifiedSynergistic degradationPhenol hydroxylase[9]
Desulfitobacterium frappieri PCP-1This compoundNot SpecifiedReductive dehalogenationThis compound reductive dehalogenase[10]

Experimental Protocols

Advanced Oxidation Process: UV/Persulfate Degradation of 3,5-DCP

This protocol describes the degradation of 3,5-DCP in an aqueous solution using UV-activated persulfate.

Materials:

  • This compound (3,5-DCP) stock solution (e.g., 1 g/L in methanol)

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M H₂SO₄ and 0.1 M NaOH)

  • UV photoreactor (e.g., with a low-pressure mercury lamp, emitting at 254 nm)

  • Stir plate and stir bar

  • Volumetric flasks, pipettes, and beakers

  • HPLC or GC-MS for analysis

Procedure:

  • Sample Preparation: Prepare a working solution of 3,5-DCP (e.g., 10 mg/L) in deionized water by diluting the stock solution.

  • Reactor Setup: Place a specific volume of the 3,5-DCP solution (e.g., 500 mL) into the UV photoreactor vessel. Add a stir bar.

  • pH Adjustment: Measure the initial pH of the solution and adjust to the desired value (e.g., 6.3) using the pH adjustment solutions.[2]

  • Initiation of Reaction:

    • Turn on the UV lamp and allow it to stabilize.

    • Add the desired amount of potassium persulfate to the solution to achieve the target concentration (e.g., 0.03 mM).[2]

    • Start the stirrer to ensure the solution is well-mixed.

  • Sampling: Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 40, 60 minutes).

  • Sample Quenching: Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium thiosulfate) to consume any residual oxidants.

  • Analysis: Analyze the concentration of 3,5-DCP and its degradation byproducts in the quenched samples using a validated analytical method such as HPLC or GC-MS.

Advanced Oxidation Process: Ozonation of 3,5-DCP

This protocol outlines a general procedure for the degradation of 3,5-DCP using ozone.

Materials:

  • This compound (3,5-DCP) stock solution

  • Deionized water

  • Ozone generator

  • Gas washing bottle or bubble diffuser

  • Reaction vessel (e.g., glass column)

  • Off-gas ozone destructor (e.g., containing potassium iodide solution)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Sample Preparation: Prepare a known concentration of 3,5-DCP solution in deionized water.

  • Reactor Setup: Fill the reaction vessel with the 3,5-DCP solution.

  • Ozonation:

    • Turn on the ozone generator and allow the output to stabilize.

    • Bubble the ozone gas through the solution using the gas washing bottle or diffuser at a constant flow rate.[11]

    • Ensure that the off-gas is passed through the ozone destructor.

  • Sampling: Collect aqueous samples at regular intervals.

  • Sample Quenching: Immediately purge the collected samples with an inert gas (e.g., nitrogen) to remove residual ozone or add a quenching agent like sodium thiosulfate.

  • Analysis: Analyze the samples for the concentration of 3,5-DCP and its degradation products.

Microbial Degradation of 3,5-DCP

This protocol provides a framework for studying the biodegradation of 3,5-DCP using a microbial consortium.

Materials:

  • This compound (3,5-DCP)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a specific bacterial strain known to degrade chlorophenols like Pseudomonas or Rhodococcus sp.)[8][10]

  • Mineral salts medium (MSM)

  • Shaker incubator

  • Centrifuge

  • Sterile flasks, pipettes, and culture tubes

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Inoculum Acclimatization:

    • Gradually expose the microbial culture to increasing concentrations of 3,5-DCP in the MSM. This allows the microbes to adapt and induce the necessary enzymes for degradation.[4]

  • Biodegradation Experiment:

    • Prepare sterile flasks containing MSM and a specific concentration of 3,5-DCP as the sole carbon source.

    • Inoculate the flasks with the acclimatized microbial culture.

    • Include control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biotic control (inoculum without 3,5-DCP) to monitor microbial activity.[4]

  • Incubation: Incubate the flasks in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.[4]

  • Sampling: Aseptically collect samples from each flask at regular time points.

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the microbial cells. Filter the supernatant to remove any remaining particulates.

  • Analysis: Analyze the supernatant for the concentration of 3,5-DCP and its metabolites.

Analytical Methods

Accurate quantification of 3,5-DCP and its degradation byproducts is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detector at a wavelength of approximately 280 nm.[12]

  • Injection Volume: 20 µL.

GC-MS Analysis

For volatile byproducts or for increased sensitivity, GC-MS is a powerful tool. Derivatization may be necessary for non-volatile products.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-500.

Visualizations: Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and experimental workflows.

Proposed Degradation Pathway of this compound by UV/Persulfate

G DCP This compound Radicals Sulfate (SO₄⁻•) & Hydroxyl (•OH) Radicals DCP->Radicals UV Activation of S₂O₈²⁻ Intermediate1 Chlorinated Hydroquinones/ Catechols Radicals->Intermediate1 Oxidation Intermediate2 Ring-opened products (e.g., short-chain carboxylic acids) Intermediate1->Intermediate2 Further Oxidation & Ring Cleavage EndProducts CO₂ + H₂O + Cl⁻ Intermediate2->EndProducts Mineralization

Proposed pathway for 3,5-DCP degradation by UV/persulfate.
Experimental Workflow for Ozonation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare 3,5-DCP Solution Reactor Introduce Solution to Reactor Prep->Reactor Ozonate Bubble Ozone Gas Reactor->Ozonate Sample Collect Samples at Intervals Ozonate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze

Workflow for the ozonation of this compound.
Proposed Microbial Degradation Pathway of this compound

G DCP This compound Dehalogenase Reductive Dehalogenase DCP->Dehalogenase Chlorophenol 3-Chlorophenol Dehalogenase->Chlorophenol Reductive Dechlorination Monooxygenase Monooxygenase Chlorophenol->Monooxygenase Chlorocatechol Chlorocatechol Monooxygenase->Chlorocatechol Hydroxylation Dioxygenase Dioxygenase Chlorocatechol->Dioxygenase RingCleavage Ring Cleavage Products Dioxygenase->RingCleavage Ortho or Meta Cleavage TCA TCA Cycle Intermediates RingCleavage->TCA

Proposed microbial degradation pathway for 3,5-DCP.

References

Application Notes and Protocols for In Vitro Studies Using 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 3,5-Dichlorophenol (3,5-DCP), a compound of interest in toxicological and pharmacological research. This document includes summaries of its known biological activities, detailed experimental protocols for its study, and quantitative data from relevant assays.

Introduction

This compound (3,5-DCP) is a chemical intermediate used in the synthesis of various products, including pesticides and dyes. Its presence in the environment and potential for human exposure necessitate a thorough understanding of its biological effects. In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying its toxicity and for assessing its potential as a pharmacological agent or toxicant.

Biological Activity and Mechanism of Action

In vitro studies have demonstrated that this compound exhibits cytotoxic properties. While the precise signaling pathways affected by 3,5-DCP are not yet fully elucidated, research on structurally related dichlorophenyl compounds suggests potential mechanisms of action. For instance, some dichlorophenyl-containing molecules are known to induce cytotoxicity, which may be mediated by metabolic activation. A study on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound containing the 3,5-dichlorophenyl moiety, revealed that its cytotoxicity in HepG2 cells is enhanced by the activity of the cytochrome P450 enzyme CYP3A4, suggesting that metabolic byproducts may be responsible for its toxic effects.[1]

Furthermore, many phenolic compounds are known to induce oxidative stress and apoptosis in vitro.[2][3] It is hypothesized that 3,5-DCP may trigger cell death through the intrinsic apoptotic pathway, potentially involving the mitochondria. This could be initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases. While direct evidence for 3,5-DCP is still emerging, studies on other chlorophenols have shown induction of apoptosis via the mitochondrial pathway.[4][5]

Data Presentation

The following tables summarize quantitative data from in vitro studies on dichlorophenyl-containing compounds.

Table 1: Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 Cells [1]

Cell LineTreatment DurationLC50 (µM)
HepG2 (Wild Type)24 hours233.0 ± 19.7
HepG2 (CYP3A4-transfected)24 hours160.2 ± 5.9

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of cell viability upon exposure to this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HeLa)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared 3,5-DCP dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound

  • DCFH-DA (stock solution in DMSO)

  • 96-well black-walled plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black-walled plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_5_DCP This compound ROS ↑ Reactive Oxygen Species (ROS) 3_5_DCP->ROS Induces Mito Mitochondrion ROS->Mito Damages CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dcp Prepare 3,5-DCP dilutions incubate_24h->prepare_dcp treat_cells Treat cells with 3,5-DCP incubate_24h->treat_cells prepare_dcp->treat_cells incubate_exposure Incubate for exposure period treat_cells->incubate_exposure add_mtt Add MTT reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data & calculate cell viability read_absorbance->analyze end End analyze->end G DCP_Exposure This compound Exposure Cellular_Uptake Cellular Uptake DCP_Exposure->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., by CYPs) Cellular_Uptake->Metabolic_Activation Oxidative_Stress Oxidative Stress Cellular_Uptake->Oxidative_Stress Metabolic_Activation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Application Notes and Protocols: Ames Test for 3,5-Dichlorophenol Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely used short-term in vitro assay to assess the mutagenic potential of chemical substances.[1][2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium deficient in that amino acid.[1][2][3] This application note provides a detailed protocol for evaluating the mutagenicity of 3,5-Dichlorophenol using the Ames test, based on established guidelines such as OECD Guideline 471.[1][2][3]

This compound (CAS No. 591-35-5) is a chemical intermediate used in the synthesis of various products.[4] Its potential mutagenicity is a critical aspect of its safety assessment.

Principle of the Ames Test

The Ames test is based on the principle of reverse mutation in amino acid-requiring strains of bacteria.[2][3] When these auxotrophic bacteria are exposed to a mutagenic agent, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to synthesize the required amino acid (e.g., histidine). These reverted bacteria, known as revertants, can then proliferate on a minimal agar (B569324) medium lacking the specific amino acid. The number of revertant colonies is proportional to the mutagenic potency of the test substance.[5] The test is performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism, to detect mutagens that require metabolic activation to become genotoxic.[6]

Data Presentation

The mutagenic potential of this compound is evaluated by comparing the number of revertant colonies in the presence of the test substance to the number of spontaneous revertant colonies in the negative control. The data presented below is sourced from the National Toxicology Program (NTP) study conducted by Haworth et al. (1983).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number591-35-5[4]
Molecular FormulaC₆H₄Cl₂O[7][8]
Molecular Weight163.00 g/mol [8]
Melting Point65-68 °C[9]
Boiling Point233 °C[9]
AppearanceWhite to cream or pale yellow/brown crystals or powder[7]

Table 2: Ames Test Results for this compound without Metabolic Activation (-S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlCytotoxicity
TA98 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA100 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA1535 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA1537 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic

Note: Specific numerical data for mean revertant colonies and standard deviation are from the study by Haworth et al. (1983) and are presented here as illustrative. The actual data can be found in the cited reference.

Table 3: Ames Test Results for this compound with Metabolic Activation (+S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlCytotoxicity
TA98 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA100 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA1535 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic
TA1537 0 (Solvent Control)Data not available1.0None
10Data not availableCalculatedNone
33Data not availableCalculatedNone
100Data not availableCalculatedNone
333Data not availableCalculatedSlight
1000Data not availableCalculatedToxic

Note: Specific numerical data for mean revertant colonies and standard deviation are from the study by Haworth et al. (1983) and are presented here as illustrative. The actual data can be found in the cited reference.

Experimental Protocols

This protocol is based on the OECD Guideline 471 for the Bacterial Reverse Mutation Test.[3]

Materials
  • Test Substance: this compound (CAS No. 591-35-5)

  • Bacterial Strains:

    • Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. These strains are selected to detect various types of mutagens.[3]

  • Media and Reagents:

    • Nutrient broth

    • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

    • Top agar (containing 0.6% agar, 0.5% NaCl, and a trace amount of L-histidine and biotin)

    • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Metabolic Activation System (S9 Mix):

    • S9 fraction from the liver of rats pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).[6][10]

    • Cofactor solution (e.g., NADP, glucose-6-phosphate, MgCl₂, KCl, and sodium phosphate (B84403) buffer).

  • Positive Controls:

    • Without S9: Sodium azide (B81097) (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).

    • With S9: 2-Aminoanthracene (for all strains).

  • Negative Control: Solvent used to dissolve the test substance.

Experimental Procedure (Plate Incorporation Method)
  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Dose Selection: A preliminary cytotoxicity test should be performed to determine the appropriate concentration range of this compound. The highest concentration should show evidence of toxicity or be 5 mg/plate for non-toxic soluble substances.[11]

  • Assay Procedure: a. To sterile test tubes, add the following in order:

    • 2.0 mL of molten top agar (maintained at 45°C).
    • 0.1 mL of the overnight bacterial culture.
    • 0.1 mL of the test substance solution (this compound at various concentrations) or control solution (positive or negative).
    • 0.5 mL of S9 mix (for the metabolic activation assay) or a sterile buffer (for the non-activation assay). b. Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify completely.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive result is characterized by:

  • A concentration-related increase in the number of revertant colonies.

  • A reproducible, statistically significant increase in the number of revertant colonies.

  • A fold increase of at least two to three times the background (solvent control) for at least one concentration.

An equivocal result may show a weak, non-dose-related, or not reproducible increase in revertants. A negative result shows no significant increase in revertant colonies compared to the negative control.

Diagrams

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Bacterial Strain Preparation mixing Mixing: - Top Agar - Bacteria - Test Substance - S9 Mix / Buffer strain_prep->mixing test_prep Test Substance (this compound) Dilution Series test_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting data_analysis Data Analysis & Interpretation counting->data_analysis Ames_Result_Interpretation start Ames Test Result for This compound decision1 Dose-dependent increase in revertant colonies? start->decision1 decision2 Fold increase ≥ 2-3x over negative control? decision1->decision2 Yes negative Negative Result (Non-mutagenic) decision1->negative No decision3 Results reproducible? decision2->decision3 Yes equivocal Equivocal Result (Further testing needed) decision2->equivocal No positive Positive Result (Mutagenic) decision3->positive Yes decision3->equivocal No

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on improving its solubility in aqueous solutions for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a poor solubility in water, reported to be approximately 0.54 g/100 mL (5.4 mg/mL) at 25°C.[1][2][3] It is, however, very soluble in organic solvents such as ethanol (B145695), ethyl ether, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][4]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The limited aqueous solubility of this compound is due to its chemical structure, which includes a hydrophobic benzene (B151609) ring with two chlorine substituents. If your experimental concentration exceeds its solubility limit in the aqueous buffer, it will not fully dissolve.

Q3: How can I increase the aqueous solubility of this compound for my experiments?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the solution above the pKa of this compound will deprotonate the phenolic hydroxyl group, forming the more soluble phenolate (B1203915) salt.

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol or DMSO, can significantly increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, where the hydrophobic molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[5][6][7]

  • Surfactants: The use of surfactants to form micelles that can encapsulate the compound can also improve solubility.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the expected trends in the solubility of this compound using different methods. Please note that the exact solubility values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature) and should be determined empirically.

Table 1: Effect of pH on the Aqueous Solubility of this compound

As a weak acid with a pKa of approximately 8.10, the solubility of this compound is expected to increase significantly as the pH of the aqueous solution approaches and surpasses this value.[8]

pHExpected Solubility TrendRationale
< 7.0LowThis compound is predominantly in its less soluble, protonated form.
7.0 - 8.0Moderate IncreaseA fraction of the compound will be in the more soluble, deprotonated (phenolate) form.
> 8.1Significant IncreaseThe majority of the compound will be in the highly soluble, deprotonated (phenolate) form.
> 9.0HighThe compound is almost completely in its soluble phenolate form.

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound

The addition of water-miscible organic solvents can substantially increase the solubility of hydrophobic compounds like this compound.

Co-solventConcentration in WaterExpected Solubility Trend
Ethanol10% (v/v)Moderate Increase
20% (v/v)Significant Increase
50% (v/v)High
DMSO1% (v/v)Slight to Moderate Increase
5% (v/v)Moderate to Significant Increase
10% (v/v)Significant Increase

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment

This protocol is suitable for experiments where a slightly alkaline pH is acceptable.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Initial Suspension: Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final volume of deionized water or buffer.

  • pH Adjustment: While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. As the pH increases, the this compound will begin to dissolve.

  • Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is at the desired level (e.g., pH 9.0).

  • Final Volume: Transfer the solution to a volumetric flask and add deionized water or buffer to reach the final desired volume.

  • Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent for Dilution in Aqueous Media

This is a common method for preparing solutions for cell-based assays where the final concentration of the organic solvent must be kept low.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Desired aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound into a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage of Stock Solution: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer or cell culture medium to achieve the final desired concentration.

    • Important: Ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced toxicity in cell-based experiments.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility. The compound is "crashing out".- Increase the final concentration of the co-solvent if experimentally permissible.- Add the stock solution more slowly to the buffer while vigorously stirring.- Prepare a more dilute stock solution.- Lower the final concentration of this compound.
Cloudiness or precipitation in the aqueous solution over time. The solution is supersaturated and thermodynamically unstable. The pH of the solution may have changed (e.g., due to CO2 absorption from the air).- Prepare fresh solutions before each experiment.- If using pH adjustment, ensure the buffer has sufficient capacity to maintain the pH.- Store the solution in a tightly sealed container.
Inconsistent experimental results. Incomplete dissolution of this compound leading to inaccurate concentrations.- Visually confirm complete dissolution before use.- Consider a brief sonication step to aid dissolution.- Filter the solution through a 0.22 µm filter to remove any undissolved microparticles.

Mandatory Visualizations

G Workflow for Selecting a Solubility Enhancement Method start Start: Poorly Soluble this compound in Aqueous Buffer check_ph Is a pH > 8 acceptable for the experiment? start->check_ph ph_adjust Use pH Adjustment (add base to deprotonate) check_ph->ph_adjust Yes check_cosolvent Is a small percentage of organic co-solvent acceptable? check_ph->check_cosolvent No end_soluble Soluble Solution Achieved ph_adjust->end_soluble use_cosolvent Prepare a concentrated stock in DMSO or Ethanol and dilute check_cosolvent->use_cosolvent Yes check_cyclodextrin Are there concerns about co-solvent effects or pH changes? check_cosolvent->check_cyclodextrin No use_cosolvent->end_soluble use_cyclodextrin Use Cyclodextrin (B1172386) Inclusion Complexation check_cyclodextrin->use_cyclodextrin Yes end_insoluble Re-evaluate experimental requirements or consider alternative compounds check_cyclodextrin->end_insoluble No use_cyclodextrin->end_soluble

Caption: A decision workflow for selecting an appropriate method to improve the aqueous solubility of this compound.

G Mechanism of pH-Dependent Solubilization of this compound cluster_low_ph Low pH ( < pKa ~8.1 ) cluster_high_ph High pH ( > pKa ~8.1 ) phenol This compound (Protonated Form) low_solubility Poor Aqueous Solubility phenol->low_solubility Predominantly Insoluble phenolate 3,5-Dichlorophenolate (Deprotonated Form) phenol->phenolate + OH- (Base) phenolate->phenol + H+ (Acid) high_solubility High Aqueous Solubility phenolate->high_solubility Readily Soluble

Caption: The equilibrium between the protonated and deprotonated forms of this compound dictates its solubility.

G Cyclodextrin Inclusion Complex Formation cluster_product Product dcp This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Inclusion Complex (Water Soluble) cd->complex Encapsulation

Caption: Encapsulation of this compound by a cyclodextrin molecule enhances its aqueous solubility.

References

Technical Support Center: Overcoming 3,5-Dichlorophenol Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of 3,5-Dichlorophenol in stock solutions. Below, you will find frequently asked questions and detailed troubleshooting guides to ensure the stability and reliability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in an organic solvent, has formed a precipitate. What is the likely cause?

A1: Precipitation of this compound from an organic solvent can be attributed to several factors. The most common cause is exceeding the solubility limit of the compound in the chosen solvent, especially at lower temperatures. Other contributing factors can include the absorption of atmospheric moisture by hygroscopic solvents, which can reduce the solubility of the non-polar compound, or a change in temperature from when the solution was prepared.

Q2: I observed a color change in my this compound solution. Is this related to precipitation?

A2: A color change, often to a yellow or brown hue, is typically an indication of oxidation rather than precipitation.[1] Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as exposure to light, high pH, and the presence of dissolved oxygen or metal ions.[1] While oxidation and precipitation are distinct phenomena, the degradation of the compound through oxidation could potentially lead to byproducts with lower solubility, contributing to precipitate formation over time.

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is slightly soluble in water but is very soluble in several organic solvents.[2][3][4] Quantitative solubility data is summarized in the table below. It is crucial to prepare stock solutions at concentrations below the solubility limit at the intended storage temperature.

Q4: Can the pH of my stock solution affect the stability of this compound?

A4: Yes, pH can significantly impact the stability of phenolic compounds.[5] While this compound itself is a weak acid, preparing solutions in alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1] For aqueous-based solutions or when using protic solvents, maintaining a slightly acidic to neutral pH is generally advisable to enhance stability, provided it is compatible with your experimental design.

Troubleshooting Guides

Issue 1: Precipitate Formation in Organic Stock Solutions

Possible Causes:

  • Concentration Exceeds Solubility Limit: The prepared concentration is higher than what the solvent can hold in solution, especially at the storage temperature.

  • Temperature Fluctuation: The solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C or -20°C), causing the compound to crystallize out.

  • Solvent Contamination: The solvent may have absorbed water from the atmosphere, reducing the solubility of this compound.

Troubleshooting Steps:

  • Gentle Warming: Warm the stock solution in a water bath to see if the precipitate redissolves. If it does, this indicates a temperature-dependent solubility issue.

  • Dilution: If gentle warming is successful, consider diluting the stock solution to a concentration that remains stable at the intended storage temperature.

  • Solvent Check: Use fresh, anhydrous solvent to prepare a new stock solution to rule out solvent contamination.

  • Co-solvent System: For challenging cases, consider using a co-solvent system. For example, preparing a high-concentration stock in a small amount of a strong solvent like DMSO and then diluting with a secondary solvent like ethanol.

Issue 2: Precipitation Upon Dilution into Aqueous Buffers

Possible Cause:

  • Poor Aqueous Solubility: this compound has limited solubility in water.[2][6] When an organic stock solution is diluted into an aqueous buffer, the compound may precipitate out as it comes into contact with the aqueous environment.

Troubleshooting Steps:

  • Increase Final Solvent Concentration: Increase the percentage of the organic solvent from your stock solution in the final aqueous solution, if permissible for your experiment.

  • Use of Surfactants or Solubilizing Agents: Incorporate a small amount of a biocompatible surfactant (e.g., Tween® 20, Triton™ X-100) or a solubilizing agent in your aqueous buffer to increase the solubility of the compound.

  • pH Adjustment: Adjust the pH of the final aqueous solution. For some phenolic compounds, a slightly acidic pH can improve solubility. However, this must be compatible with your experimental system.

  • Sonication: After dilution, briefly sonicate the solution to aid in the dispersion and dissolution of any microscopic precipitates.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (0.54 g/100ml at 25°C)[2][3][6]
EthanolVery soluble[2][3]
Ethyl EtherVery soluble[2][3]
Petroleum EtherVery soluble[2][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol is adapted from a method for a similar compound and is suitable for many in vitro studies.[7]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Volumetric flask

  • Micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): lab coat, gloves, safety goggles

Procedure:

  • Preparation: Ensure all glassware is clean and completely dry. Perform all steps in a chemical fume hood.

  • Weighing: Accurately weigh 163.00 mg of this compound (equivalent to 1 mmol) and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Mixing: Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the solid does not fully dissolve, place the flask in an ultrasonic water bath for 5-10 minutes, or until the solution becomes clear.[7]

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage to minimize freeze-thaw cycles.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve mix Vortex/Sonicate until Clear dissolve->mix adjust Adjust to Final Volume mix->adjust aliquot Aliquot and Store at -20°C/-80°C adjust->aliquot precipitate Precipitate Observed? aliquot->precipitate warm Gentle Warming precipitate->warm dilute Dilute Stock warm->dilute Dissolves new_solvent Use Fresh Solvent warm->new_solvent No Change

Caption: Experimental workflow for preparing and troubleshooting this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 inhibits DCP This compound DCP->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene activates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway illustrating the potential interaction of this compound.

References

stabilizing 3,5-Dichlorophenol in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 3,5-Dichlorophenol (3,5-DCP) in experimental media. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in experimental media a concern?

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors leading to the degradation of 3,5-DCP in experimental media are:

  • Photodegradation: Exposure to light, particularly UV-C radiation, can cause rapid degradation.[3][4] 3,5-DCP contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[7]

  • pH: The pH of the solution significantly influences the stability and reactivity of 3,5-DCP.[8][9] Generally, increasing the pH can enhance its degradation rate in certain oxidative processes.[4][6][10] The pKa of 3,5-DCP is approximately 8.18, and its dissociation at higher pH values can alter its reactivity.[3][11]

  • Microbial Degradation: Certain bacteria can degrade this compound, especially isomers with chlorine atoms at the 3- or 3,5- positions, which are typically more resistant to microbial breakdown than other isomers.[6] Anaerobic bacteria, for instance, can reductively dehalogenate polychlorinated phenols to less chlorinated forms.[5]

  • Oxidation: 3,5-DCP can be degraded by strong oxidizing agents.[12] Advanced oxidation processes (AOPs) utilizing UV light and persulfate (PS) have been shown to completely degrade it.[3][4][10]

  • Temperature: Elevated temperatures can accelerate decomposition.[12]

Q3: I'm observing inconsistent results in my experiments. Could this compound degradation be the cause?

A3: Yes, inconsistent results are a common sign of analyte instability. If the concentration of 3,5-DCP varies between experiments or over the course of a single experiment due to degradation, it will directly impact the reliability and reproducibility of your data. It is crucial to control the factors mentioned in Q2 and to verify the concentration of your 3,5-DCP solution.

Q4: My this compound solution has turned a different color. What should I do?

A4: A color change, such as turning pink or yellow, is a visual indicator of chemical degradation and the formation of byproducts.[7] You should discard the solution immediately and prepare a fresh one, ensuring that all stabilization protocols, such as protection from light and use of appropriate solvents and pH, are strictly followed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Variable Experimental Outcomes Degradation of 3,5-DCP during the experiment.Prepare fresh solutions for each experiment. Protect the solution from light by using amber vials or covering glassware with aluminum foil. Maintain a consistent and optimal pH.
Loss of Compound Concentration Over Time Instability in stock or working solutions due to improper storage.Store stock solutions in a cool, dark place (e.g., refrigerated at 4°C). Use amber glass containers.[13] Consider preparing stock in a non-aqueous solvent like methanol (B129727) where it is more stable and dilute into aqueous media immediately before use.
Precipitate Formation in Aqueous Solution Low aqueous solubility of 3,5-DCP, especially at lower pH.This compound has poor solubility in water (0.54 g/100mL at 25°C).[7] Ensure the concentration does not exceed its solubility limit. The solubility is pH-dependent and increases at higher pH values.[11] If possible, prepare a concentrated stock in a soluble organic solvent and dilute it for experiments.
Unexpected Peaks in Analytical Chromatogram Formation of degradation byproducts.Confirm the identity of the main peak using a fresh standard. Review and optimize the storage and handling procedures to minimize degradation. Common degradation can involve dechlorination and the formation of hydroquinone.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄Cl₂O[6][7]
Molar Mass 163.00 g/mol [6][14]
Melting Point 65-68 °C[15][16]
Boiling Point 233 °C[14][15]
Water Solubility 0.54 g/100 mL at 25 °C (poor)[7][12]
pKa ~8.18[3]
Log Kow (Octanol/Water Partition) 3.62[7]
Appearance Colorless to pink or yellow crystals[7][12]

Table 2: Comparison of Analytical Methods for this compound Quantification

Analytical MethodCommon DetectorTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
HPLC UV, Fluorescence, Electrochemical0.006 - 0.05 mg/LHigh throughput, direct injection often possible.[17]Moderate specificity depending on chromatographic resolution.[17]
Gas Chromatography (GC) Mass Spectrometry (MS), Electron Capture (ECD)0.005 - 1.8 µg/LHigh specificity and sensitivity.[17]Often requires sample derivatization, lower throughput.[17][18]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution in methanol, which can be further diluted in aqueous experimental media.

Materials:

  • This compound (≥97% purity)

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (Class A, amber glass)

  • Sonicator

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh 100 mg of this compound powder on an analytical balance.

  • Transfer the powder to a 10 mL amber volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Sonicate the mixture for 5-10 minutes or until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the final volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Store the stock solution at 4°C, protected from light. This solution should be stable for several weeks. For long-term storage, aliquoting and freezing (-20°C) can be considered.

Protocol 2: Quantification of this compound by HPLC-UV

This is a generalized protocol for quantifying 3,5-DCP in aqueous samples. The method should be validated for your specific matrix and instrument.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Gradient Program: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[18]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • Standard Curve Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the methanol stock solution (from Protocol 1) with the mobile phase initial condition mixture.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,5-DCP in the samples by interpolating their peak areas from the standard curve.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh 3,5-DCP dissolve Dissolve in Organic Solvent (e.g., Methanol) weigh->dissolve store Store Stock Solution (4°C, Amber Vial) dissolve->store dilute Dilute to Working Concentration in Media store->dilute Use Freshly Prepared protect Protect from Light (Amber Tubes / Foil) dilute->protect control_ph Maintain Optimal pH protect->control_ph run_exp Run Experiment control_ph->run_exp analyze Analyze Concentration (e.g., HPLC) run_exp->analyze Post-Experiment Check

Caption: Workflow for preparing and using 3,5-DCP solutions to ensure stability.

G cluster_factors Degradation Factors cluster_products Degradation Products DCP This compound Intermediates Chlorinated Intermediates (e.g., Hydroquinone) DCP->Intermediates Degradation UV UV Light (Photolysis) UV->DCP Microbes Microbial Action Microbes->DCP pH High pH (> pKa 8.18) pH->DCP Mineralization Mineralization (CO₂, H₂O, Cl⁻) Intermediates->Mineralization

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting Reactions with 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q1: My reaction with this compound is giving a very low yield. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors.[1][2] It is crucial to systematically investigate potential issues. Common culprits include:

  • Poor Reagent Quality: Impurities in this compound or other starting materials can interfere with the reaction. Ensure the purity of your reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions may require heating to proceed at an adequate rate.

  • Moisture or Air Sensitivity: Some reactions, particularly those involving organometallic reagents, are sensitive to moisture and atmospheric oxygen. Ensure glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Inefficient Catalyst Activity: In catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the catalyst or ligands may be deactivated.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.[3][4] this compound and its derivatives can have some volatility.[4]

Q2: I'm performing a Williamson ether synthesis with this compound and an alkyl halide, but the yield is poor. What should I check?

A2: The Williamson ether synthesis is sensitive to steric hindrance and the strength of the base used.[5][6] For this compound, consider the following:

  • Base Selection: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Phenols are more acidic than aliphatic alcohols, so a weaker base than that used for simple alcohols might be effective.[5]

  • Alkyl Halide Choice: The reaction follows an Sₙ2 mechanism, so primary alkyl halides will work best.[6] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination products.[6]

  • Solvent: A polar aprotic solvent such as DMF or acetone (B3395972) is often preferred for Sₙ2 reactions.[7]

Q3: My Suzuki coupling reaction with this compound as the aryl halide is not working. What are the likely issues?

A3: Suzuki-Miyaura coupling reactions are a powerful tool for forming carbon-carbon bonds.[8][9] If you are encountering issues, consider these points:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.[10] For less reactive aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands are often required.

  • Base: The base plays a critical role in the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate.[11] The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent (like toluene (B28343), dioxane, or THF) and an aqueous solution of the base is typically used.[11]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may be less reactive. Ensure your boronic acid is of high quality.

Issue 2: Formation of Impurities and Side Products

Q4: I am observing significant side product formation in my reaction. What are the likely side reactions with this compound?

A4: Side reactions can significantly complicate purification and reduce the yield of the desired product. Potential side reactions include:

  • Over-reaction: In reactions like chlorination, it's possible to introduce additional chlorine atoms onto the aromatic ring if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[12]

  • Hydrolysis: In cross-coupling reactions, competitive hydrolysis of the aryl halide or the organometallic reagent can occur.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can be a significant side reaction.

  • Elimination: As mentioned for the Williamson ether synthesis, elimination reactions can compete with substitution, especially with sterically hindered alkyl halides.[6]

Q5: How can I minimize the formation of these side products?

A5: To minimize side products:

  • Control Stoichiometry: Carefully measure and control the molar ratios of your reactants.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can often increase selectivity and reduce side product formation.[12]

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere can prevent oxidation or other unwanted reactions.[12]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.[12]

Issue 3: Purification Challenges

Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some effective purification techniques?

A6: Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating compounds with different polarities.[12][13] A carefully chosen eluent system is key.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[14]

  • Distillation: For volatile products, distillation under reduced pressure can be used for purification.[15][16]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting failed reactions involving this compound.

G start Reaction Failed (Low Yield / No Product) reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Solvent) start->condition_check atmosphere_check Inert Atmosphere / Dry Conditions? start->atmosphere_check modify_conditions Modify Reaction Conditions reagent_check->modify_conditions condition_check->modify_conditions atmosphere_check->modify_conditions workup_check Analyze Workup & Purification Steps side_products Identify Side Products (TLC, GC-MS, NMR) workup_check->side_products literature_review Consult Literature for Similar Reactions side_products->literature_review literature_review->modify_conditions modify_conditions->workup_check Reaction Improved? success Successful Reaction modify_conditions->success Problem Solved

Caption: A logical workflow for troubleshooting failed chemical reactions.

Key Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[17][18]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon), add the palladium precatalyst, ligand, and base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound, the amine, and the solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)L_n-R pd2->pd2_b Transmetalation (R-B(OR)2) pd2_b->pd0 Reductive Elimination product Ar-R pd2_b->product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

Table 1: Common Bases in Palladium-Catalyzed Cross-Coupling Reactions

BasepKa of Conjugate AcidCommon ApplicationsNotes
NaOt-Bu~19Buchwald-HartwigStrong base, not compatible with many functional groups.[11]
K₃PO₄~12.3Suzuki, Buchwald-HartwigGood functional group tolerance.[11]
K₂CO₃~10.3SuzukiEconomical, but may require higher catalyst loadings.[11]
Cs₂CO₃~10.3Suzuki, Buchwald-HartwigOften provides high reaction rates.[11]

This technical support guide is intended to be a starting point for troubleshooting your reactions. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several common routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Key methods include:

  • Diazotization of 3,5-Dichloroaniline (B42879): This is a classical and widely used method involving the conversion of the aniline (B41778) to a diazonium salt, which is then hydrolyzed to the phenol (B47542).[1]

  • Hydrolysis of 1,3,5-Trichlorobenzene (B151690): This method is suitable for larger-scale production but can lead to the formation of other dichlorophenol isomers as byproducts.[1]

  • Synthesis from Arylboronic Acids: This approach offers good yields under relatively mild conditions using a suitable catalyst.[2]

  • Copper-Catalyzed Reaction of Aryl Iodides: A high-yielding method that utilizes a copper iodide catalyst with an aryl iodide and 2-trimethylsilanol.[2]

  • Decarboxylation of 3,5-Dichloro-4-hydroxybenzoic Acid: This route involves the removal of a carboxylic acid group to yield the desired phenol.

Q2: What are the typical impurities I might encounter in my this compound synthesis?

A2: The impurity profile largely depends on the synthetic route chosen. Common impurities include:

  • Isomeric Dichlorophenols: Syntheses starting from precursors that can yield other isomers, such as the hydrolysis of 1,2,4-trichlorobenzene, can result in contamination with 2,4-dichlorophenol (B122985) and 3,4-dichlorophenol.[3]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 3,5-dichloroaniline or 1,3,5-trichlorobenzene in the final product.

  • Over-chlorinated or Under-chlorinated Phenols: In routes involving chlorination or hydrodechlorination, byproducts with more or fewer chlorine atoms may be formed.

  • Solvent and Reagent Residues: Inadequate purification can leave residual solvents or reagents in the final product.

Q3: How can I purify crude this compound?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method. A suitable solvent system, such as a petroleum ether/benzene mixture, can be used. Slow cooling generally leads to the formation of purer crystals.[4]

  • Distillation: Fractional distillation under reduced pressure can be used to separate this compound from impurities with different boiling points.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica (B1680970) gel column chromatography is a viable option.[2]

Troubleshooting Guides

Route 1: Diazotization of 3,5-Dichloroaniline
Problem Potential Cause Recommended Solution
Low Yield Incomplete Diazotization: The reaction temperature may be too high, causing the diazonium salt to decompose prematurely.Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite (B80452). Ensure slow and controlled addition of the nitrite solution.
Incomplete Hydrolysis: The temperature for the hydrolysis of the diazonium salt may be insufficient.After diazotization, ensure the reaction mixture is heated sufficiently (often to boiling) to drive the hydrolysis to completion.
Side Reactions: The diazonium salt can undergo unwanted coupling reactions.Use a slight excess of sodium nitrite to ensure all the aniline reacts. The presence of a copper catalyst (Sandmeyer reaction conditions) can sometimes improve selectivity.
Product is colored (pink/red) Formation of Azo Compounds: Trace amounts of unreacted diazonium salt coupling with the product phenol.Ensure complete hydrolysis of the diazonium salt. The crude product can be purified by recrystallization, potentially with the addition of activated carbon to remove colored impurities.
Difficulty in isolating the product Product is soluble in the aqueous layer: Incomplete precipitation of the phenol.Adjust the pH of the solution after hydrolysis to ensure the phenol is in its neutral form and less soluble in water. Extraction with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) may be necessary.
Route 2: Hydrolysis of 1,3,5-Trichlorobenzene
Problem Potential Cause Recommended Solution
Low Yield Incomplete Hydrolysis: Reaction time, temperature, or pressure may be insufficient for complete conversion.Optimize the reaction conditions. This reaction often requires high temperatures and pressures. Ensure adequate mixing to facilitate the reaction between the aqueous and organic phases.
Formation of Isomeric Byproducts Reaction Conditions Favoring Isomerization: The reaction conditions can lead to the formation of other dichlorophenol isomers.While difficult to completely avoid, careful control of temperature and the use of specific catalysts or additives can sometimes improve regioselectivity. The primary method for dealing with isomers is through purification.
Difficult Purification Similar Boiling Points of Isomers: Isomeric dichlorophenols can have very close boiling points, making separation by distillation challenging.A combination of purification techniques may be necessary. Fractional distillation can enrich the desired isomer, followed by recrystallization to achieve high purity.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Diazotization3,5-DichloroanilineNaNO₂, H₂SO₄/HCl70-85Well-established method, good for moderate scales.Requires careful temperature control, potential for diazonium salt side reactions.
Hydrolysis1,3,5-TrichlorobenzeneNaOH, High Temperature/PressureVariableSuitable for large-scale industrial production.Can produce isomeric impurities, requires specialized equipment for high pressure.
From Arylboronic Acid3,5-Dichlorophenylboronic acidH₂O₂, Catalyst80-87[2]Mild reaction conditions, good yields.Starting material may be expensive.
From Aryl Iodide1-Iodo-3,5-dichlorobenzene2-trimethylsilanol, CuI, Cs₂CO₃94.2[2]Very high yield.Requires a specific starting material and catalyst system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3,5-Dichloroaniline

Materials:

  • 3,5-Dichloroaniline

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • In a flask equipped with a stirrer and thermometer, dissolve 3,5-dichloroaniline in a dilute solution of sulfuric acid (or hydrochloric acid) in water, cooling the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Slowly and carefully heat the reaction mixture to boiling. Nitrogen gas will be evolved. Continue heating until the evolution of gas ceases, indicating the completion of the hydrolysis of the diazonium salt.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or distillation.

Protocol 2: Synthesis of this compound via Hydrolysis of 1,3,5-Trichlorobenzene

Materials:

Procedure:

  • Caution: This reaction is typically carried out at high temperature and pressure and requires a suitable pressure reactor.

  • Charge the pressure reactor with 1,3,5-trichlorobenzene, a solution of sodium hydroxide in water.

  • Seal the reactor and heat the mixture to the desired temperature (e.g., 250-300 °C), which will generate high pressure.

  • Maintain the reaction at this temperature for the required duration with vigorous stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any residual pressure and open the reactor.

  • Transfer the reaction mixture to a separatory funnel. The product will be in the form of its sodium salt in the aqueous layer.

  • Separate the aqueous layer and acidify it with hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the crude this compound.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic extract with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely contain isomeric impurities and should be purified by fractional distillation followed by recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Starting Material (e.g., 3,5-Dichloroaniline) reaction Chemical Reaction (e.g., Diazotization & Hydrolysis) start->reaction Reagents extraction Extraction reaction->extraction Crude Product drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Distillation) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions Yes purification_loss Loss during Purification? start->purification_loss Yes solution1 Optimize Reaction Time/ Temperature/Reagents incomplete_reaction->solution1 solution2 Adjust Stoichiometry/ Catalyst/Conditions side_reactions->solution2 solution3 Refine Purification Technique (e.g., different solvent, slower cooling) purification_loss->solution3

Caption: A logical diagram illustrating a troubleshooting approach for low yield in synthesis.

References

reducing byproduct formation in 3,5-Dichlorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenol reactions. The focus is on reducing byproduct formation to improve yield and purity.

General FAQs

Q1: What are the common synthetic routes to this compound and their associated byproduct concerns?

A1: The three primary industrial synthesis routes for this compound are:

  • Hydrolysis of Trichlorobenzenes: This method involves the hydrolysis of 1,2,4-trichlorobenzene (B33124) or 1,3,5-trichlorobenzene (B151690). A major challenge with this route is the formation of isomeric dichlorophenol byproducts, such as 2,4- and 3,4-dichlorophenol (B42033), which can be difficult to separate from the desired 3,5-isomer.[1][2]

  • Diazotization of 3,5-Dichloroaniline (B42879): This process, often followed by a Sandmeyer-type reaction, involves converting the amino group of 3,5-dichloroaniline into a diazonium salt, which is then hydrolyzed to the phenol (B47542). Key challenges include the instability of the diazonium salt, leading to the formation of tar-like byproducts and azo compounds if the reaction temperature is not strictly controlled.[3][4][5]

  • Catalytic Hydrodechlorination of Polychlorophenols: This method involves the selective removal of chlorine atoms from more highly chlorinated phenols, such as 2,4,6-trichlorophenol, using a catalyst. While this can be a highly selective method, potential byproducts include other dichlorophenol isomers or over-reduction to monochlorophenols or phenol.[6]

Route 1: Hydrolysis of Trichlorobenzenes

Troubleshooting Guide

Issue: High levels of 2,4- and 3,4-Dichlorophenol isomers in the final product.

  • Potential Cause: The hydrolysis of 1,2,4-trichlorobenzene inherently produces a mixture of dichlorophenol isomers.[1][2] The reaction conditions, such as temperature, pressure, and catalyst, can influence the isomer ratio.

  • Recommended Solutions:

    • Starting Material: If possible, use 1,3,5-trichlorobenzene as the starting material. Its symmetrical structure leads to the formation of only this compound upon hydrolysis, significantly reducing isomeric impurities.

    • Reaction Conditions (for 1,2,4-trichlorobenzene): While specific quantitative data is limited in the available literature, optimizing the reaction temperature and pressure may influence the isomer distribution. It is recommended to perform small-scale experiments to determine the optimal conditions for maximizing the yield of the 3,5-isomer.

    • Purification: The 3,4-dichlorophenol isomer can be separated from the 2,4- and 2,5- (and by extension, 3,5-) isomers by fractional distillation due to its higher boiling point.[1] Separating the remaining isomers is more challenging and may require techniques like dissociation extraction or fractional crystallization.[7][8]

Issue: Formation of ether byproducts (e.g., dichloroanisole).

  • Potential Cause: Use of an alcohol (e.g., methanol) as a solvent or co-solvent during hydrolysis can lead to the formation of the corresponding ether byproducts.

  • Recommended Solutions:

    • Solvent Selection: Whenever possible, conduct the hydrolysis in an aqueous medium without the addition of alcohols. If a co-solvent is necessary for solubility, consider alternatives that are less likely to participate in the reaction.

Quantitative Data
Starting MaterialReaction ConditionsThis compound YieldIsomeric ByproductsReference
1,2,4-TrichlorobenzeneAlkaline HydrolysisVariableMixture of 2,4-, 2,5-, and 3,4-dichlorophenol[1][2]

Note: Specific yields and isomer ratios are highly dependent on the reaction conditions and are not consistently reported in the literature.

Experimental Protocol: Hydrolysis of 1,3,5-Trichlorobenzene

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a high-pressure reactor, combine 1,3,5-trichlorobenzene and an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The molar ratio of NaOH to trichlorobenzene should be optimized, but a starting point of 2:1 to 3:1 is recommended.

  • Reaction: Heat the mixture to a high temperature (e.g., 250-300°C) under pressure. The reaction time will depend on the temperature and must be determined empirically.

  • Workup: After cooling the reactor, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the this compound.

  • Purification: The crude product can be filtered, washed with water, and further purified by recrystallization or distillation.

Logical Workflow for Hydrolysis of Trichlorobenzenes

Start Start: Trichlorobenzene Isomer Decision Isomer? Start->Decision TCB_135 1,3,5-Trichlorobenzene Decision->TCB_135 1,3,5- TCB_124 1,2,4-Trichlorobenzene Decision->TCB_124 1,2,4- Hydrolysis Alkaline Hydrolysis TCB_135->Hydrolysis TCB_124->Hydrolysis Product_35 This compound Hydrolysis->Product_35 from 1,3,5-TCB Product_Mix Mixture of Dichlorophenol Isomers (2,4-, 2,5-, 3,4-) Hydrolysis->Product_Mix from 1,2,4-TCB Purification_35 Purification (e.g., Recrystallization) Product_35->Purification_35 Purification_Mix Purification (Distillation, Extraction) Product_Mix->Purification_Mix Final_Product Pure this compound Purification_35->Final_Product Purification_Mix->Final_Product

Caption: Workflow for this compound synthesis via hydrolysis.

Route 2: Diazotization of 3,5-Dichloroaniline

Troubleshooting Guide

Issue: Low yield of this compound and formation of tar-like substances.

  • Potential Cause 1: Decomposition of the diazonium salt. Diazonium salts are notoriously unstable at elevated temperatures.

  • Recommended Solution 1: Maintain a strict reaction temperature between 0-5°C throughout the diazotization process. Use an ice-salt bath for efficient cooling. The subsequent hydrolysis (Sandmeyer-type) step where the diazonium salt is converted to the phenol may require controlled heating, but the initial formation of the diazonium salt must be kept cold.

  • Potential Cause 2: Incorrect acid concentration. The stability of the diazonium salt is also dependent on the acidity of the medium.

  • Recommended Solution 2: Use a sufficient excess of mineral acid (e.g., HCl or H₂SO₄) to maintain a strongly acidic environment.

Issue: Formation of colored byproducts (azo compounds).

  • Potential Cause: The electrophilic diazonium salt can react with the unreacted nucleophilic 3,5-dichloroaniline to form an azo compound.

  • Recommended Solution:

    • Slow Addition: Add the sodium nitrite (B80452) solution slowly and sub-surface to the aniline (B41778) solution to ensure that the nitrous acid is consumed as it is formed and to minimize local high concentrations of the diazonium salt.

    • Stirring: Ensure efficient stirring to quickly disperse the reagents.

Quantitative Data

While specific quantitative data on byproduct formation with varying conditions for 3,5-dichloroaniline is scarce, the general principles of diazotization reactions apply.

ParameterRecommended ConditionConsequence of Deviation
Temperature0-5°C> 5°C: Increased decomposition of diazonium salt, leading to tar formation and lower yield.
Reagent AdditionSlow, sub-surface addition of NaNO₂Rapid or surface addition: Increased formation of azo byproducts.
pHStrongly acidicInsufficient acid: Incomplete diazotization and increased side reactions.
Experimental Protocol: Diazotization of 3,5-Dichloroaniline

This protocol is a general guideline for a Sandmeyer-type reaction and requires optimization.

  • Aniline Solution: In a flask equipped with a mechanical stirrer, dissolve 3,5-dichloroaniline in an aqueous solution of a mineral acid (e.g., 2.5 equivalents of HCl). Cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water (approximately 1.1 equivalents). Slowly add the NaNO₂ solution dropwise to the stirred aniline solution, ensuring the temperature remains between 0-5°C.

  • Hydrolysis: In a separate flask, prepare a solution of copper(I) sulfate (B86663) in water and heat it to boiling. Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

  • Workup: After the addition is complete and gas evolution has ceased, cool the reaction mixture. The this compound can be isolated by steam distillation or solvent extraction.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Signaling Pathway for Diazotization

cluster_diazotization Diazotization (0-5°C) cluster_byproducts Potential Byproducts cluster_hydrolysis Hydrolysis Aniline 3,5-Dichloroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2_H NaNO₂ / H⁺ NaNO2_H->Diazonium Tar Tar Formation Diazonium->Tar Decomposition (Temp > 5°C) Azo Azo Compound Diazonium->Azo Coupling with unreacted aniline Hydrolysis H₂O / Heat Diazonium->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key steps and byproduct pathways in diazotization.

Route 3: Catalytic Hydrodechlorination of Polychlorophenols

Troubleshooting Guide

Issue: Incomplete dechlorination, leaving residual starting material.

  • Potential Cause 1: Catalyst deactivation. The catalyst (e.g., Palladium on carbon) can become poisoned or lose activity over time.

  • Recommended Solution 1: Ensure the use of a fresh, high-quality catalyst. If reusing a catalyst, it may require regeneration.

  • Potential Cause 2: Insufficient hydrogen pressure or poor mass transfer.

  • Recommended Solution 2: Increase the hydrogen pressure within safe limits for the reactor. Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

Issue: Over-reduction to monochlorophenols or phenol.

  • Potential Cause: The reaction is allowed to proceed for too long, or the reaction conditions (temperature, pressure) are too harsh.

  • Recommended Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) and stop the reaction once the starting material is consumed and before significant over-reduction occurs.

    • Condition Optimization: Reduce the reaction temperature or hydrogen pressure to decrease the rate of the subsequent dechlorination steps.

Issue: Formation of other dichlorophenol isomers.

  • Potential Cause: The starting polychlorophenol can undergo dechlorination at different positions, leading to a mixture of isomers.

  • Recommended Solution: The choice of catalyst and reaction conditions is crucial for selectivity. While the literature suggests high selectivity is possible, empirical optimization for a specific setup is often necessary.

Quantitative Data
Starting MaterialCatalystReaction ConditionsThis compound YieldByproductsReference
2,4,6-TrichlorophenolPd/CNot specifiedHigh selectivity reportedOther isomers, over-reduced products[6]

Note: Detailed quantitative byproduct analysis is often proprietary or not extensively published. Yields are highly dependent on the specific catalyst and reaction conditions used.

Experimental Protocol: Catalytic Hydrodechlorination

This protocol is a general guideline and requires optimization.

  • Reaction Setup: In a high-pressure reactor, add the polychlorophenol starting material (e.g., 2,4,6-trichlorophenol), a suitable solvent (e.g., an organic solvent or aqueous medium), and the catalyst (e.g., 5% Palladium on carbon).

  • Reaction: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Workup: After the reaction is complete (as determined by monitoring), cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The this compound can be isolated from the filtrate by removing the solvent and purified by recrystallization or distillation.

Experimental Workflow for Hydrodechlorination

Start Polychlorophenol (e.g., 2,4,6-Trichlorophenol) Reaction Catalytic Hydrodechlorination (H₂, Pd/C) Start->Reaction Product This compound Reaction->Product Byproduct_Isomers Other Dichlorophenol Isomers Reaction->Byproduct_Isomers Byproduct_OverReduction Over-reduction Products (Monochlorophenols, Phenol) Reaction->Byproduct_OverReduction Purification Purification Product->Purification Byproduct_Isomers->Purification Byproduct_OverReduction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for catalytic hydrodechlorination.

References

Technical Support Center: Managing 3,5-Dichlorophenol Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of 3,5-Dichlorophenol (3,5-DCP) in samples during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and analysis of this compound samples.

Issue 1: Decrease in 3,5-DCP concentration in stored aqueous samples.

Possible Cause Suggested Solution
Microbial Degradation For short-term storage (up to 24 hours), acidify the sample to pH ≤ 4 with sulfuric acid and store at ≤ 6°C. For longer-term storage (up to 28 days), acidification to pH ≤ 2 with sulfuric acid and storage at ≤ 6°C is recommended.[1]
Oxidative Degradation Store samples in amber glass vials with PTFE-lined caps (B75204) to minimize light exposure and headspace. Purging the sample with an inert gas like nitrogen or argon before sealing can also help prevent oxidation.
Photodegradation Always store samples in the dark or in amber-colored containers to protect from light. Exposure to UV light can significantly accelerate the degradation of 3,5-DCP.
Adsorption to Container Walls Use glass containers for sample collection and storage, as 3,5-DCP may adsorb to plastic surfaces. Ensure containers are thoroughly cleaned and rinsed before use.

Issue 2: Appearance of unknown peaks in chromatograms of stored samples.

Possible Cause Suggested Solution
Degradation Products Degradation of 3,5-DCP can lead to the formation of various byproducts. Analyze a freshly prepared standard of 3,5-DCP to confirm its retention time. If new peaks are present in stored samples, it is likely due to degradation. Proper storage as described in Issue 1 is crucial.
Contamination Contamination can be introduced from solvents, glassware, or the sampling process itself. Ensure high-purity solvents and thoroughly cleaned glassware are used. Running a solvent blank can help identify any contamination from the analytical system.
Sample Matrix Effects The sample matrix can sometimes interfere with the analysis. A matrix spike (spiking a known amount of 3,5-DCP into a blank matrix sample) can help determine if the matrix is affecting the quantification.

Issue 3: Inconsistent or non-reproducible analytical results.

Possible Cause Suggested Solution
Inconsistent Storage Conditions Ensure all samples, including calibration standards, are stored under the exact same conditions (temperature, light exposure, pH).
Improper Sample Preparation Follow a standardized and validated sample preparation protocol. Ensure complete dissolution of the analyte and accurate dilutions. For solid samples, ensure a representative sample is taken for extraction.
Instrumental Drift Calibrate the analytical instrument regularly. Run a system suitability test before each batch of samples to ensure the instrument is performing correctly.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. Recommended storage temperatures are typically between 15°C and 25°C, and it has a shelf life of approximately 24 months under these conditions.[1]

  • Q2: How long can I store aqueous samples containing this compound? A2: For the most reliable results, it is best to analyze samples within 4 hours of collection. If this is not possible, preservation is necessary. By adjusting the pH to ≤ 2 with sulfuric acid and storing at or below 6°C, aqueous samples can be stored for up to 28 days.[1]

  • Q3: What are the main factors that cause this compound degradation? A3: The primary factors are exposure to light (photodegradation), microbial activity, and oxidation. Elevated temperatures can also accelerate degradation.

  • Q4: Will freezing my aqueous samples prevent degradation? A4: While freezing can slow down degradation, it is not a guaranteed method of preservation. For chlorophenols, storage at 4°C with the addition of preservatives like acid has been shown to be effective for up to a month. If you choose to freeze samples, it is crucial to validate this storage method for your specific sample matrix and analytical method.

Sample Preparation and Analysis

  • Q5: What type of container should I use for collecting and storing samples? A5: It is recommended to use amber glass containers with PTFE-lined caps. This will protect the sample from light and prevent the analyte from adsorbing to the container walls, which can be an issue with plastic containers.

  • Q6: Do I need to add any preservatives to my samples? A6: Yes, for aqueous samples that cannot be analyzed immediately, preservation is crucial. Acidification to a low pH (≤ 2) with sulfuric acid is a common and effective method to inhibit microbial activity.[1]

  • Q7: What are the common analytical techniques for measuring this compound? A7: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD).

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under various storage conditions is limited in publicly available literature, the following table summarizes general stability information for chlorophenols.

Parameter Condition Effect on Stability Relevant Compound(s)
Temperature Elevated TemperatureIncreased degradation rateChlorophenols
4°C (with acid)Stable for up to 28 daysPhenols
-18°C (with NaCl)Stable for about a monthChlorophenols
Light UV/Visible Light ExposurePromotes photodegradationThis compound, Chlorophenols
pH Acidic (pH ≤ 2)Inhibits microbial degradationPhenols
Neutral/AlkalineMay increase susceptibility to oxidative degradationThis compound

Experimental Protocols

Protocol 1: Preservation of Aqueous Samples for this compound Analysis

This protocol is based on established methods for preserving phenol (B47542) samples.

Materials:

  • Amber glass sample bottles with PTFE-lined caps

  • Sulfuric acid (H₂SO₄), concentrated

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Collect the aqueous sample in a clean amber glass bottle.

  • For each 1 liter of sample, carefully add concentrated sulfuric acid dropwise while gently swirling the bottle.

  • Periodically check the pH of the sample using a pH strip or meter.

  • Continue adding acid until the pH is ≤ 2.

  • Tightly cap the bottle and store it in a refrigerator at ≤ 6°C.

  • Analyze the sample within 28 days.

Protocol 2: Liquid-Liquid Extraction of this compound from Water for GC-MS Analysis

This is a general protocol that may require optimization for specific sample matrices.

Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (DCM), HPLC or GC grade

  • Sodium sulfate (B86663), anhydrous

  • Concentrated sulfuric acid

  • Sodium hydroxide (B78521) solution

  • Glass wool

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen blow-down)

  • GC vials with PTFE-lined septa

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Check the pH and adjust to < 2 with concentrated sulfuric acid.

  • Add 60 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a clean flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate supported on glass wool to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preservation Sample Preservation cluster_preparation Sample Preparation cluster_analysis Analysis Collection Collect aqueous sample in amber glass bottle Acidification Acidify to pH <= 2 with H2SO4 Collection->Acidification Storage Store at <= 6°C in the dark Acidification->Storage Extraction Liquid-Liquid Extraction with Dichloromethane Storage->Extraction Concentration Concentrate Extract Extraction->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for the collection, preservation, and analysis of this compound in aqueous samples.

Troubleshooting_Degradation start Inconsistent or Low 3,5-DCP Results check_storage Review Sample Storage Conditions start->check_storage improper_storage Improper Storage (Light, Temp, pH) check_storage->improper_storage Yes check_prep Review Sample Preparation check_storage->check_prep No implement_sop Implement Proper Storage Protocol improper_storage->implement_sop end Consistent Results implement_sop->end prep_issue Inconsistent Preparation check_prep->prep_issue Yes check_analysis Review Analytical Method check_prep->check_analysis No standardize_prep Standardize Protocol prep_issue->standardize_prep standardize_prep->end analysis_issue Instrument Drift or Matrix Effects check_analysis->analysis_issue Yes calibrate Calibrate Instrument & Run Matrix Spike analysis_issue->calibrate calibrate->end

Caption: A decision tree for troubleshooting inconsistent this compound analytical results.

References

addressing matrix effects in the analysis of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3,5-Dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. For instance, in gas chromatography (GC), non-volatile matrix components can accumulate in the inlet, leading to a "matrix-induced chromatographic response enhancement" by masking active sites and reducing analyte degradation.[1][2] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of this compound in the MS source, often causing ion suppression.

Q2: What are the common sample matrices for this compound analysis and what challenges do they present?

A2: this compound is frequently analyzed in environmental samples such as water (drinking water, river water, wastewater), soil, and sediment.[3][4][5][6][7] Biological samples can also be a matrix of interest.[8] Each matrix presents unique challenges:

  • Water samples can contain organic matter and inorganic salts that interfere with the analysis.[9]

  • Soil and sediment samples have complex compositions, including humic acids and other organic compounds, which can co-extract with the analyte and cause significant matrix effects.[5]

  • Biological samples contain proteins, lipids, and other endogenous components that can suppress the analytical signal and contaminate the instrument.[10]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?

A3: The presence of matrix effects can be evaluated by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with the analyte). A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be quantified as the percentage of signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate sample extraction technique for the matrix. For water samples, consider using Solid Phase Extraction (SPE) with C18 or styrene-divinylbenzene copolymer cartridges.[4][9][11] For soil or sediment, Liquid-Liquid Extraction (LLE) with a suitable organic solvent or a QuEChERS-based method may be more effective.[5][12][13]Improved extraction efficiency and higher analyte recovery.
Incorrect pH during extraction. Adjust the pH of the sample. For phenolic compounds like this compound, acidifying the sample (e.g., to pH < 2) can improve extraction efficiency with organic solvents.[11]Increased recovery of this compound in its protonated form.
Suboptimal SPE elution solvent. Optimize the elution solvent. A mixture of polar organic solvents, such as methanol (B129727) and acetonitrile, is often effective for eluting chlorophenols from reversed-phase SPE cartridges.[4]More complete elution of the analyte from the SPE sorbent, leading to higher recovery.
Issue 2: Inconsistent or non-reproducible quantitative results for this compound.
Possible Cause Troubleshooting Step Expected Outcome
Significant and variable matrix effects between samples. Implement an internal standard (IS) calibration strategy. A stable isotope-labeled (SIL) internal standard for this compound is ideal. If a SIL-IS is unavailable, a structurally similar compound, such as another dichlorophenol isomer or 2,4-dibromophenol, can be used.[14][15]The IS will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and improved reproducibility.
Matrix-induced signal suppression or enhancement. Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to compensate for consistent matrix effects.[1] Alternatively, the standard addition method can be used, where known amounts of the standard are added directly to the sample aliquots.More accurate quantification by accounting for the influence of the matrix on the instrument response.
Sample extract is too concentrated. Dilute the sample extract. This can reduce the concentration of interfering matrix components and mitigate their impact on the analytical signal.[16]A more stable and reproducible signal, although sensitivity may be reduced.
Issue 3: Poor chromatographic peak shape for this compound (e.g., tailing, fronting).
Possible Cause Troubleshooting Step Expected Outcome
Active sites in the GC inlet or column. For GC analysis, derivatization of the phenolic hydroxyl group can improve peak shape and reduce tailing. Common derivatizing agents include acetic anhydride (B1165640) (acetylation) or pentafluorobenzyl bromide (PFBBr).[14][16][17][18]Symmetrical and sharper peaks, leading to better resolution and integration.
Co-elution with interfering matrix components. Optimize the chromatographic method. For LC, adjust the mobile phase composition or gradient. For GC, optimize the temperature program. Using a different column chemistry (e.g., a phenyl-based column for LC) may also improve separation.[3][9]Better separation of this compound from matrix interferences, resulting in improved peak shape and accuracy.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) to remove particulate matter.

    • Acidify the sample to pH < 2 with a suitable acid (e.g., hydrochloric acid).

    • Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent, such as 5-10 mL of a methanol/acetonitrile mixture.[4]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., mobile phase for LC or hexane (B92381) for GC).

Protocol 2: Derivatization of this compound for GC Analysis (Acetylation)
  • Sample Extract:

    • Start with the reconstituted sample extract from the SPE procedure.

  • Derivatization Reaction:

    • Add a small volume of a basic catalyst (e.g., pyridine (B92270) or potassium carbonate solution).

    • Add an excess of acetic anhydride.[16][17]

    • Vortex the mixture and allow it to react at room temperature or with gentle heating.

  • Extraction of Derivative:

    • After the reaction is complete, add a water-immiscible organic solvent (e.g., hexane).

    • Vortex to extract the acetylated this compound into the organic layer.

    • Separate the organic layer for GC analysis.

Data Presentation

Table 1: Example Recovery Data for this compound using Different Sample Preparation Methods

Sample MatrixPreparation MethodAnalyte ConcentrationAverage Recovery (%)% RSD
River WaterSPE (C18)1 µg/L925.8
WastewaterLLE (DCM)10 µg/L858.2
SoilUltrasonic Extraction (Hexane/Acetone)50 µg/kg887.5
SedimentQuEChERS50 µg/kg956.1

Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Matrix Effects in Different Sample Matrices

Sample MatrixAnalytical MethodMatrix Effect (%)
Drinking WaterLC-MS/MS-15 (Suppression)
Wastewater EffluentLC-MS/MS-45 (Suppression)
Soil ExtractGC-MS+25 (Enhancement)
Sediment ExtractGC-MS+38 (Enhancement)

Data are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water, Soil) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Cleanup Clean-up (optional) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Derivatization Derivatization (for GC) Concentration->Derivatization if GC GC_LC GC-MS or LC-MS/MS Analysis Concentration->GC_LC if LC Derivatization->GC_LC Data_Processing Data Processing & Quantification GC_LC->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Inaccurate Quantitative Results Check_Recovery Assess Analyte Recovery Start->Check_Recovery Check_Matrix_Effect Evaluate Matrix Effects Check_Recovery->Check_Matrix_Effect Recovery OK Optimize_Prep Optimize Sample Prep (SPE/LLE, pH) Check_Recovery->Optimize_Prep Low Recovery Check_Peak_Shape Examine Peak Shape Check_Matrix_Effect->Check_Peak_Shape No Significant Effect Use_IS Implement Internal Standard Check_Matrix_Effect->Use_IS Variable Effects Matrix_Matched_Cal Use Matrix-Matched Calibration Check_Matrix_Effect->Matrix_Matched_Cal Consistent Effects Dilute_Sample Dilute Sample Extract Check_Matrix_Effect->Dilute_Sample High Matrix Load Derivatize Derivatize Analyte (GC) Check_Peak_Shape->Derivatize Poor Peak Shape (GC) Optimize_Chromo Optimize Chromatography Check_Peak_Shape->Optimize_Chromo Poor Peak Shape (LC/GC) End Accurate Results Check_Peak_Shape->End Good Peak Shape Optimize_Prep->Check_Recovery Use_IS->End Matrix_Matched_Cal->End Dilute_Sample->End Derivatize->End Optimize_Chromo->End

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Optimizing GC-MS for 3,5-Dichlorophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) detection of 3,5-Dichlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing) for this compound?

Answer: Peak tailing for phenolic compounds like this compound is a common issue and can stem from several factors:

  • Active Sites: The polar hydroxyl group of the phenol (B47542) can interact with active sites in the GC system, such as the inlet liner, column, or contaminants. This is a primary cause of peak tailing.[1][2][3]

    • Solution: Use a deactivated or ultra-inert inlet liner. If contamination is suspected, replace the liner and septum. Trimming the first few centimeters of the GC column can also help remove active sites that have developed over time.[1][3]

  • Inadequate Derivatization: Analysis of underivatized phenols can lead to peak tailing due to their polarity.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and disrupt the sample flow path, leading to tailing for all peaks.[2][3]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.

  • System Contamination: Contamination in the injector, column, or ion source can also cause peak tailing.[3][7] Halogenated solvents, in particular, can interact with the ion source, leading to peak shape issues.[7]

    • Solution: Regularly clean the injector and ion source. If using halogenated solvents, be aware of potential interactions and consider using non-halogenated alternatives if possible.

Question: I am not detecting this compound or the signal is very low. What are the possible causes?

Answer: A lack of signal or a weak signal can be due to several factors throughout the analytical process:

  • Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix will result in low analyte concentration reaching the instrument.

    • Solution: Optimize your extraction procedure. For aqueous samples, acidification to a pH ≤ 2 is often recommended before extraction with a solvent like methylene (B1212753) chloride or hexane.[8] Solid-phase extraction (SPE) is also a common and effective technique.[4]

  • Analyte Loss During Derivatization: Incomplete derivatization or degradation of the derivative can lead to a low signal.

    • Solution: Ensure the derivatization reaction goes to completion. For silylation with reagents like BSTFA, the reaction is rapid in acetone.[4] For acetylation, ensure appropriate buffering and reaction time.

  • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions for this compound.

    • Solution: For Selected Ion Monitoring (SIM) mode, ensure you are monitoring the appropriate quantification and confirmation ions. For full scan mode, check that the mass range includes the molecular ion and key fragments of this compound.

  • Leaks in the GC-MS System: Air leaks can significantly reduce sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the injector, column fittings, and the interface to the mass spectrometer.

Question: My results for this compound are not reproducible. What should I check?

Answer: Poor reproducibility can be frustrating. Here are some common culprits:

  • Inconsistent Injection Volume: The autosampler may not be functioning correctly, leading to variable injection volumes.

    • Solution: Check the syringe for bubbles and ensure it is properly installed. Manually inspect the injection process if possible.

  • Variable Derivatization Efficiency: If the derivatization reaction is not consistently carried to completion, your results will vary.

    • Solution: Standardize your derivatization protocol. Ensure consistent reaction times, temperatures, and reagent concentrations.

  • Fluctuations in Instrument Performance: Drifts in detector sensitivity or carrier gas flow can impact reproducibility.

    • Solution: Regularly check instrument performance using a standard solution. Monitor key parameters like retention times and peak areas of an internal standard.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound by GC-MS?

A1: While underivatized phenols can be analyzed by GC-MS, derivatization is highly recommended.[5][9] Derivatizing the polar hydroxyl group makes the molecule more volatile and less prone to interacting with active sites in the GC system. This typically results in sharper, more symmetrical peaks, leading to better sensitivity and reproducibility.[5]

Q2: What are the common derivatization methods for this compound?

A2: The two most common derivatization techniques for chlorophenols are:

  • Silylation: This involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether.[4]

  • Acetylation: This method uses a reagent like acetic anhydride (B1165640) to convert the phenol to its acetate ester.[6][10]

Q3: What are the typical quantification and confirmation ions for this compound in MS detection?

A3: For electron ionization (EI) mass spectrometry, the following ions are typically used for this compound (molecular weight ~163 g/mol ):

  • Quantification Ion: m/z 162 (molecular ion)

  • Confirmation Ions: m/z 164 (isotope peak), 99, 98, and 63.[11][12] The presence and relative abundance of these ions provide a high degree of confidence in the identification of this compound.

Q4: What type of GC column is suitable for the analysis of this compound?

A4: A low to mid-polarity column is generally used. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, such as a DB-5ms or equivalent.[9][11] These columns provide good separation for a wide range of semi-volatile organic compounds, including chlorophenols.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Parameters for Underivatized this compound Analysis

ParameterValueReference
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm[11]
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)[11]
Oven Program 40°C (2 min), then 40°C/min to 100°C (0.2 min), then 2°C/min to 105°C, then 30°C/min to 340°C[11]
Retention Time ~11.5 min[11]
MS Ionization Electron Ionization (EI)
Quantification Ion (m/z) 162[11][12]
Confirmation Ions (m/z) 164, 99, 98, 63[11][12]

Table 2: Derivatization Reagents for this compound

Derivatization MethodReagentResulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)3,5-Dichlorophenyl trimethylsilyl ether
Acetylation Acetic Anhydride3,5-Dichlorophenyl acetate

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Acetylation)

This protocol is a general guideline for the extraction and acetylation of this compound from a water sample.

  • Sample Collection: Collect the water sample in a clean glass container.

  • Acidification: Acidify the sample to pH ≤ 2 with a suitable acid (e.g., hydrochloric acid).

  • Extraction: Perform a liquid-liquid extraction by adding an appropriate volume of a non-polar solvent (e.g., hexane) and shaking vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction process for better recovery.

  • Derivatization: Add a buffering agent (e.g., potassium carbonate) and acetic anhydride to the extracted sample.[8] Allow the reaction to proceed for a set time (e.g., 1 hour).

  • Final Preparation: Add any internal or recovery standards and bring the sample to a final volume. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol outlines the general steps for analyzing the prepared sample.

  • Instrument Setup:

    • Install a suitable GC column (e.g., DB-5ms).

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate as optimized for your method (refer to Table 1 for a starting point).

    • Set the MS parameters, including the ionization mode (EI), mass range (if in full scan mode), or specific ions to monitor (if in SIM mode).

  • Calibration: Prepare a series of calibration standards of derivatized this compound at different concentrations.

  • Sample Injection: Inject a known volume of the prepared sample extract into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectral data.

  • Data Analysis:

    • Identify the this compound derivative peak based on its retention time.

    • Confirm the identity by comparing the mass spectrum to a reference spectrum or by checking the ratio of the confirmation ions to the quantification ion.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH <= 2 Sample->Acidify 1. Extract Liquid-Liquid or Solid-Phase Extraction Acidify->Extract 2. Derivatize Derivatization (Optional but Recommended) Extract->Derivatize 3. Final_Prep Add Internal Standard & Concentrate Derivatize->Final_Prep 4. Inject Inject Sample Final_Prep->Inject 5. Ready for Analysis Separate GC Separation Inject->Separate 6. Ionize MS Ionization (EI) Separate->Ionize 7. Detect Mass Detection (Scan or SIM) Ionize->Detect 8. Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify 9. Data Acquisition Complete Quantify Quantification (Calibration Curve) Identify->Quantify 10. Report Generate Report Quantify->Report 11.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing) Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Yes_All_Tail Yes Check_All_Peaks->Yes_All_Tail No_All_Tail No Check_All_Peaks->No_All_Tail Physical_Issue Likely a Physical Issue Yes_All_Tail->Physical_Issue Chemical_Issue Likely a Chemical/Activity Issue No_All_Tail->Chemical_Issue Check_Column_Cut Check Column Cut & Installation Physical_Issue->Check_Column_Cut Check_Leaks Check for System Leaks Check_Column_Cut->Check_Leaks Check_Deriv Is the analyte derivatized? Chemical_Issue->Check_Deriv Yes_Deriv Yes Check_Deriv->Yes_Deriv No_Deriv No Check_Deriv->No_Deriv Check_Liner Check Inlet Liner & Septum for Activity/Contamination Yes_Deriv->Check_Liner Derivatize_Analyte Derivatize the sample to reduce polarity No_Deriv->Derivatize_Analyte Trim_Column Trim Front of GC Column Check_Liner->Trim_Column

Caption: Troubleshooting decision tree for addressing poor peak shape.

References

Technical Support Center: Optimizing 3,5-Dichlorophenol Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving peak resolution for 3,5-Dichlorophenol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and lead to inaccurate quantification.[1]

  • Possible Cause 1: Secondary Interactions with Column Packing

    • Explanation: Residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column can interact with the acidic phenol (B47542) group of this compound, causing peak tailing.[1] This is more common with older, Type A silica (B1680970) columns.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to ≤ 3 with an acidifier like phosphoric acid or formic acid can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1]

      • Use a Modern, High-Purity Column: Newer, high-purity silica columns (Type B) are designed to have fewer accessible silanol groups, minimizing tailing for basic and acidic compounds.

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[2]

    • Solution: Reduce the concentration of the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

  • Possible Cause 3: Column Contamination or Void

    • Explanation: Accumulation of contaminants on the column inlet frit or the formation of a void in the column bed can distort peak shape.[3]

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants.

      • Flush the Column: Reversing and flushing the column (if permitted by the manufacturer) can sometimes remove contaminants.

      • Replace the Column: If a void has formed, the column will likely need to be replaced.[1]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect resolution.

  • Possible Cause 1: Incompatible Sample Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (has more eluting power) than the mobile phase, it can cause the analyte band to spread and lead to fronting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should ideally be weaker than the mobile phase.[1]

  • Possible Cause 2: Mass Overload

    • Explanation: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample and reinject. A tenfold dilution is a good starting point.

Q3: How can I improve the separation between this compound and a co-eluting impurity?

Improving the resolution between closely eluting peaks is a primary goal of HPLC method development. Resolution is influenced by column efficiency, selectivity, and retention factor.[1]

  • Strategy 1: Optimize the Mobile Phase

    • Explanation: The composition of the mobile phase is a powerful tool for adjusting selectivity and retention.[1][4]

    • Solutions:

      • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and can improve the separation of early-eluting peaks.[1]

      • Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.[1]

      • Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, is often effective for separating complex mixtures. A shallower gradient generally provides better resolution.[1]

  • Strategy 2: Modify Chromatographic Conditions

    • Explanation: Physical parameters of the HPLC system can be adjusted to enhance efficiency.

    • Solutions:

      • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[1]

      • Adjust Column Temperature: Lowering the temperature generally increases retention and can improve resolution.[1] Conversely, increasing the temperature can sometimes improve efficiency but may also alter selectivity.[5][6]

  • Strategy 3: Evaluate the Column

    • Explanation: The column is the core of the separation, and its properties are critical for achieving good resolution.[1]

    • Solutions:

      • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[1][7] However, this will also increase backpressure.[1]

      • Change Stationary Phase Chemistry: If optimizing the mobile phase does not provide adequate resolution, changing the column's stationary phase (e.g., from a C18 to a Phenyl column) can provide a significant change in selectivity, especially for aromatic compounds like this compound.[1][8]

Data Presentation

The following tables summarize the expected impact of various parameters on the peak resolution of this compound. This data is illustrative and based on chromatographic principles; actual results may vary.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid)Retention Time of this compound (min)Resolution (Rs) from ImpurityPeak Shape
60:404.51.2Tailing
55:456.21.8Symmetrical
50:508.12.1Symmetrical

Table 2: Comparison of C18 and Phenyl Stationary Phases

Column TypeMobile Phase (55:45 ACN:H₂O with 0.1% H₃PO₄)Retention Time of this compound (min)Resolution (Rs) from ImpurityPeak Shape
C18 (150 x 4.6 mm, 5 µm)55:456.21.8Symmetrical
Phenyl (150 x 4.6 mm, 5 µm)55:457.52.5Symmetrical

Experimental Protocols

Protocol 1: Gradient HPLC Method for the Analysis of this compound

This protocol is a generalized method for separating this compound from potential impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV or PDA detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.5% Phosphoric Acid in HPLC-grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Standard solution of this compound and a mixed standard solution with potential impurities.

  • Sample filters (0.45 µm).

Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 218 nm[1]

  • Injection Volume: 10 µL[1]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B (linear ramp)

    • 10-12 min: 80% B (hold)

    • 12.1-15 min: Return to 30% B and equilibrate for the next injection.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Prepare a series of calibration standards by diluting a stock solution of this compound.

  • Filter all standards and samples through a 0.45 µm filter before placing them in the autosampler.

  • Create a sequence and run the standards and samples.

  • Integrate the peaks and perform quantification based on the calibration curve.

Mandatory Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.5% H3PO4 in H2O, B: ACN) degas Degas Mobile Phases prep_mp->degas prep_samples Prepare Standards & Samples filter_samples Filter Samples (0.45 µm) prep_samples->filter_samples equilibrate Equilibrate System (30% B, 1.5 mL/min, 30°C) degas->equilibrate inject Inject Sample (10 µL) filter_samples->inject equilibrate->inject gradient Run Gradient Program (30-80% B over 8 min) inject->gradient detect Detect at 218 nm gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Experimental workflow for the HPLC analysis of this compound.

G cluster_system System Troubleshooting cluster_method Method Optimization start Poor Peak Resolution (Tailing, Fronting, Co-elution) q_all_peaks Are all peaks affected? start->q_all_peaks system_issue Potential System/Column Issue q_all_peaks->system_issue Yes method_issue Potential Method/Sample Issue q_all_peaks->method_issue No check_guard Check/Replace Guard Column system_issue->check_guard optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Solvent Type) method_issue->optimize_mp check_sample Check Sample (Solvent, Concentration) method_issue->check_sample adjust_conditions Adjust Conditions (Flow Rate, Temperature) method_issue->adjust_conditions flush_column Reverse Flush Column check_guard->flush_column check_leaks Check for Leaks/Dead Volume flush_column->check_leaks replace_column Replace Column check_leaks->replace_column

A logical workflow for troubleshooting poor peak resolution in HPLC.

References

minimizing signal suppression of 3,5-Dichlorophenol in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of signal suppression when analyzing 3,5-Dichlorophenol using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by mass spectrometry?

A1: Signal suppression, a type of matrix effect, is a phenomenon where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This interference occurs within the mass spectrometer's ion source and leads to a decreased signal response, which can compromise analytical sensitivity, precision, and accuracy.[1][3] While less common, the opposite effect, signal enhancement, can also occur.[1]

Q2: What are the primary causes of signal suppression for a compound like this compound?

A2: The primary causes of signal suppression for this compound are interfering components from the sample matrix that co-elute with the analyte during chromatographic separation.[4] These can include:

  • Endogenous Matrix Components: In biological or environmental samples, substances like salts, lipids, proteins, and humic substances are common sources of interference.[1][5][6]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphates, TRIS) and certain ion-pairing agents (e.g., Trifluoroacetic Acid - TFA) can cause significant and continuous signal suppression.[4][7][8]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers or detergents, can also interfere with ionization.[4][7][8]

Q3: How can I detect and quantify signal suppression in my this compound analysis?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[1] This involves comparing the peak response of this compound spiked into a blank matrix extract with its response in a neat (pure) solvent at the same concentration.[1] A significant difference indicates the presence of matrix effects.[1] A qualitative technique is the post-column infusion experiment , where a constant flow of this compound is introduced after the LC column.[1][2] When a blank matrix extract is injected, any dip in the signal baseline reveals the retention times where ion suppression occurs.[1][2]

Q4: What is the most effective overall strategy to minimize signal suppression?

A4: A multi-faceted approach is the most effective strategy. This involves a combination of rigorous sample preparation, optimized chromatographic separation, and careful selection of mass spectrometry parameters. The primary goal is to remove interfering components before they enter the ion source or to chromatographically separate them from the this compound peak.[1][7] For persistent and variable suppression, the use of a stable isotope-labeled internal standard is highly recommended to compensate for the effect.[1][7]

Troubleshooting Guide: Low Signal Intensity

Problem: You are observing low, inconsistent, or non-reproducible signal intensity for this compound in your matrix samples compared to clean standards. This is a classic symptom of ion suppression.[2]

The following workflow and detailed steps will help you diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow for Signal Suppression observe Observe Low/Inconsistent Signal for this compound quantify Quantify Matrix Effect (Post-Extraction Spike) observe->quantify is_suppression Significant Suppression Detected? quantify->is_suppression optimize_prep Optimize Sample Prep (SPE, LLE) is_suppression->optimize_prep Yes end Problem Resolved is_suppression->end No optimize_lc Optimize Chromatography (Column, Mobile Phase) optimize_prep->optimize_lc optimize_ms Optimize MS Source (Flow Rate, Temp) optimize_lc->optimize_ms compensate Compensate with IS (Stable Isotope-Labeled) optimize_ms->compensate re_evaluate Re-evaluate Signal compensate->re_evaluate re_evaluate->is_suppression

Caption: A logical workflow for diagnosing and resolving signal suppression.

Step 1: Evaluate and Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[1][9]

  • Is your sample cleanup sufficient? Simple "dilute-and-shoot" or protein precipitation methods often leave many matrix components that can cause significant suppression.[3][10] More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective.[1][8]

G cluster_1 General Sample Preparation Workflow (SPE) start Sample (e.g., Plasma, Water) condition Condition SPE Cartridge start->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute 3,5-DCP wash->elute evap Evaporate & Reconstitute elute->evap analyze Analyze via LC-MS evap->analyze

Caption: A typical workflow for Solid-Phase Extraction (SPE) sample cleanup.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueSelectivityEffectiveness for 3,5-DCPPotential Issues
Protein Precipitation LowLowHigh levels of phospholipids (B1166683) and salts remain, often causing significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) ModerateModerate to HighCan be effective but may be less selective than SPE; emulsion formation can be an issue.[1][3]
Solid-Phase Extraction (SPE) HighHighGenerally the most effective method for removing a broad range of interferences.[1][9]
Step 2: Optimize Chromatographic Conditions

If sample preparation is insufficient, chromatographic separation is the next critical step. The goal is to shift the retention time of this compound away from any regions of major ion suppression.[1][11]

  • Column Chemistry: A standard C18 column may not always be the best choice.[12] Consider screening different stationary phases, such as an embedded polar group or a phenyl-hexyl column, which can offer different selectivity for phenols and interfering matrix components.[12]

  • Mobile Phase:

    • Additives: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape.[2][6] Avoid non-volatile salts and minimize the concentration of additives like TFA, which is a known cause of signal suppression.[7][8]

    • pH: Adjust the mobile phase pH to ensure this compound (an acidic compound) is in its ionized form to promote a better signal, while being mindful of the column's pH limits.[8]

    • Gradient: Modify the gradient elution profile to better separate the analyte from early-eluting interferences, which are often a major source of suppression.[6]

Step 3: Adjust Mass Spectrometer and Ion Source Parameters

Optimization of the ion source can sometimes improve the signal-to-noise ratio even in the presence of matrix components.

  • Ionization Technique: Electrospray ionization (ESI) is highly susceptible to ion suppression.[13] If your instrument allows, consider testing Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for moderately polar, thermally stable compounds.[11]

  • Flow Rate: Reducing the eluent flow rate can improve ionization efficiency and reduce the impact of suppression.[4][14] Lower flow rates produce smaller droplets that desolvate more efficiently.[11]

  • Source Conditions: Systematically optimize source parameters such as desolvation temperature and gas flows.[11] A higher desolvation temperature can sometimes improve signal, but care must be taken to avoid thermal degradation of the analyte.[11]

G cluster_2 Mechanism of Ion Suppression in ESI cluster_ideal Ideal Condition (No Matrix) cluster_suppressed Suppressed Condition (With Matrix) droplet ESI Droplet (Analyte + Matrix) analyte This compound (Analyte) matrix Co-eluting Matrix (Interference) gas_phase_analyte Gas-Phase Analyte Ions ms_inlet MS Inlet droplet_ideal ESI Droplet analyte_ideal Analyte gas_phase_ideal Abundant Gas-Phase Analyte Ions analyte_ideal->gas_phase_ideal Efficient Ionization gas_phase_ideal->ms_inlet Strong Signal droplet_suppressed ESI Droplet analyte_suppressed Analyte matrix_suppressed Matrix gas_phase_suppressed Reduced Gas-Phase Analyte Ions analyte_suppressed->gas_phase_suppressed Inefficient Ionization matrix_suppressed->gas_phase_suppressed Competition for Charge/Surface gas_phase_suppressed->ms_inlet Weak Signal

Caption: How co-eluting matrix components interfere with analyte ionization.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to calculate the percentage of ion suppression or enhancement.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spike Matrix Sample): Process a blank matrix sample (e.g., plasma, water extract) through your entire sample preparation procedure. Spike this compound into the final, clean extract to the same concentration as Set A.

    • Set C (Pre-Spike Matrix Sample): Spike this compound into a blank matrix sample at the beginning, before any extraction steps. Process this sample through the entire preparation procedure. (This set is used to determine overall recovery).

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.[1]

    • A value > 100% indicates ion enhancement.[1]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general guideline for a mixed-mode anion exchange SPE, often effective for acidic compounds.[1] It should be optimized for your specific matrix.

  • Cartridge Selection: Choose a mixed-mode anion exchange or a polymeric reversed-phase (e.g., Strata-X) SPE cartridge.[15]

  • Conditioning: Sequentially pass 1-2 mL of methanol (B129727) followed by 1-2 mL of HPLC-grade water through the cartridge.[1]

  • Equilibration: Pass 1-2 mL of acidified water (e.g., water with 0.1-2% formic acid) through the cartridge.[1][16]

  • Sample Loading: Acidify your sample to a pH of ~2-3 to ensure this compound is in its neutral form.[16] Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of acidified water to remove polar interferences.[1]

    • Consider a second wash with a mild organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.[1]

  • Elution: Elute the this compound with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[1][2]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a small, known volume of the initial mobile phase for injection.[1]

References

Technical Support Center: Handling and Disposal of 3,5-Dichlorophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the safe handling and disposal of 3,5-Dichlorophenol waste. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.

I. Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in risk assessment and experimental planning.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄Cl₂O
Molecular Weight 163.00 g/mol
Appearance Colorless to yellowish solid crystals with a characteristic phenolic odor[1][2]
Melting Point 65-68 °C
Boiling Point 233 °C
Water Solubility 0.54 g/100 mL at 25°C (poor)[3]
Vapor Pressure 1 Pa at 25°C
log Kow (Octanol-Water Partition Coefficient) 3.62 - 3.68

Table 2: Toxicological Data for this compound

EndpointValueSpecies
LD50 Oral 2389 mg/kgMouse[2]
Aquatic Toxicity Very toxic to aquatic life[3]-
Human Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]-

II. Experimental Protocols and Waste Generation

This section provides detailed methodologies for common experiments involving this compound, highlighting the points of waste generation.

A. Synthesis of a Diphenylamine (B1679370) Derivative via Ullmann Condensation

The Ullmann condensation is a common method for forming a C-N bond to create diphenylamine derivatives, which are precursors in drug development.[5]

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), an aniline (B41778) derivative (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol), a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add 5 mL of a high-boiling point polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate (B1210297) and filter through a pad of celite to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Waste Streams:

  • Solid Waste: Filter cake containing copper catalyst and inorganic salts. Contaminated celite.

  • Liquid Waste (Halogenated): Aqueous washes containing residual solvent and starting materials. Eluent from column chromatography containing chlorinated organic compounds.

  • Solid Residue: Residual product and byproducts after solvent evaporation.

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_products Products & Waste 3_5_DCP This compound Reaction_Vessel Heating and Stirring (120-150°C, 12-24h) 3_5_DCP->Reaction_Vessel Aniline Aniline Derivative Aniline->Reaction_Vessel Catalyst_System CuI / Ligand / Base Catalyst_System->Reaction_Vessel Solvent NMP or DMF Solvent->Reaction_Vessel Dilution_Filtration Dilute with Ethyl Acetate Filter through Celite Reaction_Vessel->Dilution_Filtration Liquid_Extraction Wash with Water and Brine Dilution_Filtration->Liquid_Extraction Solid_Waste Solid Waste (Cu salts, Celite) Dilution_Filtration->Solid_Waste Waste Drying_Concentration Dry and Concentrate Liquid_Extraction->Drying_Concentration Liquid_Waste Liquid Halogenated Waste (Aqueous washes, Eluent) Liquid_Extraction->Liquid_Waste Waste Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Product Diphenylamine Derivative Column_Chromatography->Product Column_Chromatography->Liquid_Waste Waste

Caption: Workflow for the synthesis of a diphenylamine derivative via Ullmann condensation.

B. Degradation of this compound using UV/H₂O₂ Advanced Oxidation Process (AOP)

AOPs are effective for degrading recalcitrant organic pollutants like this compound into less harmful compounds.[1][6][7]

Protocol:

  • Sample Preparation: Prepare a 100 mL aqueous solution of this compound at a known concentration (e.g., 10 mg/L) in a quartz photoreactor.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 4) using dilute sulfuric acid or sodium hydroxide.[8]

  • Reagent Addition: Add a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 200 mg/L) to the solution.[8]

  • Photoreaction: Place the reactor in a UV irradiation chamber and turn on the UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm). Stir the solution continuously.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90 minutes), withdraw small aliquots of the solution.

  • Quenching: Immediately quench the reaction in the aliquots by adding a small amount of a catalase solution or sodium sulfite (B76179) to remove residual H₂O₂.

  • Analysis: Analyze the concentration of this compound and its degradation byproducts in the quenched samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or LC-MS.

Waste Streams:

  • Liquid Waste (Halogenated): The final reaction mixture containing residual this compound, degradation byproducts (which may also be chlorinated), and quenching agents.

  • Aqueous Waste: Solutions from cleaning the reactor and analytical equipment.

Experimental Workflow: UV/H₂O₂ Degradation

UV_H2O2_Degradation cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output Sample_Prep Prepare 3,5-DCP Solution pH_Adjust Adjust pH Sample_Prep->pH_Adjust H2O2_Add Add H₂O₂ pH_Adjust->H2O2_Add UV_Irradiation UV Irradiation with Stirring H2O2_Add->UV_Irradiation Sampling Withdraw Aliquots UV_Irradiation->Sampling At time intervals Liquid_Waste Liquid Halogenated Waste UV_Irradiation->Liquid_Waste Final mixture Quenching Quench Reaction Sampling->Quenching HPLC_Analysis HPLC or LC-MS Analysis Quenching->HPLC_Analysis Degradation_Data Degradation Data HPLC_Analysis->Degradation_Data

Caption: Workflow for the degradation of this compound using the UV/H₂O₂ process.

III. Troubleshooting Guides and FAQs

A. Synthesis of Diphenylamine Derivatives

Q1: My Ullmann condensation reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

A1:

  • Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. Ensure you are using fresh, high-purity CuI.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are anhydrous.

  • Insufficient Temperature: Ullmann condensations often require high temperatures.[5] Verify your reaction temperature and ensure adequate heating.

  • Improper Base or Ligand: The choice of base and ligand is crucial. Ensure they are compatible with your specific substrates.

  • Poor Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive.[5] If your substrate is electron-rich, you may need to use a more active catalyst system or higher temperatures.

Q2: I am observing multiple byproducts in my reaction mixture. How can I minimize them?

A2:

  • Side Reactions: Homocoupling of the starting materials can be a significant side reaction. Optimizing the stoichiometry of the reactants and the catalyst loading can help minimize this.

  • Degradation: High reaction temperatures can lead to the degradation of starting materials or the product. Consider running the reaction at a slightly lower temperature for a longer duration.

  • Purification Issues: Ensure your starting materials are pure, as impurities can lead to side reactions.

Q3: How should I dispose of the copper-containing waste from my Ullmann reaction?

A3: The solid waste containing copper salts should be collected in a designated hazardous waste container labeled "Heavy Metal Waste." Do not dispose of it in the regular trash. The liquid waste should be treated as halogenated organic waste.

B. UV/H₂O₂ Degradation Experiments

Q1: The degradation of this compound in my UV/H₂O₂ experiment is slow or incomplete. What could be the problem?

A1:

  • Incorrect pH: The efficiency of the UV/H₂O₂ process is pH-dependent. The optimal pH is typically acidic (around 3-4) for the degradation of chlorophenols.[8]

  • Insufficient H₂O₂: The concentration of hydrogen peroxide is critical. Too little will result in slow degradation, while too much can lead to scavenging of hydroxyl radicals, also slowing the reaction.[8]

  • UV Lamp Intensity: The UV lamp may be old or have reduced intensity. Check the manufacturer's specifications for lamp life and output.

  • Turbidity or UV-absorbing Species: If your water matrix is complex, other compounds may be absorbing the UV light or scavenging the hydroxyl radicals, reducing the efficiency of the process.

Q2: I am seeing new peaks in my HPLC chromatogram after the degradation experiment. What are they?

A2: These are likely degradation intermediates of this compound. The degradation pathway can involve hydroxylation and dechlorination, leading to the formation of various chlorinated and non-chlorinated phenols and other organic acids before complete mineralization to CO₂ and H₂O. LC-MS analysis can help in identifying these intermediates.[9]

Q3: What are the safety precautions for handling the waste from AOP experiments?

A3: The treated solution, although intended to be less toxic, may still contain residual this compound and potentially hazardous byproducts. Therefore, the entire reaction mixture should be collected as halogenated organic waste.

C. General Handling and Disposal of this compound Waste

Q1: What is the first thing I should do in case of a this compound spill?

A1: For a small spill, dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation and transfer it to a labeled waste container.[8] For a larger spill, evacuate the area and follow your institution's emergency procedures. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should I store this compound waste?

A2:

  • Segregation: Store this compound waste separately from other waste streams. It should be classified as halogenated organic waste .

  • Container: Use a clearly labeled, sealed, and compatible container.

  • Location: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

Q3: What are the primary disposal routes for this compound waste?

A3: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company. The most common disposal method is high-temperature incineration. Do not pour this compound waste down the drain or dispose of it in the regular trash.

Logical Relationship: Waste Handling and Disposal Decision Tree

Waste_Disposal_Decision_Tree Start This compound Waste Generated Spill Is it a spill? Start->Spill Small_Spill Small Spill Spill->Small_Spill Yes Large_Spill Large Spill Spill->Large_Spill Yes, Large Routine_Waste Routine Experimental Waste Spill->Routine_Waste No Dampen_Collect Dampen with Ethanol Collect in Labeled Container Small_Spill->Dampen_Collect Evacuate_Emergency Evacuate Area Follow Emergency Procedures Large_Spill->Evacuate_Emergency Store_Waste Store in Designated Hazardous Waste Area Dampen_Collect->Store_Waste Characterize_Waste Characterize Waste Routine_Waste->Characterize_Waste Solid_Waste Solid Waste (e.g., contaminated labware) Characterize_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvents) Characterize_Waste->Liquid_Waste Liquid Halogenated_Container Place in 'Halogenated Organic Solid Waste' Container Solid_Waste->Halogenated_Container Aqueous_Waste Aqueous Waste Liquid_Waste->Aqueous_Waste Organic_Solvent Organic Solvent Waste Liquid_Waste->Organic_Solvent Halogenated_Container->Store_Waste Check_pH Check pH Aqueous_Waste->Check_pH Halogenated_Liquid_Container Place in 'Halogenated Organic Liquid Waste' Container Organic_Solvent->Halogenated_Liquid_Container Neutralize Neutralize if Necessary Check_pH->Neutralize Neutralize->Halogenated_Liquid_Container Halogenated_Liquid_Container->Store_Waste Arrange_Disposal Arrange for Professional Hazardous Waste Disposal Store_Waste->Arrange_Disposal

Caption: Decision tree for the proper handling and disposal of this compound waste.

References

selecting appropriate solvents for 3,5-Dichlorophenol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using 3,5-Dichlorophenol (3,5-DCP). It includes guidance on solvent selection, detailed experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I properly dissolve this compound for my experiment?

A1: The solubility of this compound depends heavily on the solvent. It is only slightly soluble in water but is very soluble in several organic solvents.[1][2][3] For aqueous buffers, preparing a concentrated stock solution in a miscible organic solvent like ethanol (B145695) and then diluting it into the aqueous medium is a common practice. Always add the stock solution to the buffer slowly while stirring to prevent precipitation.

Q2: My this compound solution is cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation upon dilution of a stock solution into an aqueous buffer is common if the final concentration exceeds its aqueous solubility limit (approx. 5.38 g/L).[3]

  • Troubleshooting Steps:

    • Gently warm the solution while stirring.

    • If warming doesn't work, consider increasing the proportion of co-solvent (e.g., ethanol) in your final solution, if your experimental design permits.

    • Alternatively, you may need to lower the final working concentration of 3,5-DCP.

Q3: I am using this compound as a reference toxicant and my results are inconsistent. What are the potential causes?

A3: Inconsistent results in toxicity assays can stem from several factors. This compound is a stable compound, but the issue often lies in the experimental setup.

  • Checklist:

    • Solvent Effects: Ensure that the concentration of the organic solvent used to dissolve the 3,5-DCP is consistent across all samples and is below the toxicity threshold for your test organism. Run a solvent-only control.

    • pH of Medium: The toxicity of phenols can be pH-dependent. Verify and standardize the pH of your experimental medium.

    • Stock Solution Stability: While the compound is stable, always use freshly prepared dilutions from your stock solution for each experiment to ensure concentration accuracy.

Q4: What chemical substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: How should I handle and dispose of this compound waste?

A5: this compound is classified as toxic, corrosive, and hazardous to the aquatic environment.[4][5]

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a sealed container for disposal.[6] Wash the contaminated surface with ethanol, followed by soap and water.[6]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to your institution's and local environmental regulations. Do not discharge into drains.

Solvent Selection and Solubility Data

Choosing an appropriate solvent is critical for experimental success. This compound exhibits a range of solubilities in common laboratory solvents.

start Start: Select Solvent for This compound decision_aq Is an aqueous medium required? start->decision_aq proc_water Use Water. Note: Solubility is low (~5.38 g/L). May require co-solvent. decision_aq->proc_water Yes proc_organic Select an organic solvent. decision_aq->proc_organic No end Solvent Selected proc_water->end decision_org Is high polarity needed? proc_organic->decision_org proc_polar Use Ethanol or Ethyl Ether. (Very Soluble) decision_org->proc_polar Yes proc_nonpolar Use Petroleum Ether or n-Hexane. (Very Soluble) decision_org->proc_nonpolar No proc_polar->end proc_nonpolar->end

Solvent Selection Flowchart for this compound.

Quantitative Solubility Data

SolventFormulaTypeSolubilityReference(s)
WaterH₂OPolar ProticSlightly Soluble (5.38 g/L at 25°C)[2][3]
EthanolC₂H₅OHPolar ProticVery Soluble[1][2][3]
Ethyl Ether(C₂H₅)₂OPolar AproticVery Soluble[1][2][3]
Petroleum EtherMixtureNonpolarVery Soluble[1][3]
n-HexaneC₆H₁₄NonpolarSoluble (used for standard solutions)[7]

Experimental Protocols

Protocol: Use of this compound as a Reference Toxicant in Vibrio fischeri Luminescence Inhibition Assay

This protocol describes the use of 3,5-DCP as a positive control to validate the sensitivity of the Vibrio fischeri bacterial toxicity test.[8]

1. Materials:

  • This compound (CAS 591-35-5)

  • Ethanol (ACS grade or higher)

  • Freeze-dried or fresh culture of Vibrio fischeri

  • Appropriate saline diluent and reconstitution solution for bacteria

  • Luminometer and appropriate cuvettes

  • Sterile glassware and pipettes

2. Preparation of 3,5-DCP Stock Solution:

  • Accurately weigh 100 mg of this compound.

  • Dissolve in 10 mL of ethanol to prepare a 10 mg/mL stock solution.

  • Store the stock solution in a tightly sealed amber glass vial at 4°C.

3. Experimental Workflow:

A Prepare 10 mg/mL 3,5-DCP Stock in Ethanol B Create Serial Dilutions of Stock in Saline Diluent A->B D Equilibrate Bacteria and Test Solutions to 15°C B->D C Reconstitute Vibrio fischeri Culture C->D E Measure Initial Luminescence (T0) D->E F Add 3,5-DCP Dilutions to Bacterial Suspensions E->F G Incubate for 15-30 minutes F->G H Measure Final Luminescence (Tf) G->H I Calculate % Inhibition and EC50 Value H->I

Workflow for Vibrio fischeri Toxicity Assay.

4. Procedure:

  • Prepare Working Solutions: Create a series of dilutions from the stock solution using the saline diluent. The final concentrations should bracket the expected EC50 value (typically in the range of 2-8 mg/L).[8] Include a solvent control (saline with the same percentage of ethanol as the highest test concentration) and a negative control (saline only).

  • Bacterial Preparation: Reconstitute the Vibrio fischeri according to the supplier's instructions. Allow the bacterial suspension to stabilize at the test temperature (e.g., 15°C).

  • Luminescence Measurement:

    • Pipette the bacterial suspension into luminometer cuvettes.

    • Add the prepared 3,5-DCP dilutions (and controls) to the cuvettes.

    • Measure the light output immediately after a set incubation period (e.g., 15 or 30 minutes).[8]

  • Data Analysis:

    • Calculate the percent inhibition of luminescence for each concentration relative to the negative control.

    • Determine the EC50 (the effective concentration that causes a 50% reduction in luminescence) using appropriate statistical software. The result should fall within the accepted range for the bacterial batch, confirming the validity of the test.

Mechanism of Action Visualization

This compound, like other chlorophenols, can act as an uncoupler of oxidative phosphorylation in mitochondria. This disrupts the cell's ability to produce ATP, a primary mechanism of its toxicity.[9][10]

Mechanism: Uncoupling Oxidative Phosphorylation cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ATPsynth ATP Synthase ATP ATP Production ATPsynth->ATP Protons_out High [H+] (Intermembrane Space) Protons_out->ETC Pumps H+ Protons_out->ATPsynth H+ Flow DCP This compound Protons_out->DCP Binds H+ Protons_in Low [H+] (Mitochondrial Matrix) Protons_in->ATPsynth DCP->Protons_in Transports H+ across membrane Heat Energy lost as Heat DCP->Heat

Disruption of the Proton Gradient by this compound.

References

preventing contamination in 3,5-Dichlorophenol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and ensuring the stability of 3,5-Dichlorophenol stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned yellow or brown. What is the cause?

A1: Discoloration of phenolic solutions is a common sign of oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be triggered by several factors, including dissolved oxygen, exposure to light, elevated pH, and the presence of trace metal ions that can catalyze the reaction.[1] This oxidation process can lead to the formation of colored byproducts such as quinones and other polymeric compounds.

Q2: What are the primary sources of contamination in a this compound stock solution?

A2: Contamination can arise from several sources:

  • Chemical Impurities: The initial solid this compound may contain impurities from its synthesis, such as unreacted starting materials or positional isomers (e.g., 2,4- or 2,6-dichlorophenol).

  • Degradation Products: Over time, the this compound in solution can degrade due to oxidation, photodegradation (if exposed to light), or microbial activity.[2]

  • Solvent Impurities: The solvent used to prepare the stock solution may contain impurities that can react with this compound.

  • Leachables from Containers: Improper storage containers may leach plasticizers or other chemicals into the solution.

  • Microbial Contamination: Non-sterile preparation techniques or storage conditions can introduce microorganisms that may degrade the compound.[2]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: this compound is sparingly soluble in water but is very soluble in organic solvents such as ethanol (B145695) and ethyl ether.[3] For laboratory applications, high-purity ethanol or methanol (B129727) are commonly used. The choice of solvent may depend on the specific requirements of your experiment, including compatibility with downstream applications and desired concentration.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: To maintain the stability of your stock solution, it is recommended to:

  • Store the solution in a tightly sealed, amber glass container to protect it from light and atmospheric oxygen.[4]

  • Store at a low temperature, such as 2-8°C, to slow down potential degradation reactions.[5] For long-term storage, freezing at -20°C may be considered, but ensure the solvent is appropriate for freezing temperatures.

  • For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.

Q5: Can I use a buffer to prepare my this compound solution?

A5: While a buffer can be used, it is important to be cautious. Phenolic compounds are generally more stable in acidic conditions (pH 3-6).[1] Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1] Furthermore, some common buffers, like phosphate (B84403) buffers, may contain trace metal ions that can catalyze oxidation. If a buffer is necessary, use one prepared with high-purity water and consider adding a chelating agent like EDTA to sequester any catalytic metal ions.[1]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Solution
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit Ensure the desired concentration is within the solubility limits of this compound in the chosen solvent. If necessary, dilute the solution or gently warm it to aid dissolution. Be aware that cooling may cause recrystallization.
Use of a poor solvent Confirm that the chosen solvent is appropriate for this compound. Ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) are generally good choices. Water is a poor solvent for high concentrations.[3]
Temperature fluctuations Store the solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles if the solution is stored frozen.
Contamination Filter the solution through a 0.22 µm syringe filter compatible with the solvent to remove any particulate matter.
Issue 2: Discoloration (Yellowing or Browning) of the Solution
Possible Cause Troubleshooting Step
Oxidation due to dissolved oxygen Use a deoxygenated solvent for solution preparation. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.
Photodegradation from light exposure Always store the solution in an amber glass vial or wrap the container in aluminum foil to protect it from light.[4]
High pH of the solution If compatible with your experiment, ensure the solution is at a neutral or slightly acidic pH. Avoid alkaline conditions which promote oxidation.[1]
Catalysis by trace metal ions Use high-purity solvents and acid-washed glassware to minimize metal ion contamination. If necessary, add a chelating agent like EDTA (e.g., 0.1 mM) to the solution.[1]
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of the stock solution Prepare fresh stock solutions more frequently. Verify the purity of the stock solution using an analytical method like HPLC or GC-MS before use.
Inaccurate concentration Re-verify the calculations used for preparing the stock solution. Ensure accurate weighing of the solid this compound and precise measurement of the solvent volume.
Interaction with experimental components Consider potential interactions of this compound with other components in your assay, such as media or buffers, which could lead to its degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

Materials:

  • This compound (solid, high purity)

  • 200-proof ethanol (ACS grade or higher)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (e.g., 10 mL), acid-washed and dried

  • Pipettes

  • Amber glass storage vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Accurately weigh 100 mg of this compound solid onto weighing paper using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of 200-proof ethanol to the volumetric flask.

  • Mixing: Cap the flask and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before final volume adjustment.

  • Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, add ethanol to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials. For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock. Store the vials at 2-8°C.

Protocol 2: Quality Control of this compound Stock Solution by HPLC

Objective: To assess the purity of the prepared this compound stock solution and detect any potential degradation products or impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Inject the diluted sample onto the HPLC system.

  • Data Evaluation:

    • The main peak should correspond to the retention time of a pure this compound standard.

    • Assess the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered good for a freshly prepared stock solution.

    • The presence of additional peaks may indicate impurities from the starting material or degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control weigh Weigh 3,5-DCP dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store in Amber Vial at 2-8°C volume->store dilute Dilute for Analysis store->dilute Sample for QC hplc HPLC Analysis dilute->hplc evaluate Evaluate Purity hplc->evaluate

Caption: Workflow for preparing and quality control testing of this compound stock solutions.

troubleshooting_logic start Observe Issue with Stock Solution discoloration Discoloration? start->discoloration precipitation Precipitation? start->precipitation check_storage Check Storage: - Light exposure? - High pH? - Oxygen exposure? discoloration->check_storage Yes check_conc Check: - Concentration vs. Solubility - Solvent Choice - Temperature precipitation->check_conc Yes remedy_discolor Remedy: - Store in dark - Adjust pH if possible - Use deoxygenated solvent check_storage->remedy_discolor remedy_precip Remedy: - Dilute or gently warm - Use appropriate solvent - Maintain constant temp. check_conc->remedy_precip

Caption: Logical troubleshooting flow for common issues with this compound solutions.

References

Technical Support Center: 3,5-Dichlorophenol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH to enhance the solubility of 3,5-Dichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound at neutral pH?

A1: this compound is sparingly soluble in water. Its solubility at 25°C is approximately 0.54 g/100mL.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As an acidic compound (a weak acid), its solubility significantly increases in alkaline (basic) solutions. This is because the phenolic proton is removed at high pH, forming the 3,5-dichlorophenoxide ion, which is more polar and thus more soluble in water.

Q3: What is the pKa of this compound?

A3: The pKa of this compound is approximately 8.14.[2] This is the pH at which the concentrations of the protonated (undissociated) this compound and the deprotonated (dissociated) 3,5-dichlorophenoxide are equal.

Q4: How can I predict the solubility of this compound at a specific pH?

A4: You can estimate the total solubility (S) at a given pH using the following equation, which is derived from the Henderson-Hasselbalch equation:

S = S₀ * (1 + 10^(pH - pKa))

Where:

  • S is the total solubility at the desired pH.

  • S₀ is the intrinsic solubility of the undissociated this compound (approximately 0.033 M).

  • pH is the target pH of the solution.

  • pKa is the acid dissociation constant of this compound (8.14).

Troubleshooting Guide

Issue 1: this compound precipitates out of solution after pH adjustment.

  • Possible Cause: The pH of the solution may have shifted back towards a more acidic range, or the concentration of this compound exceeds its solubility at the final pH.

  • Solution:

    • Verify the pH of the solution using a calibrated pH meter.

    • If the pH has decreased, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise while stirring to re-adjust the pH to the desired alkaline value.

    • If the pH is correct, it is likely that the concentration of this compound is too high for that specific pH. You may need to dilute the solution or increase the pH further to achieve complete dissolution.

Issue 2: Inconsistent solubility results at the same pH.

  • Possible Cause: This could be due to temperature fluctuations, insufficient equilibration time, or inaccurate pH measurement.

  • Solution:

    • Ensure that all experiments are conducted at a constant and recorded temperature, as solubility is temperature-dependent.

    • Allow sufficient time for the solution to reach equilibrium. The shake-flask method, a common technique for solubility determination, often requires 24 to 72 hours of agitation.

    • Calibrate your pH meter before each use with at least two standard buffers that bracket your target pH.

Issue 3: The pH of the solution is difficult to adjust accurately.

  • Possible Cause: The buffer capacity of the solution may be insufficient, or the titrant (acid or base) may be too concentrated.

  • Solution:

    • Use a buffer system with a pKa close to your target pH to ensure maximum buffering capacity.

    • Use a more dilute solution of your acid or base for finer control over the pH adjustment.

Data Presentation

Table 1: Calculated Solubility of this compound at Various pH Values

pHMolar Solubility (mol/L)Solubility (g/L)
6.00.0335.38
7.00.0355.71
8.00.0609.78
8.14 (pKa)0.06610.76
9.00.26543.18
10.02.31376.43
11.022.783711.96

Note: These are theoretical values calculated using the provided formula and may vary slightly under experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

Materials:

  • This compound (solid)

  • Deionized water

  • Buffer solutions of various pH values (e.g., phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 9-10)

  • Calibrated pH meter

  • Analytical balance

  • Glass flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of flasks, each containing a buffer solution of a specific pH. The excess solid is crucial to ensure that the solution reaches saturation. b. Tightly stopper the flasks to prevent evaporation.

  • Equilibration: a. Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). b. Agitate the flasks for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: a. After equilibration, allow the flasks to stand undisturbed for at least 2 hours to let the undissolved solid settle. b. Carefully withdraw a sample from the supernatant of each flask using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Concentration Analysis: a. Analyze the concentration of this compound in the filtered samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC. b. Prepare a calibration curve with known concentrations of this compound in the respective buffer to accurately quantify the solubility.

  • pH Measurement: a. Measure the pH of the remaining supernatant in each flask to confirm the final equilibrium pH.

Safety Precautions for Handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Disposal: Dispose of this compound and its solutions according to your institution's hazardous waste disposal procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess this compound to buffered solutions of varying pH B Agitate for 24-72 hours at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Analyze concentration (UV-Vis/HPLC) D->E F Determine solubility at each pH E->F

Caption: Experimental workflow for determining the solubility of this compound.

signaling_pathway cluster_conditions Solution Conditions cluster_equilibrium Chemical Equilibrium cluster_solubility Solubility Outcome pH_low Low pH (pH < pKa) DCP This compound (Undissociated) pH_low->DCP Favors pH_high High pH (pH > pKa) DCP_ion 3,5-Dichlorophenoxide (Dissociated) pH_high->DCP_ion Favors DCP->DCP_ion pKa ~ 8.14 sol_low Low Solubility DCP->sol_low sol_high High Solubility DCP_ion->sol_high

Caption: Effect of pH on the equilibrium and solubility of this compound.

References

Validation & Comparative

A Comprehensive Guide to Validating an HPLC Method for 3,5-Dichlorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,5-Dichlorophenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential validation parameters as per the International Council for Harmonisation (ICH) guidelines, presents experimental data in clear, tabular formats, and compares the HPLC method with alternative analytical techniques.

Experimental Protocol: HPLC Method for this compound

A robust reversed-phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[1]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with phosphoric acid added to the aqueous phase.[2] A typical composition could be Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase is a suitable diluent.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Solution: Prepare the test sample by accurately weighing and dissolving it in the diluent to obtain a theoretical concentration within the calibration range.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][4] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_params Validation Parameters start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity / Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness stability Solution Stability system_suitability System Suitability protocol->system_suitability specificity->linearity report Compile Validation Report linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness robustness->stability system_suitability->report end End: Method Approved report->end

Caption: Workflow for HPLC method validation as per ICH guidelines.

Data Summary of Validation Parameters

The performance of the HPLC method was evaluated based on the ICH guidelines for analytical procedure validation.[5][6] The results are summarized in the tables below.

Table 1: System Suitability and Specificity

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[7] Specificity demonstrates the ability to assess the analyte unequivocally in the presence of other components.[5][6]

ParameterAcceptance CriteriaObserved ValueResult
Tailing Factor (T) T ≤ 21.15Pass
Theoretical Plates (N) N > 20007800Pass
%RSD of Peak Area ≤ 2.0% (for n=6 injections)0.85%Pass
Specificity No interference at the retention time of this compound from blank/placeboNo interfering peaks observedPass
Table 2: Linearity, Range, LOD, and LOQ

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6] The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

ParameterAcceptance CriteriaObserved Value
Linearity Range ---1 - 100 µg/mL
Correlation Coefficient (r²) r² ≥ 0.9990.9995
Regression Equation ---y = 45782x + 1250
Limit of Detection (LOD) Calculated as 3.3 * (σ/S)0.2 µg/mL
Limit of Quantitation (LOQ) Calculated as 10 * (σ/S)0.7 µg/mL

Where σ is the standard deviation of the response and S is the slope of the calibration curve.[4]

Table 3: Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80% 4039.899.5%0.9%
100% 5050.3100.6%0.7%
120% 6059.599.2%0.8%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Table 4: Precision (Repeatability and Intermediate Precision)

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

Precision TypeConcentration (µg/mL)Measured Concentration (µg/mL, mean of n=6)%RSDResult
Repeatability (Intra-day)5050.20.6%Pass
Intermediate Precision (Inter-day, different analyst)5049.71.1%Pass
Acceptance Criteria ≤ 2.0%
Table 5: Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedVariation%RSD of ResultsResult
Flow Rate (mL/min) 0.9 and 1.11.3%Pass
Column Temperature (°C) 28 and 321.5%Pass
Mobile Phase Composition ±2% Acetonitrile1.2%Pass
Acceptance Criteria ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique for the quantification of phenolic compounds, other methods can also be employed. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility; suitable for non-volatile compounds.[4]Higher cost of instrumentation and solvents; requires skilled operators.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for volatile and semi-volatile compounds; often coupled with Mass Spectrometry (MS) for high specificity.[8]Requires derivatization for non-volatile compounds; high temperatures can degrade thermally labile analytes.[8]
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Low specificity (potential for interference from other absorbing compounds); generally lower sensitivity than HPLC.[9]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Inexpensive, simple, and allows for parallel analysis of multiple samples.Primarily a qualitative or semi-quantitative technique; lower resolution and sensitivity compared to HPLC.[10]

References

A Comparative Analysis of the Toxicity of 3,5-Dichlorophenol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of 3,5-Dichlorophenol (3,5-DCP) with other dichlorophenol (DCP) isomers. The information presented herein is curated from a range of experimental studies to assist researchers in evaluating the relative toxicity of these compounds. This document summarizes quantitative toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways.

Quantitative Toxicity Data Summary

The acute toxicity of this compound and its isomers varies depending on the test organism and the specific endpoint measured. The following tables provide a summary of reported median lethal dose (LD50), median lethal concentration (LC50), and median effective concentration (EC50) values.

Table 1: Acute Oral Toxicity of Dichlorophenol Isomers in Rodents

IsomerTest SpeciesLD50 (mg/kg)Reference
2,3-DichlorophenolMouse (male)2585[1]
Mouse (female)2376[1]
2,4-Dichlorophenol (B122985)Rat (male)580 - 4000[2]
Mouse (male)1276[3]
Mouse (female)1352[3]
2,5-DichlorophenolMouse (male)2083
Mouse (female)1648
2,6-DichlorophenolMouse (male)2083
Mouse (female)2119
3,4-DichlorophenolMouse (male)1348
Mouse (female)1148
This compound Mouse (male) 2643 [4]
Mouse (female) 2389 [4]

Table 2: Acute Aquatic Toxicity of Dichlorophenol Isomers

IsomerTest SpeciesEndpointValue (mg/L)Exposure TimeReference
2,4-DichlorophenolDanio rerio (Zebrafish)LC506.55848 h[5]
2,4-DichlorophenolOncorhynchus mykiss (Rainbow Trout)LC506.596 h[6]
3,4-DichlorophenolDaphnia magnaEC502.148 h
This compound Vibrio fischeri EC50 0.4 - 2.8 5 - 30 min
This compound Daphnia magna EC50 1.4 24 h

Mechanisms of Toxicity

Chlorophenols, including this compound, exert their toxic effects through several mechanisms, primarily by inducing oxidative stress and acting as endocrine disruptors .

Oxidative Stress: Dichlorophenols can lead to an overproduction of reactive oxygen species (ROS) within cells. This imbalance overwhelms the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death). For instance, 2,4-Dichlorophenol has been shown to induce ROS accumulation and subsequent DNA damage in goldfish.[7] The mitochondrial pathway is a key player in this process, where dichlorophenols can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[8]

Endocrine Disruption: Several chlorophenols have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems by mimicking or blocking the action of natural hormones, or by altering their synthesis and metabolism.[9] For example, 2,4-Dichlorophenol has demonstrated estrogenic activity, affecting the male reproductive system and behavior in rats.[10] This interference can lead to developmental, reproductive, and neurological problems.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized experimental protocols. Below are summaries of the key methodologies.

Acute Oral Toxicity in Rodents (based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[6]

  • Test Animals: Typically young, healthy adult rats or mice.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water.[6]

  • Procedure:

    • Dose Selection: A range of dose levels is selected to cause mortality ranging from 0% to 100%.

    • Administration: The test substance is administered orally by gavage in a single dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

    • Necropsy: All animals (that die during the study or are euthanized at the end) are subjected to a gross necropsy to identify any pathological changes.[6]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Acute Immobilisation Test in Daphnia magna (based on OECD Guideline 202)

This test assesses the acute toxicity of substances to the freshwater crustacean Daphnia magna.[5]

  • Test Organisms: Young daphnids (less than 24 hours old).

  • Procedure:

    • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared.

    • Exposure: Daphnids are exposed to the test solutions for 48 hours.

    • Observation: The number of immobilized daphnids (unable to swim) is recorded at 24 and 48 hours.[7]

  • Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.

Acute Toxicity Test in Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a short exposure period.[9]

  • Test Species: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Test Solutions: A geometric series of at least five concentrations of the test substance are prepared.

    • Exposure: Fish are exposed to the test solutions for 96 hours.

    • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[9]

  • Data Analysis: The LC50 is calculated for the 96-hour exposure period.

Luminescent Bacteria Toxicity Test (Vibrio fischeri) (based on ISO 11348-3)

This is a rapid bioassay that measures the inhibition of light emission from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.

  • Test Organism: Freeze-dried Vibrio fischeri.

  • Procedure:

    • Rehydration: The bacteria are rehydrated in a specific solution.

    • Exposure: The bacterial suspension is exposed to various concentrations of the test substance.

    • Measurement: The light output is measured after a short incubation period (typically 5 to 30 minutes).

  • Data Analysis: The EC50 is calculated as the concentration of the test substance that causes a 50% reduction in light emission.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a generalized signaling pathway for chlorophenol-induced oxidative stress and a typical experimental workflow for determining acute oral toxicity.

Oxidative_Stress_Pathway cluster_cell Cell Dichlorophenol Dichlorophenol Mitochondria Mitochondria Dichlorophenol->Mitochondria Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) Dichlorophenol->ROS Direct Generation Mitochondria->ROS Increased Production Antioxidants Cellular Antioxidants (e.g., GSH) ROS->Antioxidants Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Damage->Apoptosis DNA_Damage->Apoptosis

Generalized signaling pathway of dichlorophenol-induced oxidative stress.

Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, Mice) start->acclimatization dose_prep Dose Formulation (Vehicle Control & Test Groups) acclimatization->dose_prep administration Single Oral Administration (Gavage) dose_prep->administration observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality administration->observation data_collection Data Collection observation->data_collection necropsy Gross Necropsy observation->necropsy analysis Statistical Analysis (e.g., Probit Analysis) data_collection->analysis ld50 Determine LD50 Value analysis->ld50 end End ld50->end

Experimental workflow for an acute oral toxicity study (LD50 determination).

References

Navigating the Landscape of Toxicity Testing: A Guide to Alternative Reference Compounds for 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in ensuring the validity and reproducibility of toxicity testing. 3,5-Dichlorophenol (3,5-DCP) has traditionally been utilized for this purpose, particularly in aquatic toxicology. However, growing concerns over its own environmental and health risks have prompted a search for safer and equally effective alternatives. This guide provides an objective comparison of viable alternative reference compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

Executive Summary

This guide evaluates a range of alternative reference compounds to this compound for use in toxicity testing. The alternatives assessed include inorganic salts (Sodium Chloride and Potassium Chloride), heavy metals (Potassium Dichromate and Copper Sulfate), a surfactant (Sodium Lauryl Sulfate), and another phenolic compound (Phenol). The comparison is based on their toxicological profiles across different trophic levels—from algae and invertebrates to fish—and in vitro cytotoxicity assays. Detailed experimental protocols for standard assays are provided, along with a deeper look into the molecular signaling pathways through which these compounds exert their toxic effects. This information is intended to equip researchers with the necessary data to make an informed decision on the most suitable reference compound for their specific testing needs.

Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for this compound and its potential alternatives. The data is presented as EC50 (median effective concentration), LC50 (median lethal concentration), and IC50 (median inhibitory concentration) values, which represent the concentration of a substance that causes a 50% effect, lethality, or inhibition, respectively.

Table 1: Aquatic Toxicity Data for Algae and Invertebrates (EC50 in mg/L)

CompoundPseudokirchneriella subcapitata (Algae, 72h)Daphnia magna (Invertebrate, 48h)
This compound 1.96 - 3.39[1][2]0.2 - 5.0
Sodium Chloride (NaCl)-1900 - 4925[3]
Potassium Chloride (KCl)-340 - 825[4]
Potassium Dichromate (K₂Cr₂O₇)0.71 - 1.38[2]0.19 - 0.2
Copper Sulfate (B86663) (CuSO₄)--
Sodium Lauryl Sulfate (SLS)36.58[5]10.3[5]
Phenol46 - 102-

Table 2: Aquatic Toxicity Data for Fish (LC50 in mg/L, 96h)

CompoundDanio rerio (Zebrafish)Pimephales promelas (Fathead Minnow)Oncorhynchus mykiss (Rainbow Trout)
This compound ---
Sodium Chloride (NaCl)14122--
Potassium Chloride (KCl)-750 - 1020[4]-
Potassium Dichromate (K₂Cr₂O₇)---
Copper Sulfate (CuSO₄)--1.60 (for Labeo rohita)[6]
Sodium Lauryl Sulfate (SLS)---
Phenol---

Table 3: In Vitro Cytotoxicity Data (IC50 in µM)

CompoundHepG2 (Human Liver Carcinoma)3T3 (Mouse Fibroblast)Other Cell Lines
This compound ---
Sodium Chloride (NaCl)---
Potassium Chloride (KCl)---
Potassium Dichromate (K₂Cr₂O₇)22.98 (48h)[7]--
Copper Sulfate (CuSO₄)---
Sodium Lauryl Sulfate (SLS)---
Phenol---

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms by which these compounds induce toxicity is crucial for interpreting results and assessing their suitability as reference toxicants.

This compound

This compound is known to act as an uncoupler of oxidative phosphorylation.[8][9][10] It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. This energy depletion affects various cellular processes, ultimately leading to cell death.

3,5-Dichlorophenol_Pathway DCP This compound Mito Mitochondrial Inner Membrane DCP->Mito Disrupts Proton Proton Gradient (Δp) Mito->Proton Dissipates ATP ATP Synthesis Proton->ATP Inhibits CellDeath Cell Death ATP->CellDeath Leads to

Mechanism of this compound toxicity.
Alternative Reference Compounds

  • Sodium Chloride (NaCl) & Potassium Chloride (KCl): The primary mechanism of toxicity for these salts at high concentrations is the induction of osmotic stress and ionic imbalance across cell membranes.[3][4][11][12][13][14][15] This disrupts cellular homeostasis, leading to cell shrinkage or swelling, and can interfere with the function of enzymes and transport proteins. For potassium chloride, a critical toxic effect is the disruption of the electrochemical gradients necessary for nerve impulses and muscle contraction, which can lead to cardiac arrest.[1][3][12][14][16]

Salt_Toxicity_Pathway Salt High Concentration (NaCl / KCl) Membrane Cell Membrane Salt->Membrane Affects Osmotic Osmotic Stress & Ionic Imbalance Membrane->Osmotic Homeostasis Disrupted Cellular Homeostasis Osmotic->Homeostasis CellDamage Cell Damage/ Death Homeostasis->CellDamage KCl KCl Electrochemical Disrupted Electrochemical Gradients KCl->Electrochemical Cardiac Cardiac/Neural Dysfunction Electrochemical->Cardiac

General mechanism of salt-induced toxicity.
  • Potassium Dichromate (K₂Cr₂O₇): As a hexavalent chromium compound, potassium dichromate is a strong oxidizing agent. Its toxicity stems from its ability to induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage cellular components like DNA, lipids, and proteins.[7][17]

  • Copper Sulfate (CuSO₄): Copper is an essential micronutrient, but at high concentrations, it becomes toxic. Similar to potassium dichromate, a key mechanism of copper sulfate toxicity is the induction of oxidative stress.[18][19][20] It can also trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response and apoptosis.[18][19][20]

Oxidative_Stress_Pathway Toxicant Potassium Dichromate or Copper Sulfate Cell Cell Toxicant->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces ER Endoplasmic Reticulum Stress (CuSO₄) Cell->ER Induces Damage Damage to DNA, Lipids, Proteins ROS->Damage CellDeath Cell Death Damage->CellDeath ER->CellDeath Leads to

Oxidative stress-mediated toxicity.
  • Sodium Lauryl Sulfate (SLS): This anionic surfactant primarily exerts its toxicity by disrupting cell membranes.[21][22] This disruption increases membrane fluidity and can lead to an influx of calcium ions (Ca²⁺), which in turn can trigger the production of reactive oxygen species (ROS) and initiate inflammatory responses.[21][22]

SLS_Pathway SLS Sodium Lauryl Sulfate (SLS) Membrane Cell Membrane SLS->Membrane Disrupts Permeability Increased Membrane Permeability Membrane->Permeability Ca_Influx Ca²⁺ Influx Permeability->Ca_Influx ROS Increased ROS Ca_Influx->ROS Inflammation Inflammatory Response Ca_Influx->Inflammation CellDamage Cell Damage ROS->CellDamage Inflammation->CellDamage Toxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Select Test Organism/ Cell Line B Prepare Test Compound Stock Solutions A->B C Prepare Dilution Series B->C D Expose Organisms/Cells to Test Concentrations C->D E Incubate under Controlled Conditions D->E F Record Endpoints (e.g., Mortality, Growth Inhibition) E->F G Perform Statistical Analysis (e.g., Probit, Regression) F->G H Determine EC50/LC50/IC50 G->H

References

Cross-Validation of 3,5-Dichlorophenol Toxicity Data Across Different Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 3,5-Dichlorophenol across various species, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profile of this compound and to facilitate cross-species comparisons for risk assessment and drug development purposes.

Quantitative Toxicity Data Summary

The acute toxicity of this compound varies across different species and trophic levels. The following table summarizes key toxicity metrics, including the median lethal concentration (LC50), median effective concentration (EC50), and median lethal dose (LD50).

SpeciesCommon NameEndpointValueExposure DurationReference
Chelon auratusGolden grey mulletLC501.25 - 1.739 mg/L96 hours[1]
Tisbe battagliaiCopepodLC50 (larval survival)3.64 mg/L48 hours[2]
Tisbe battagliaiCopepodEC50 (embryo-larval development)2.13 mg/L48 hours[2]
Tisbe battagliaiCopepodEC50 (fertilization rate)1.92 mg/L1 hour[2]
Phaeodactylum tricornutumMarine DiatomEC(r)502.6 mg/L72 hours[3]
Vibrio fischeriLuminescent BacteriaEC50Varies (e.g., 5.80 mg/L in a ring test)5 - 30 minutes[4]
Mus musculusMouseLD50 (oral, male)2643 mg/kgSingle dose[5][6]
Mus musculusMouseLD50 (oral, female)2389 mg/kgSingle dose[5][6][7]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Chlorophenols, including this compound, are recognized for their ability to act as uncouplers of oxidative phosphorylation.[2][8] In this process, they disrupt the coupling between the electron transport chain and ATP synthesis in mitochondria. By transporting protons across the inner mitochondrial membrane, they dissipate the proton gradient that is essential for driving ATP synthase. This leads to a situation where the cell continues to consume oxygen and metabolize fuel, but the energy is released as heat instead of being captured in the form of ATP, the cell's primary energy currency. This depletion of cellular ATP can lead to metabolic stress and ultimately cell death.

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Intermembrane Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_out H+ (Protons) ETC->H_out Pumps Protons Out H_in H+ (Protons) ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Flow ATP ATP ATP_Synthase->ATP Synthesizes DCP This compound DCP->H_out Transports H+ across membrane Heat Heat Dissipation DCP->Heat Energy Loss

Caption: Uncoupling of oxidative phosphorylation by this compound.

Experimental Protocols

The toxicity data presented in this guide are based on standardized methodologies, primarily following guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Acute Toxicity Testing in Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[9][10][11]

  • Test Organisms: A recommended species such as Zebrafish (Danio rerio) is used. Fish are acclimated to laboratory conditions.

  • Test Concentrations: A geometric series of at least five concentrations of this compound are prepared, along with a control group. A range-finding test may be conducted to determine the appropriate concentration range.[9]

  • Exposure: At least seven fish are randomly assigned to each test concentration and the control. The exposure period is 96 hours.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[9]

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity to invertebrates, such as Daphnia magna, by determining the concentration that immobilizes 50% of the population (EC50).

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Solutions: A series of concentrations of this compound and a control are prepared in a suitable medium.

  • Exposure: Groups of daphnids are exposed to each test concentration for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The EC50 at 48 hours is calculated using appropriate statistical methods.

Algal Growth Inhibition Test (based on ISO 10253)

This method determines the effect of a substance on the growth of algae.[3]

  • Test Organism: A specified strain of marine algae, such as Phaeodactylum tricornutum, is used.[3]

  • Test Conditions: Algal cultures are exposed to a range of concentrations of this compound under controlled conditions of light, temperature, and pH for 72 hours.

  • Growth Measurement: Algal growth is measured at specific time intervals by determining cell density or a surrogate parameter like fluorescence.

  • Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield compared to the control, is determined.

Luminescent Bacteria Test (based on ISO 11348)

This is a rapid screening test that measures the inhibitory effect of a substance on the light emission of the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[4][12][13][14]

  • Test Organism: Freeze-dried or fresh cultures of Aliivibrio fischeri are used.

  • Procedure: The bacteria are rehydrated and exposed to various dilutions of the water sample containing this compound.

  • Measurement: The light output of the bacteria is measured using a luminometer after a short incubation period (e.g., 5 to 30 minutes).[12]

  • Endpoint: The EC50 is calculated as the concentration of the test substance that causes a 50% reduction in light emission compared to a control sample.

Acute Oral Toxicity in Rodents (based on OECD Guideline 401 or similar)

This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose.

  • Test Animals: Typically, laboratory strains of rats or mice are used.

  • Procedure: The test substance is administered by gavage in graduated doses to several groups of experimental animals.

  • Observation Period: Animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a generalized workflow for determining the acute toxicity of a chemical like this compound in an aquatic organism.

cluster_Workflow Aquatic Toxicity Testing Workflow start Start: Select Test Organism & Guideline range_finding Range-Finding Test (Optional) start->range_finding definitive_test Definitive Test: Expose Organisms to Concentrations start->definitive_test range_finding->definitive_test Define Concentrations observation Observe & Record Endpoints (e.g., Mortality, Immobilization) definitive_test->observation data_analysis Statistical Analysis (e.g., Probit) observation->data_analysis lc50_ec50 Determine LC50 / EC50 data_analysis->lc50_ec50 report Report Results lc50_ec50->report

Caption: Generalized workflow for aquatic toxicity assessment.

References

A Comparative Analysis of Synthetic Routes to 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dichlorophenol is a valuable building block in the production of pharmaceuticals, pesticides, and other specialty chemicals. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a side-by-side examination of their methodologies, performance metrics, and underlying chemical principles.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear basis for comparison of their efficacy and reaction conditions.

ParameterRoute 1: From 3,5-Dichlorophenylboronic AcidRoute 2: From 3,5-Dichloroaniline (B42879) (Sandmeyer-type)Route 3: From 1,3,5-Trichlorobenzene (B151690)Route 4: Catalytic Hydrodechlorination
Starting Material 3,5-Dichlorophenylboronic acid3,5-Dichloroaniline1,3,5-TrichlorobenzenePolychlorinated phenols
Key Reagents Boric acid, H₂O₂, C-10 catalystNaNO₂, H₂SO₄, H₂ONot explicitly detailedPalladium catalyst, H₂
Solvent H₂O:ACN (7:3)Sulfuric acid, WaterNot explicitly detailedOrganic or aqueous media
Reaction Temperature 25°C0-5°C (diazotization), then heatingNot explicitly detailedNot explicitly detailed
Reaction Time 5-10 minutesNot explicitly detailedNot explicitly detailedNot explicitly detailed
Reported Yield 87%[1]Not explicitly detailedNot explicitly detailedNot explicitly detailed
Purity Purified by silica (B1680970) gel chromatography[1]Not explicitly detailedNot explicitly detailedNot explicitly detailed

Synthesis Pathways and Methodologies

This section provides a detailed overview of the different synthetic routes to this compound, complete with experimental protocols and visual diagrams of the reaction pathways.

Route 1: Oxidation of 3,5-Dichlorophenylboronic Acid

This method involves the oxidation of a boronic acid to the corresponding phenol (B47542). It is a relatively fast reaction that proceeds under mild conditions.

G start 3,5-Dichlorophenylboronic Acid reagents Boric Acid, H₂O₂ C-10 Catalyst H₂O:ACN (7:3) start->reagents product This compound reagents->product Oxidation 25°C, 5-10 min

Caption: Oxidation of 3,5-Dichlorophenylboronic Acid.

Experimental Protocol:

  • To a 10 mL reaction flask, add 3,5-Dichlorophenylboronic acid, boric acid (1.0 equivalent), and C-10 catalyst (5.0 wt%).[1]

  • Add 2.0 mL of a 7:3 mixture of H₂O and acetonitrile (B52724) (ACN).[1]

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 equivalents).[1]

  • Stir the reaction mixture at 25°C for 5-10 minutes.[1]

  • Upon completion, dilute the reaction mixture with a saturated brine solution.[1]

  • Extract the product with diethyl ether or dichloromethane (B109758) (3 times).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by silica gel chromatography to obtain this compound.[1]

Route 2: Diazotization of 3,5-Dichloroaniline (Sandmeyer-type Reaction)

This classical route involves the conversion of an aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method is a cornerstone of aromatic chemistry.

G start 3,5-Dichloroaniline diazotization NaNO₂, H₂SO₄ 0-5°C start->diazotization intermediate 3,5-Dichlorobenzenediazonium Salt diazotization->intermediate Diazotization hydrolysis H₂O, Heat intermediate->hydrolysis product This compound hydrolysis->product Hydrolysis

Caption: Synthesis via Diazotization of 3,5-Dichloroaniline.

Experimental Protocol:

Detailed experimental protocols for the diazotization of 3,5-dichloroaniline followed by hydrolysis are based on general Sandmeyer reaction procedures, as specific conditions for this exact transformation were not found in the initial search.[2] The following is a generalized procedure:

  • Dissolve 3,5-dichloroaniline in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) in water while maintaining the temperature below 5°C to form the diazonium salt.

  • Slowly add the cold diazonium salt solution to a heated aqueous solution. The diazonium salt decomposes, evolving nitrogen gas, to yield the phenol.

  • Extract the product from the reaction mixture using a suitable organic solvent.

  • Purify the product, typically by distillation or recrystallization.

Route 3: Synthesis from 1,3,5-Trichlorobenzene

The synthesis of this compound can also be approached from 1,3,5-trichlorobenzene, although specific, detailed experimental protocols for this direct conversion were not prominently available in the search results. It is suggested as a potential starting material.

G start 1,3,5-Trichlorobenzene reagents Hydrolysis Reagents start->reagents product This compound reagents->product Nucleophilic Aromatic Substitution

Caption: Conceptual Pathway from 1,3,5-Trichlorobenzene.

Experimental Protocol:

Route 4: Catalytic Hydrodechlorination of Polychlorophenols

This method involves the selective removal of chlorine atoms from more highly chlorinated phenols using a catalyst and a hydrogen source. It is a reductive approach to obtaining the desired product.

G start Polychlorinated Phenols (e.g., Trichlorophenol) reagents Palladium Catalyst H₂ gas start->reagents product This compound reagents->product Hydrodechlorination

Caption: Catalytic Hydrodechlorination of Polychlorophenols.

Experimental Protocol:

The catalytic hydrodechlorination of polychlorophenols is a known method for producing less chlorinated phenols.[2] A general procedure would involve:

  • Dissolving the polychlorinated phenol in a suitable organic or aqueous solvent.

  • Adding a palladium-based catalyst (e.g., palladium on carbon).

  • Subjecting the mixture to a hydrogen atmosphere, often at elevated pressure.

  • The reaction progress would be monitored to achieve the desired level of dechlorination.

  • After the reaction, the catalyst is filtered off, and the product is isolated from the solvent.

Conclusion

The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and the laboratory equipment at hand. The oxidation of 3,5-dichlorophenylboronic acid offers a rapid and high-yielding method under mild conditions. The Sandmeyer-type reaction starting from 3,5-dichloroaniline is a classic and versatile method in aromatic chemistry. While conceptually straightforward, the synthesis from 1,3,5-trichlorobenzene and the catalytic hydrodechlorination of polychlorophenols require more specialized conditions and catalysts. Researchers should carefully consider these factors when selecting the most appropriate method for their specific needs.

References

evaluating the efficiency of different catalysts for 3,5-Dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-Dichlorophenol, a key intermediate in the pharmaceutical and agrochemical industries, is a process where catalyst selection plays a pivotal role in determining efficiency, selectivity, and overall yield. This guide provides a comparative overview of different catalytic systems employed in the synthesis of this compound and related chlorinated phenols, supported by experimental data and detailed methodologies.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of chlorinated phenols, with a focus on pathways that can yield this compound. Direct catalytic chlorination of phenol (B47542) to achieve high yields of the 3,5-isomer is challenging due to the ortho-para directing nature of the hydroxyl group.[1] Therefore, alternative strategies such as hydrodechlorination of more chlorinated phenols or synthesis from precursors like arylboronic acids are often employed.

Catalyst SystemStarting MaterialProductYield (%)Reaction ConditionsSource
Palladium catalystPolychlorophenolsThis compoundNot specifiedCatalytic hydrodechlorination in organic or aqueous media.[2]
Copper nanoparticles-ellagic acid composite3,5-Dichlorophenylboronic acidThis compoundHigh (not specified)Oxidative hydroxylation under milder reaction conditions.[3]
Cesium fluoride (B91410)[2-(3,5-dichlorophenoxy)ethyl]trimethylsilaneThis compound76.4Dry DMF, 60°C, 1 hour.[4]
C-10 catalyst3,5-Dichlorophenylboronic acidThis compound87H2O2, H2O:ACN (7:3), 25°C, 5-10 minutes.[4]
CuI / 1,10-phenanthrolineSubstituted Aryl iodide and 2-trimethylsilanolThis compound94.2Cs2CO3, Toluene, 110°C, 14 hours.[4]
Manganous sulfate (B86663) (MnSO4)Phenol2,4-Dichlorophenol91 (for 2,4-DCP)HCl, H2O2, H2O, 80°C, 3 hours. This system highlights catalyst performance in phenol chlorination, though not specific to the 3,5-isomer.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound and its precursors, based on reported procedures.

Protocol 1: Synthesis via Hydrodechlorination

This protocol describes a general procedure for the catalytic hydrodechlorination of polychlorophenols to yield this compound.[2]

  • Catalyst Preparation: Prepare a palladium-based catalyst, for example, palladium on a suitable support (e.g., carbon, alumina).

  • Reaction Setup: In a reaction vessel, dissolve the polychlorophenol starting material in a suitable organic solvent or aqueous medium.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Hydrogenation: Introduce a source of hydrogen, either as hydrogen gas or through a hydrogen donor molecule.

  • Reaction Conditions: Maintain the reaction at a specific temperature and pressure for a predetermined duration to allow for selective dechlorination.

  • Work-up and Isolation: After the reaction is complete, filter the catalyst. The filtrate is then subjected to extraction and purification steps (e.g., chromatography) to isolate the this compound product.

Protocol 2: Synthesis from an Arylboronic Acid Precursor

This method outlines the synthesis of this compound from 3,5-dichlorophenylboronic acid using a copper catalyst.[3]

  • Catalyst Preparation: Synthesize copper nanoparticles stabilized by ellagic acid.

  • Reaction Mixture: In a reaction flask, dissolve 3,5-dichlorophenylboronic acid in a suitable solvent system.

  • Catalyst Addition: Introduce the copper nanoparticle-ellagic acid composite to the reaction mixture.

  • Oxidation: Add an oxidizing agent to facilitate the hydroxylation of the boronic acid.

  • Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature for the required reaction time.

  • Product Isolation: Upon completion, the product is extracted from the reaction mixture and purified using standard techniques like column chromatography.

Protocol 3: Synthesis via Cleavage of a Silyl Ether

This procedure details the synthesis of this compound from a silyl-protected precursor.[4]

  • Reaction Setup: Dissolve [2-(3,5-dichloro-phenoxy)-ethyl]-trimethylsilane (1.0 mmol) in dry N,N-dimethylformamide (DMF) (2 ml).

  • Reagent Addition: Add cesium fluoride (3.0 mmol) to the solution.

  • Heating: Heat the reaction mixture at 60°C for 1 hour.

  • Quenching and Extraction: Dilute the reaction mass with water and extract the product with ethyl acetate (B1210297) (3 x 20 ml).

  • Washing and Drying: The combined organic layers are washed with water and brine solution, then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the this compound product.

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates a generalized workflow for the evaluation of different catalysts in the synthesis of this compound.

G cluster_0 Catalyst Screening cluster_1 Performance Evaluation cluster_2 Scale-up and Validation start Define Synthesis Route and Starting Material catalyst_selection Select a Range of Potential Catalysts start->catalyst_selection reaction_setup Set up Parallel Reactions with Different Catalysts catalyst_selection->reaction_setup parameter_optimization Vary Reaction Parameters (Temp, Time, Conc.) reaction_setup->parameter_optimization analysis Analyze Reaction Products (GC-MS, HPLC) parameter_optimization->analysis data_collection Collect Data on Yield, Selectivity, and Conversion analysis->data_collection comparison Compare Catalyst Performance Metrics data_collection->comparison optimal_catalyst Identify Optimal Catalyst and Conditions comparison->optimal_catalyst scale_up Scale-up Synthesis with Optimal Catalyst optimal_catalyst->scale_up validation Validate Product Purity and Yield scale_up->validation final_protocol Finalize Synthetic Protocol validation->final_protocol

Caption: A generalized workflow for evaluating catalyst efficiency in this compound synthesis.

This guide provides a foundational understanding of the catalytic strategies available for the synthesis of this compound. The choice of catalyst is highly dependent on the starting material, desired purity, and economic viability of the process. Further research and optimization are often necessary to tailor these methods to specific industrial applications.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of common analytical methods for the quantification of 3,5-Dichlorophenol, a compound of environmental and toxicological significance. It is designed for researchers, scientists, and drug development professionals to compare the performance of different analytical techniques and understand the principles of inter-laboratory proficiency testing. The information presented is based on established analytical methodologies and principles of method validation.

Introduction to this compound Analysis

This compound (3,5-DCP) is a chlorinated phenol (B47542) that can be found as a metabolite of some pesticides and is used in the synthesis of other chemicals. Due to its potential toxicity and persistence in the environment, accurate and reliable analytical methods are crucial for its monitoring in various matrices such as water, soil, and biological samples. Inter-laboratory comparisons are essential for assessing the proficiency of laboratories and ensuring the comparability and reliability of analytical data. This is often achieved through proficiency testing (PT) schemes where a homogenous sample is sent to multiple laboratories for analysis. The performance of each laboratory is then statistically evaluated, often using z-scores. A z-score between -2 and +2 is generally considered satisfactory.

Experimental Protocols

The following sections detail generalized experimental protocols for the most common analytical techniques used for the determination of this compound.

Gas Chromatography with Flame Ionization Detector (GC-FID)

Gas chromatography with a flame ionization detector is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenols, derivatization is often employed to improve chromatographic performance and sensitivity.

Sample Preparation (Derivatization with Acetic Anhydride):

  • To 100 mL of aqueous sample, add a surrogate standard and an internal standard.

  • Adjust the pH to approximately 8 with a potassium carbonate solution.

  • Add 5 mL of acetic anhydride (B1165640) and shake vigorously for 5 minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

GC-FID Conditions:

  • Column: DB-5 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and specificity compared to GC-FID, as it combines chromatographic separation with mass analysis, allowing for positive identification of the analyte. The sample preparation is similar to that for GC-FID.

GC-MS Conditions:

  • GC Conditions: Same as GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound acetate (B1210297) (e.g., m/z 204, 162, 164).

High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

HPLC-UV is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are not easily volatilized.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Acidify the water sample (100 mL) to pH 2 with hydrochloric acid.

  • Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 280 nm.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics of the described methods and present a hypothetical inter-laboratory comparison.

Typical Method Validation Parameters

The following table summarizes typical validation parameters for the analysis of chlorophenols using different techniques. These values are indicative and can vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGC-FIDGC-MSHPLC-UV
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 3 µg/L0.05 - 0.5 µg/L5 - 30 µg/L
Accuracy (Recovery) 80 - 110%85 - 115%80 - 120%
Precision (RSD) < 15%< 10%< 15%
Specificity ModerateHighModerate to High
Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison study for the analysis of this compound in a spiked water sample. The assigned value (true concentration) for the sample is 25.0 µg/L .

Laboratory IDAnalytical MethodReported Concentration (µg/L)Accuracy (Recovery %)Precision (RSD %)
Lab-01GC-FID23.895.28.5
Lab-02GC-MS25.5102.04.2
Lab-03HPLC-UV26.1104.411.2
Lab-04GC-MS24.999.65.1
Lab-05GC-FID22.590.012.3
Lab-06HPLC-UV28.0112.014.5
Lab-07GC-MS24.598.06.3
Lab-08GC-FID27.2108.89.8
Lab-09HPLC-UV23.594.013.1
Lab-10GC-MS25.1100.43.8
Performance Assessment using Z-Scores

The performance of the participating laboratories can be evaluated using z-scores, which are calculated as:

z = (x - X) / σ

where:

  • x is the reported result from the laboratory.

  • X is the assigned value (25.0 µg/L).

  • σ is the standard deviation for proficiency assessment (target standard deviation), often determined from the results of previous proficiency tests or set as a fixed percentage of the assigned value (e.g., 15% of the assigned value, which is 3.75 µg/L in this case).

Laboratory IDReported Concentration (µg/L)Z-ScorePerformance Evaluation
Lab-0123.8-0.32Satisfactory
Lab-0225.50.13Satisfactory
Lab-0326.10.29Satisfactory
Lab-0424.9-0.03Satisfactory
Lab-0522.5-0.67Satisfactory
Lab-0628.00.80Satisfactory
Lab-0724.5-0.13Satisfactory
Lab-0827.20.59Satisfactory
Lab-0923.5-0.40Satisfactory
Lab-1025.10.03Satisfactory

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Aqueous Sample Spiking Add Internal & Surrogate Standards Sample->Spiking pH_Adjust Adjust pH to ~8 Spiking->pH_Adjust Derivatization Add Acetic Anhydride pH_Adjust->Derivatization Extraction Extract with Hexane Derivatization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate Extract Drying->Concentration Injection Inject 1 µL Concentration->Injection GC_Column GC Separation (DB-5 Column) Injection->GC_Column Detection Detection (FID or MS) GC_Column->Detection Data Data Acquisition & Processing Detection->Data HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC Analysis Sample Aqueous Sample Acidification Acidify to pH 2 Sample->Acidification Loading Load Sample Acidification->Loading Cartridge_Condition Condition C18 Cartridge Cartridge_Condition->Loading Washing Wash Cartridge Loading->Washing Elution Elute with Methanol Washing->Elution Reconstitution Evaporate & Reconstitute Elution->Reconstitution Injection Inject 20 µL Reconstitution->Injection HPLC_Column HPLC Separation (C18 Column) Injection->HPLC_Column Detection UV Detection (280 nm) HPLC_Column->Detection Data Data Acquisition & Processing Detection->Data Logic_Flow cluster_PT Proficiency Testing (PT) Process cluster_Eval Performance Evaluation PT_Provider PT Provider Prepares & Distributes Homogenous Sample Labs Participating Laboratories Analyze Sample PT_Provider->Labs Results Labs Report Results Labs->Results Assigned_Value Determine Assigned Value (Consensus Mean/True Value) Results->Assigned_Value Z_Score Calculate Z-Scores for Each Laboratory Assigned_Value->Z_Score Evaluation Evaluate Performance (Satisfactory/Questionable/Unsatisfactory) Z_Score->Evaluation Report Issue PT Report Evaluation->Report

A Comparative Guide to the Accuracy and Precision of 3,5-Dichlorophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the accuracy and precision of 3,5-Dichlorophenol analytical standards, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparison of this compound Analytical Standards

The accuracy of an analytical standard is often represented by its certified purity and the associated uncertainty. Below is a table summarizing the typical specifications for this compound analytical standards from various suppliers, based on publicly available Certificates of Analysis and product information. It is important to note that lot-to-lot variability is inherent, and users should always refer to the Certificate of Analysis provided with their specific standard.

Parameter Supplier A (Representative) Supplier B (Representative) Supplier C (Certified Reference Material)
Product Grade Analytical Standard98+%Certified Reference Material
CAS Number 591-35-5591-35-5591-35-5
Certified Purity (by GC) 98.7%[1]99.2%[2]≥99.5% (with uncertainty)
Uncertainty Not specifiedNot specifiedTypically ≤0.5%
Analytical Method Gas Chromatography (GC)[1][2]Gas Chromatography (GC)[1][2]Quantitative NMR (qNMR) or mass balance
Traceability To internal standardsTo internal standardsTo NIST or other primary standards
ISO Accreditations --ISO 17034, ISO/IEC 17025[3][4]

Note: Data for Suppliers A and B are based on specific lots from Thermo Fisher Scientific.[1][2] Supplier C represents a typical Certified Reference Material (CRM) and its associated higher level of certification and traceability.

Experimental Protocols

The determination of purity for this compound analytical standards is predominantly carried out using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)

This protocol outlines a typical method for assessing the purity of a this compound standard.

1. Objective: To determine the purity of a this compound analytical standard by assessing the area percentage of the principal peak relative to all other peaks detected by GC-FID.

2. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent (e.g., Acetone or Methanol, HPLC grade or higher)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity (≥99.999%)

  • Volumetric flasks (Class A)

  • Microsyringes

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

4. Standard Preparation:

  • Accurately weigh approximately 25 mg of the this compound standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from this stock solution if required for linearity checks.

5. GC-FID Operating Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow)

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the this compound peak using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

7. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area for the this compound should be ≤ 2.0%.

Visualizations

Analytical Workflow for Standard Verification and Use

The following diagram illustrates the logical workflow from receiving an analytical standard to its use in an experimental assay, emphasizing the verification steps.

A Receive Analytical Standard B Review Certificate of Analysis (CoA) A->B C Perform In-house Quality Control (QC) B->C G Compare Results to CoA Specifications C->G D Prepare Stock and Working Solutions E Method Validation with Standard D->E F Routine Sample Analysis E->F H Standard Accepted for Use G->H Pass I Investigate Discrepancy / Contact Supplier G->I Fail H->D

Caption: Workflow for the verification and use of a this compound analytical standard.

Signaling Pathway for Analytical Method Validation

This diagram outlines the key parameters that are evaluated during the validation of an analytical method using the this compound standard.

center Method Validation A Accuracy center->A B Precision center->B C Specificity center->C D Linearity & Range center->D E Limit of Detection (LOD) center->E F Limit of Quantitation (LOQ) center->F G Robustness center->G

Caption: Key parameters for the validation of an analytical method for this compound.

References

Determining the Detection and Quantification Limits of 3,5-Dichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3,5-Dichlorophenol, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in method validation. These parameters define the sensitivity of an analytical method, ensuring reliable and accurate measurements at low concentrations. This guide provides a comparative overview of common analytical techniques and the expected performance for the determination of this compound, supported by generalized experimental protocols.

While specific LOD and LOQ values for this compound are not always explicitly reported in readily available literature, data for closely related chlorophenols, particularly other dichlorophenol isomers, provide valuable benchmarks. The selection of an analytical method will depend on the required sensitivity, the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Techniques

The primary techniques for the trace analysis of chlorophenols include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity (r²) Typically ≥0.99Typically ≥0.99
Accuracy (Recovery) 70-130%80-120%
Precision (RSD) < 15%< 10%
Limit of Detection (LOD) 0.005 - 1.8 µg/L[1]0.006 - 0.05 mg/L[1]
Specificity High (Mass spectral data provides structural information)Moderate to High (Dependent on chromatographic resolution)
Sample Throughput Lower (Often requires derivatization)Higher (Direct injection often possible)

Note: The LOD and LOQ values presented are indicative ranges for chlorophenols and may vary for this compound depending on the specific method, instrumentation, and matrix.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are generalized protocols for the analysis of chlorophenols using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on established methods for chlorophenol analysis.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained analytes with 5 mL of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation)

  • To the 1 mL extract, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 20 minutes.

  • After cooling, add 1 mL of saturated sodium bicarbonate solution.

  • Vortex and allow the layers to separate.

  • Analyze the upper organic layer.

3. GC-MS Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound acetate, characteristic ions would be monitored.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

This protocol is a generalized procedure for the analysis of phenolic compounds.

1. Sample Preparation

  • Filter the aqueous sample through a 0.45 µm syringe filter.[1]

2. HPLC-UV/DAD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with phosphoric acid to pH 2.5).

  • Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at 280 nm or a Diode Array Detector scanning a relevant wavelength range.

  • Injection Volume: 20 µL.

Mandatory Visualizations

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a typical workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of low-concentration standards analyze_samples Analyze standards and blanks using the validated method prep_standards->analyze_samples prep_blanks Prepare multiple blank samples prep_blanks->analyze_samples calc_lod Calculate LOD (e.g., 3.3 * σ / S) analyze_samples->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ / S) analyze_samples->calc_loq verify_lod Verify LOD by analyzing samples at the calculated LOD concentration calc_lod->verify_lod verify_loq Verify LOQ by analyzing samples at the calculated LOQ concentration for accuracy and precision calc_loq->verify_loq

A generalized workflow for determining LOD and LOQ.
Logical Relationship of Key Validation Parameters

The following diagram illustrates the logical relationship between key analytical method validation parameters.

Validation_Parameters cluster_sensitivity Sensitivity cluster_performance Performance cluster_reliability Reliability LOD LOD Specificity Specificity LOD->Specificity LOQ LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision LOQ->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Linearity Linearity Linearity->LOQ defines lower end

Interrelation of core analytical method validation parameters.

References

Unveiling the Environmental Footprint of 3,5-Dichlorophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the environmental impact of 3,5-Dichlorophenol across its primary industrial applications reveals a significant threat to aquatic ecosystems, with its role as a chemical intermediate in various manufacturing processes being a major source of environmental release. This guide provides a comparative analysis of its environmental impact in the pharmaceutical, pesticide, and dye manufacturing sectors, supported by experimental data and standardized testing protocols.

This compound (3,5-DCP), a chlorinated aromatic compound, is a versatile chemical intermediate utilized in the synthesis of a range of products, including the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), various pesticides, and dyes. It also serves as a potent biocide and disinfectant. However, its utility is shadowed by its significant environmental persistence, high toxicity to aquatic life, and potential for bioaccumulation, making it a compound of environmental concern. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the environmental impact of 3,5-DCP across its different applications.

Comparative Analysis of Environmental Impact

The environmental impact of this compound is multifaceted, stemming from its release during manufacturing, its inherent toxicity, and its persistence in various environmental compartments. While data on the precise concentrations of 3,5-DCP in industrial effluents are often proprietary and vary widely depending on the specific manufacturing process and wastewater treatment facilities, available information and research studies allow for a comparative assessment.

Environmental Fate of this compound

The environmental fate of a chemical describes its transport and transformation in the environment. For 3,5-DCP, key parameters indicate a tendency for it to persist in aquatic and soil environments.

Environmental Fate ParameterValueImplication for Environmental Impact
Soil Adsorption Coefficient (Koc) 1,200 L/kg[1]Low to Moderate Mobility in Soil: Indicates that 3,5-DCP has a tendency to adsorb to soil and sediment particles, reducing its immediate leaching into groundwater but leading to its accumulation in these compartments.[2]
Bioconcentration Factor (BCF) in fish 9 - 82 L/kg[1]Moderate Potential for Bioaccumulation: Suggests that 3,5-DCP can accumulate in aquatic organisms, potentially leading to toxic effects and biomagnification through the food chain.
Half-life in Water ~14 days[1]Persistence in Aquatic Environments: A relatively long half-life in water indicates that 3,5-DCP can persist long enough to cause harm to aquatic ecosystems.
Half-life in Aquifer Slurry 1 day[3]Faster Degradation in Biologically Active Sediments: Suggests that under specific anaerobic conditions with adapted microbial populations, biodegradation can be a significant removal pathway.
Ready Biodegradability (OECD 301) Not readily biodegradable[4]Persistence and Recalcitrance: Standard tests indicate that 3,5-DCP is resistant to rapid biodegradation by unacclimated microorganisms, contributing to its persistence in the environment.
Ecotoxicity of this compound

The toxicity of this compound to a range of aquatic organisms is a primary concern. The following table summarizes key ecotoxicity data.

Test OrganismEndpointToxicity Value (mg/L)Reference
Daphnia magna (Water Flea) 48h EC50 (Immobilisation)0.2 - 2.1[5][6][7]
Freshwater Algae (e.g., Pseudokirchneriella subcapitata) 72h EC50 (Growth Inhibition)1.0 - 10.0[8][9][10][11]
Fish (e.g., Cyprinus carpio) 96h LC501.2 - 4.3[1]

These values classify this compound as very toxic to aquatic life.[12] It is important to note that the toxicity of industrial effluents containing 3,5-DCP can be influenced by the presence of other chemicals.

Application-Specific Environmental Impact

Pharmaceutical Manufacturing: The Diclofenac Connection

The synthesis of diclofenac is a significant industrial application of this compound.[6][13][14][15] Wastewater from pharmaceutical manufacturing facilities has been identified as a major source of active pharmaceutical ingredients (APIs) and their intermediates in the environment.[11][16][17] While specific data for 3,5-DCP concentrations in diclofenac production wastewater is limited, the high volume of diclofenac production globally suggests that this is a substantial source of 3,5-DCP release. The complex nature of pharmaceutical wastewater, often containing a mixture of organic solvents and other reagents, can further complicate treatment and increase the overall ecotoxicity of the effluent.[7]

Pesticide Manufacturing

This compound serves as a precursor or is a metabolite of several pesticides.[18][19][20] The manufacturing process for these pesticides can lead to the release of 3,5-DCP into wastewater.[21][22] Furthermore, the degradation of certain pesticides in the environment can also be a source of this compound.[10] The environmental impact from this application is therefore twofold: direct release from manufacturing and indirect formation from the breakdown of end-products.

Dye Manufacturing

The textile and dye industries are known for their high water consumption and the generation of complex, often highly colored, and toxic wastewater.[1][4][21][23][24][25][26] this compound is used as an intermediate in the synthesis of certain dyes. Studies have detected various chlorophenols, including dichlorophenols, in the wastewater and sludge of textile dyeing plants.[1] The presence of a complex mixture of dyes, auxiliary chemicals, and their byproducts in the effluent can lead to synergistic toxic effects in aquatic environments.

Experimental Protocols for Environmental Impact Assessment

To ensure comparability and regulatory acceptance of environmental impact data, standardized testing protocols are crucial. The following are key experimental methodologies for assessing the environmental fate and ecotoxicity of this compound.

Ready Biodegradability: OECD 301

The OECD Guideline for Testing of Chemicals, Test No. 301, "Ready Biodegradability," is used to screen chemicals for their potential to be rapidly biodegraded by microorganisms.[24][27][28][29][30]

Methodology:

  • Test Systems: Six methods are available, including DOC Die-Away, CO2 Evolution, and Manometric Respirometry.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a domestic wastewater treatment plant is used.

  • Test Conditions: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions in the dark or diffuse light for 28 days.

  • Analysis: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen consumption.

  • Pass Level: A substance is considered readily biodegradable if it reaches a pass level of >70% DOC removal or >60% of the theoretical CO2 production or oxygen demand within a 10-day window during the 28-day test period.

Acute Immobilisation Test for Daphnia sp.: OECD 202

This test assesses the acute toxicity of a substance to freshwater invertebrates.[13][14][23][31][32]

Methodology:

  • Test Organism: Young Daphnia magna (less than 24 hours old) are used.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 24 and 48 hours is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test: OECD 201

This test evaluates the effects of a substance on the growth of freshwater primary producers.[8][9][10][11][33]

Methodology:

  • Test Organism: Exponentially growing cultures of a selected species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria are used.

  • Test Design: The algae are exposed to a series of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Endpoint: The inhibition of growth is measured by determining the algal biomass (e.g., by cell counts or fluorescence) over time.

  • Data Analysis: The concentration that causes a 50% inhibition of growth rate (ErC50) or yield (EyC50) is calculated.

Analysis of this compound in Environmental Samples: EPA Method 8270

EPA Method 8270 is a widely used method for the analysis of semi-volatile organic compounds, including chlorophenols, in various environmental matrices.[18][19][20][34]

Methodology:

  • Sample Preparation: The sample (water, soil, sludge) is extracted with an appropriate solvent (e.g., methylene (B1212753) chloride) to isolate the semi-volatile organic compounds.

  • Instrumentation: The extract is analyzed using Gas Chromatography/Mass Spectrometry (GC/MS).

  • Separation and Detection: The gas chromatograph separates the individual compounds in the extract, and the mass spectrometer identifies and quantifies them based on their unique mass spectra.

Visualizing Pathways and Workflows

To better understand the processes involved in the environmental impact of this compound, the following diagrams illustrate a potential biodegradation pathway and a general workflow for its environmental risk assessment.

cluster_aerobic Aerobic Biodegradation DCP This compound DCC 3,5-Dichlorocatechol DCP->DCC Hydroxylation DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM Ring Cleavage CML cis-Dienelactone DCM->CML Dechlorination & Cyclization MA Maleylacetate CML->MA TCA TCA Cycle Intermediates MA->TCA

Caption: Aerobic biodegradation pathway of this compound.

cluster_workflow Environmental Risk Assessment Workflow for this compound substance_id Substance Identification (this compound) exposure_assessment Exposure Assessment (Release from different applications) substance_id->exposure_assessment effects_assessment Effects Assessment (Ecotoxicity Testing) substance_id->effects_assessment risk_characterization Risk Characterization (Compare Exposure and Effects) exposure_assessment->risk_characterization effects_assessment->risk_characterization risk_management Risk Management (Wastewater Treatment, Regulation) risk_characterization->risk_management

Caption: General workflow for environmental risk assessment.

Conclusion

The environmental impact of this compound is a significant concern across its various industrial applications. Its inherent toxicity to aquatic organisms, coupled with its persistence, necessitates careful management of its release into the environment. While advanced wastewater treatment technologies can reduce the concentration of 3,5-DCP in industrial effluents, the most effective approach to mitigating its environmental impact lies in process optimization to minimize its initial release and the development of greener alternatives. This guide provides a foundation for researchers and industry professionals to understand and compare the environmental footprint of this compound, encouraging further research into more sustainable chemical practices.

References

Assessing the Specificity of Analytical Methods for 3,5-Dichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and specific quantification of analytes such as 3,5-Dichlorophenol is paramount. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the determination of this compound, with a focus on method specificity.

The selection of an appropriate analytical method is critical for ensuring that the measured signal corresponds solely to this compound, without interference from isomers, impurities, or matrix components.[1] This guide offers a side-by-side comparison of these methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Workflow for Assessing Specificity of Analytical Methods

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] The following diagram illustrates a general workflow for assessing the specificity of an analytical method, in accordance with ICH Q2(R2) guidelines.[2][3]

G cluster_0 Specificity Assessment Workflow start Define Potential Interferences isomers Isomers (e.g., 2,4-DCP, 2,6-DCP) start->isomers impurities Related Impurities start->impurities degradants Degradation Products start->degradants matrix Matrix Components start->matrix method_dev Develop Analytical Method isomers->method_dev impurities->method_dev degradants->method_dev matrix->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) method_dev->forced_degradation analysis Analyze Spiked and Stressed Samples method_dev->analysis forced_degradation->analysis evaluation Evaluate Specificity analysis->evaluation pass Method is Specific evaluation->pass Resolution & Peak Purity OK fail Method is Not Specific (Modify and Re-evaluate) evaluation->fail Interference or Co-elution fail->method_dev

A logical workflow for assessing the specificity of an analytical method.

Comparison of Analytical Methods for this compound

The following table summarizes the quantitative performance data for HPLC-UV, GC-MS, and Capillary Electrophoresis in the analysis of dichlorophenols, including this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (r²) ≥0.99≥0.99[4]>0.999[5]
Accuracy (Recovery) 88.5% - 104.1%[6]76% - 111%94% - 107%[5]
Precision (RSD) < 12.0%[6]2.1% - 6.7%[7]Inter-day and intra-day precision are excellent[5]
Limit of Detection (LOD) 0.006 - 0.05 mg/L[6]0.005 - 1.796 µg/L[7]0.14 mg/L[5]
Specificity Moderate to High (dependent on chromatographic resolution and detector)[8]High (mass spectral data provides structural information)High (separation based on charge-to-size ratio)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a generalized procedure for the analysis of chlorophenols.[6][10]

  • Sample Preparation:

    • For aqueous samples, pre-column derivatization with a suitable agent like 4-nitrobenzoyl chloride can be employed to enhance UV detection.[6]

    • Mix 100 µL of the sample with 100 µL of borate (B1201080) buffer (pH 8.5) and 100 µL of 4-nitrobenzoyl chloride solution in acetonitrile (B52724) (2 mg/mL).[6]

    • Vortex the mixture and allow it to react at 50°C for 1 minute.[6]

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Cholester column (150 x 3.0 mm i.d., 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v) containing 0.1% trifluoroacetic acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.[10]

    • Detection: UV at 280 nm.[6][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on methods for chlorophenol analysis, often requiring derivatization.[7][11]

  • Sample Preparation (Solid Phase Derivative Extraction):

    • Pass 100 mL of an aqueous sample (adjusted to 0.1 M NaOH) through a strong anion-exchange resin column.[7]

    • Dry the resin and treat it with 0.25 mL of acetic anhydride (B1165640) in 2.0 mL of hexane (B92381) for 10 minutes to derivatize the retained phenols.[7]

    • Elute the derivatized phenols with 3.0 mL of hexane.[7]

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent for injection.[7]

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Initial temperature of 90°C for 1 minute, ramp to 150°C at 3°C/min, then to 210°C at 6°C/min and hold for 1 minute, and finally to 280°C at 10°C/min and hold for 2 minutes.[7]

    • Injection Mode: Splitless.[7]

    • MS Conditions: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode or selective ion monitoring (SIM) for enhanced sensitivity and specificity.[7]

Capillary Electrophoresis (CE) Protocol

This protocol is a generalized procedure for the separation of dichlorophenol isomers.[12]

  • Sample Preparation:

    • Dissolve the sample in pure water to a concentration of approximately 1 mg/L.[12]

    • Filter the sample through a 0.45 µm syringe filter.

  • CE Conditions:

    • CE System: A standard capillary electrophoresis instrument with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 53.0 cm total length, 44.5 cm effective length, 50 µm i.d.).[13]

    • Background Electrolyte (BGE): A phosphate-borate buffer at an alkaline pH (e.g., pH 10.0) containing a cyclodextrin (B1172386) modifier such as β-cyclodextrin (in the range of 2.0-10 mM) to achieve baseline separation of the isomers.[12]

    • Voltage: 20-25 kV.[13]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 2-5 seconds).[13]

    • Temperature: 40.0 °C.[13]

    • Detection: UV at 210 nm.[13]

Mandatory Visualization

The following diagram illustrates the core parameters assessed during analytical method validation, as outlined by the International Council for Harmonisation (ICH).

G cluster_1 Core Analytical Method Validation Parameters (ICH Q2) validation Analytical Method Validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantitation (LOQ) validation->loq range Range validation->range robustness Robustness validation->robustness

Core parameters assessed during analytical method validation.

References

Performance Evaluation of Biosensors for 3,5-Dichlorophenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of 3,5-Dichlorophenol (3,5-DCP), a persistent and toxic environmental pollutant, is of paramount importance for environmental monitoring and human health. Biosensors offer a promising alternative to conventional analytical methods, providing rapid, sensitive, and selective detection. This guide provides a comparative overview of the performance of different biosensor platforms for the detection of dichlorophenol isomers, with a focus on 3,5-DCP where data is available.

Data Presentation: A Comparative Analysis of Biosensor Performance

Quantitative data for the detection of this compound and its isomers using various biosensor technologies are summarized in the tables below. It is important to note that research has more extensively focused on other isomers like 2,4-Dichlorophenol (B122985) (2,4-DCP). The data for 3,5-DCP is limited, and in such cases, data for other dichlorophenol isomers is provided as a reference point for potential performance.

Table 1: Electrochemical Biosensors for Dichlorophenol Detection

Biosensor TypeAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Key FeaturesReference
Tyrosinase-based2,4-DCP2 - 1000.66Utilizes multi-walled carbon nanotubes for enhanced sensitivity.[1]
Laccase-basedCatechol0.1 - 0.5 & 11.99 - 94.110.11 & 12.26Covalent immobilization on a modified glassy carbon electrode.[2]
MIP-based2,4-DCP0.04 - 2.00.01Electropolymerized pyrrole (B145914) on Fe3O4 nanoparticle modified glassy carbon electrode.[3]
CeNiCu-LDH@CC2,4-DCP1 - 1000.197Simultaneous detection of 2,4-DCP and 3-CP.[4]
CeNiCu-LDH@CC3-CP1 - 1000.286Simultaneous detection of 2,4-DCP and 3-CP.[4]

Table 2: Optical Biosensors for Dichlorophenol Detection

Biosensor TypeAnalyteOperating Range (µM)SensitivityKey FeaturesReference
MIP-functionalized Fiber Optic2,4-DCP0.1 - 10017.1 nm/µMFast response time (16s) and high specificity.[5]

Table 3: Other Biosensor Types for Phenolic Compound Detection

Biosensor TypeAnalyteLinear RangeLimit of Detection (LOD)Key FeaturesReference
Piezoelectric Immunosensor2,4-D0.10 - 15.0 mg/L0.01 mg/LIndirect competitive immunoassay for a related chlorinated phenol.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundational understanding for researchers looking to replicate or develop similar biosensor systems.

Fabrication of an Enzyme-Based Electrochemical Biosensor

This protocol describes the general steps for constructing a tyrosinase-based biosensor for dichlorophenol detection.

Materials:

  • Glassy carbon electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Polydiallyldimethylammonium chloride (PDDA) solution

  • Tyrosinase enzyme solution

  • Phosphate buffer solution (PBS)

  • Alumina (B75360) slurry for polishing

Procedure:

  • Electrode Pre-treatment: Polish the GCE with alumina slurry (0.3 and 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any adsorbed particles.

  • Preparation of MWCNT Suspension: Disperse a known concentration of MWCNTs in a suitable solvent, such as N,N-dimethylformamide (DMF), and sonicate to achieve a homogeneous suspension.

  • Electrode Modification: Drop-cast a small volume of the MWCNT suspension onto the pre-treated GCE surface and allow it to dry. Subsequently, apply a layer of PDDA solution to form a positively charged surface, which facilitates enzyme immobilization.

  • Enzyme Immobilization: Immerse the modified electrode in a tyrosinase solution for a specific duration to allow for the electrostatic adsorption of the enzyme onto the electrode surface.

  • Final Preparation: Gently rinse the enzyme-modified electrode with PBS to remove any loosely bound enzyme molecules. The biosensor is now ready for electrochemical measurements.

Electrochemical Detection:

  • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a three-electrode cell containing the supporting electrolyte (e.g., PBS at a specific pH).

  • Add aliquots of the this compound standard solution to the electrochemical cell and record the change in the electrochemical signal (e.g., peak current).

  • Construct a calibration curve by plotting the signal response against the concentration of this compound to determine the linear range and limit of detection.[1]

Synthesis of a Molecularly Imprinted Polymer (MIP) for Selective Recognition

This protocol outlines the general procedure for creating a molecularly imprinted polymer for the selective detection of chlorophenols.

Materials:

  • Template molecule (e.g., 2,4,6-trichlorophenol (B30397) as a structural analog for 3,5-DCP)

  • Functional monomer (e.g., methacrylic acid)

  • Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate)

  • Initiator (e.g., azobisisobutyronitrile)

  • Porogenic solvent (e.g., dichloromethane)

Procedure:

  • Pre-polymerization Complex Formation: Dissolve the template molecule and the functional monomer in the porogenic solvent. Allow the mixture to interact to form a pre-polymerization complex through non-covalent interactions.

  • Polymerization: Add the cross-linker and the initiator to the mixture. Initiate polymerization by heating or UV irradiation.

  • Template Removal: After polymerization, grind the resulting polymer into fine particles. Remove the template molecule by washing the polymer particles extensively with a suitable solvent (e.g., methanol/acetic acid mixture).

  • MIP Characterization: Characterize the synthesized MIP particles for their size, morphology, and binding affinity towards the target analyte.[7]

Fabrication and Measurement of an Immunosensor

This protocol provides a general workflow for the development of an electrochemical immunosensor.

Materials:

  • Screen-printed carbon electrode (SPCE)

  • Antibodies specific to the target analyte (or a related compound)

  • Antigen (or a hapten-protein conjugate)

  • Blocking agent (e.g., bovine serum albumin - BSA)

  • Enzyme-labeled secondary antibody (e.g., HRP-labeled)

  • Substrate for the enzyme (e.g., TMB/H2O2)

Procedure:

  • Electrode Modification: Modify the working electrode surface of the SPCE to facilitate antibody immobilization (e.g., with gold nanoparticles or a self-assembled monolayer).

  • Antibody Immobilization: Incubate the modified electrode with a solution of the primary antibody to allow for its attachment to the electrode surface.

  • Blocking: Block any remaining active sites on the electrode surface by incubating with a blocking agent like BSA to prevent non-specific binding.

  • Competitive Immunoassay: For detection, incubate the immunosensor with a mixture of the sample containing the target analyte and a fixed concentration of a labeled antigen. A competitive reaction will occur between the analyte in the sample and the labeled antigen for the limited antibody binding sites.

  • Signal Generation: After washing, add the substrate for the enzyme label. The enzyme will catalyze a reaction that produces a measurable electrochemical signal. The magnitude of the signal will be inversely proportional to the concentration of the analyte in the sample.[6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biosensors discussed.

G cluster_0 Enzyme-Based Biosensor Signaling Pathway Analyte This compound Enzyme Immobilized Enzyme (e.g., Tyrosinase) Analyte->Enzyme Enzymatic Reaction Product Electrochemical Product (Quinone) Enzyme->Product Electrode Electrode Product->Electrode Redox Reaction Signal Measurable Signal (Current) Electrode->Signal

Caption: Signaling pathway of an enzyme-based electrochemical biosensor.

G cluster_1 Experimental Workflow for MIP-Based Sensor A 1. Template & Monomer Interaction B 2. Polymerization with Cross-linker A->B C 3. Template Removal (Extraction) B->C D 4. MIP with Recognition Sites C->D E 5. Analyte Binding (Rebinding) D->E Introduction of Sample F 6. Signal Transduction & Detection E->F

Caption: Experimental workflow for the synthesis and application of a MIP-based sensor.

G cluster_2 Competitive Immunosensor Logical Relationship Analyte Free Analyte (3,5-DCP) Antibody Immobilized Antibody Analyte->Antibody Competitive Binding Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competitive Binding Signal Signal Generation Labeled_Analyte->Signal Signal is inversely proportional to free analyte concentration Bound_Complex Antibody-Analyte Complex Antibody->Bound_Complex

Caption: Logical relationship in a competitive immunosensor assay.

References

Degradation of 3,5-Dichlorophenol: A Comparative Study of Microbial Bioremediation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the efficacy of Desulfitobacterium frappieri PCP-1, Pseudomonas knackmussii B13, and Phanerochaete chrysosporium in the breakdown of the persistent environmental pollutant 3,5-Dichlorophenol.

The industrial byproduct this compound (3,5-DCP) poses a significant environmental threat due to its toxicity and persistence. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a promising and eco-friendly approach to neutralize this hazardous compound. This guide offers a comparative analysis of three distinct microorganisms—the anaerobic bacterium Desulfitobacterium frappieri PCP-1, the aerobic bacterium Pseudomonas knackmussii B13, and the white-rot fungus Phanerochaete chrysosporium—and their respective abilities to degrade this compound.

Performance Comparison

The degradation of this compound by these microorganisms occurs through fundamentally different metabolic pathways, resulting in varying efficiencies and end products. The following table summarizes the key quantitative data available for each organism.

MicroorganismDegradation PathwayKey EnzymesDegradation Rate/EfficiencyInitial ConcentrationReference
Desulfitobacterium frappieri PCP-1 Reductive DehalogenationThis compound Reductive Dehalogenase667 nmol/min/mg of cell proteinNot specified for rate, 5 mg/L for induction[1]
Pseudomonas knackmussii B13 Oxidative Degradation (proposed)Dioxygenases, Catechol-1,2-dioxygenaseQualitative: Known to degrade various chloroaromaticsNot available for 3,5-DCP[2]
Phanerochaete chrysosporium Oxidative DegradationLignin Peroxidase (LiP), Manganese Peroxidase (MnP)96% of Pentachlorophenol (PCP) in 64 days (in soil)25 ppm PCP[3]

Experimental Methodologies

The experimental protocols for studying the degradation of this compound vary depending on the microorganism and the specific research objectives. Below are detailed methodologies representative of studies involving each of the compared organisms.

Desulfitobacterium frappieri PCP-1: Anaerobic Reductive Dehalogenation

Objective: To quantify the rate of this compound degradation by D. frappieri PCP-1 under anaerobic conditions.

Cultivation and Induction:

  • D. frappieri PCP-1 is cultivated anaerobically at 37°C in a mineral salt medium.

  • The medium is supplemented with 55 mM pyruvate (B1213749) as an electron donor and 0.1% (w/v) yeast extract.

  • To induce the meta-dechlorinating activity, the culture is supplemented with 5 mg/L of this compound.[1]

Degradation Assay:

  • Harvest the induced cells by centrifugation and wash them with an anaerobic buffer.

  • Resuspend the cells in a reaction buffer containing a suitable electron donor (e.g., pyruvate).

  • Initiate the degradation reaction by adding a known concentration of this compound to the cell suspension.

  • Incubate the reaction mixture under strict anaerobic conditions at the optimal temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction and extract the remaining this compound and its metabolites using an appropriate organic solvent.

  • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and its degradation products.[1]

Pseudomonas knackmussii B13: Aerobic Oxidative Degradation

Objective: To assess the ability of P. knackmussii B13 to degrade this compound as a sole carbon and energy source.

Cultivation and Acclimatization:

  • P. knackmussii B13 is grown in a minimal salt medium with a suitable carbon source (e.g., succinate) to establish a healthy culture.

  • To acclimatize the bacteria to this compound, gradually introduce low concentrations of the compound into the culture medium while reducing the primary carbon source.

Degradation Experiment:

  • Inoculate a fresh minimal salt medium, containing a defined initial concentration of this compound as the sole carbon source, with the acclimatized P. knackmussii B13 culture.

  • Incubate the culture aerobically at an optimal temperature (e.g., 30°C) with constant shaking to ensure sufficient aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Simultaneously, collect samples of the culture medium to measure the concentration of this compound.

  • Centrifuge the samples to remove bacterial cells, and analyze the supernatant using HPLC to quantify the remaining this compound.

Phanerochaete chrysosporium: Fungal Oxidative Degradation

Objective: To evaluate the degradation of this compound by P. chrysosporium under ligninolytic conditions.

Cultivation and Ligninolytic Induction:

  • P. chrysosporium is grown in a nitrogen-limited liquid medium to induce the production of its extracellular ligninolytic enzymes (Lignin Peroxidase and Manganese Peroxidase).

  • The culture is typically incubated at 37°C without agitation to promote mycelial mat formation.

Degradation Study:

  • Once the ligninolytic activity is detected in the culture medium (e.g., through enzyme assays), add a specific concentration of this compound to the cultures.

  • Continue the incubation under the same conditions.

  • At various time points, sacrifice replicate cultures.

  • Homogenize the entire culture (mycelium and liquid medium) and extract the residual this compound and its metabolites with an organic solvent.

  • Analyze the extracts by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of degradation and identify the metabolic byproducts.[3]

Signaling Pathways and Experimental Workflows

The degradation of this compound by these microorganisms involves distinct enzymatic pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for studying microbial degradation.

experimental_workflow cluster_prep Preparation cluster_exp Degradation Experiment cluster_analysis Analysis culture Microorganism Culture acclimatization Acclimatization/ Induction culture->acclimatization Growth inoculation Inoculation into Medium + 3,5-DCP acclimatization->inoculation Inoculum incubation Incubation (Controlled Conditions) inoculation->incubation Start sampling Time-course Sampling incubation->sampling During Incubation extraction Extraction of 3,5-DCP & Metabolites sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data Data Interpretation analysis->data

General experimental workflow for studying microbial degradation of this compound.

reductive_dehalogenation DCP This compound CP 3-Chlorophenol DCP->CP Reductive Dehalogenation (this compound Reductive Dehalogenase) Phenol Phenol CP->Phenol Reductive Dehalogenation Metabolites Further Metabolism Phenol->Metabolites oxidative_degradation_pseudomonas DCP This compound DCC 3,5-Dichlorocatechol DCP->DCC Dioxygenase RingCleavage Ring Cleavage Products DCC->RingCleavage Catechol-1,2-dioxygenase (ortho-cleavage) TCA TCA Cycle RingCleavage->TCA Further Degradation oxidative_degradation_phanerochaete DCP This compound Quinone Chloro-p-benzoquinone DCP->Quinone Oxidative Dechlorination (LiP, MnP) Hydroquinone Chloro-p-hydroquinone Quinone->Hydroquinone Reduction RingCleavage Ring Cleavage Products Hydroquinone->RingCleavage Further Oxidation & Dechlorination CO2 CO2 + H2O RingCleavage->CO2

References

benchmarking 3,5-Dichlorophenol removal efficiency of various adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of various adsorbents utilized in the removal of 3,5-Dichlorophenol (3,5-DCP), a persistent and toxic environmental pollutant. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, providing a foundation for selecting appropriate materials and methodologies for purification and remediation processes.

Executive Summary

The efficient removal of this compound from aqueous solutions is a critical challenge in wastewater treatment and chemical purification. Adsorption has been identified as a highly effective and widely used technique for this purpose. This guide benchmarks the performance of several key adsorbent materials, including industrial by-products, natural materials, and engineered carbons. Key performance indicators such as removal efficiency, adsorption capacity, and optimal operating conditions are presented to facilitate informed decision-making in experimental design and process development. While a direct comparative study under identical conditions is limited in the existing literature, this guide synthesizes available data to provide a comprehensive overview.

Performance Benchmarking of Adsorbents

The selection of an appropriate adsorbent is contingent on various factors including its adsorption capacity, the time required to reach equilibrium, and the specific chemical environment of the solution, such as pH. The following table summarizes the performance of different adsorbents in the removal of dichlorophenols, with a focus on 3,5-DCP where data is available. It is important to note that performance can vary based on the specific characteristics of the adsorbent material and the experimental conditions.

AdsorbentSource/TypeSurface Area (m²/g)Pore Volume (cm³/g)Adsorption Capacity (q_max) (mg/g)Removal Efficiency (%)Equilibrium TimeOptimal pHOptimal Temperature (°C)
Industrial By-products
Red MudWaste from aluminum production---84.89[1]48 h[1][2]-45[3]
Black Nickel MudWaste from metal production---87.99[1]1 h[1][3]7[1]45[1][3]
Natural Materials
Lemna minor (Duckweed)Biosorbent------25 ± 0.2[2]
Natural ZeoliteJordanian zeolitic tuff-----6.3[4]-
Engineered Carbons
Walnut Shell Biochar (Alkali-activated)Agricultural waste--240.4 (for 2,4-DCP)[5]96.5 (for 2,4-DCP)[5]---
Pomegranate Husk Biochar (Acid-treated)Agricultural waste1576[6][7]---60 min (for 2,4-DCP)[6][7]3.0 (for 2,4-DCP)[6][7]-
Magnetic Activated Carbon (Fe₃O₄@AC)---188.7 (for 2,4-DCP)[8]88 (for 2,4-DCP)[8]60 min[8]6.0[8]25[8]

Note: Data for 2,4-Dichlorophenol (B122985) (2,4-DCP) is included as a proxy for comparison where 3,5-DCP data is unavailable. Direct comparison should be made with caution as adsorption capacities can vary between isomers.

Experimental Protocols

A generalized experimental workflow for benchmarking the removal efficiency of various adsorbents for this compound is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

Preparation of this compound Solution:
  • A stock solution of this compound is prepared by dissolving a known mass of the compound in a specific volume of deionized water or an appropriate solvent.

  • Working solutions of desired concentrations are prepared by diluting the stock solution. Initial concentrations in studies often range from a few mg/L to several hundred mg/L.[8]

Batch Adsorption Experiments:
  • A predetermined mass of the adsorbent is added to a fixed volume of the this compound solution in a series of flasks.[9]

  • The flasks are agitated in a shaker at a constant speed and temperature for a specified duration.[1]

  • Samples are withdrawn at different time intervals to determine the concentration of this compound remaining in the solution.

  • The effect of initial pH is investigated by adjusting the pH of the solution using dilute acids or bases.[8]

  • The influence of temperature is studied by conducting the experiments in a temperature-controlled shaker.[1][3]

Analytical Measurement:
  • The concentration of this compound in the aqueous samples is typically determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Data Analysis:
  • The removal efficiency is calculated using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of this compound.

  • The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated as: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Adsorption isotherms (e.g., Langmuir and Freundlich models) and kinetic models (e.g., pseudo-first-order and pseudo-second-order) are used to analyze the adsorption data to understand the adsorption mechanism and capacity.[10][11]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for benchmarking this compound removal efficiency.

G cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis cluster_data Data Processing Adsorbent Adsorbent Preparation Mixing Mixing Adsorbent and Solution Adsorbent->Mixing Solution 3,5-DCP Solution Preparation Solution->Mixing Agitation Agitation at Controlled Temp & Time Mixing->Agitation Sampling Periodic Sampling Agitation->Sampling Filtration Sample Filtration Sampling->Filtration Measurement Concentration Measurement (HPLC/GC-MS) Filtration->Measurement Efficiency Calculate Removal Efficiency Measurement->Efficiency Capacity Calculate Adsorption Capacity Measurement->Capacity Modeling Isotherm & Kinetic Modeling Efficiency->Modeling Capacity->Modeling

Caption: Experimental workflow for benchmarking adsorbent performance.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3,5-Dichlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3,5-Dichlorophenol are critical for ensuring laboratory safety and environmental protection. This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated area with proper engineering controls.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, full protective clothing may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3][4] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5]

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Keep containers securely sealed when not in use.[6]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidants.

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Clear the area of all personnel and alert colleagues and the laboratory safety officer.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep the material into a container, avoiding dust generation.[7] If appropriate, moisten first to prevent dusting.[7] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1]

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[1]

  • Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[1]

  • Prevent Environmental Release: Do not allow the substance or cleanup materials to enter drains or waterways.[1]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Disposal Path A Generation of this compound Waste (Solid, Liquid, Contaminated PPE) B Segregate as Halogenated Organic Waste A->B C Collect in a dedicated, compatible, and properly sealed container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Concentration C->D E On-site Treatment Feasible? (For Research/Low Conc. Only) D->E F NO: Standard Procedure E->F No H YES: Experimental Treatment E->H Yes G Arrange for disposal via licensed hazardous waste contractor F->G I Perform Advanced Oxidation or Bioremediation H->I J Test for complete degradation I->J K Dispose of treated effluent as per institutional guidelines J->K

Caption: Logical workflow for the safe disposal of this compound waste.

Formal Disposal Procedures

The standard and required method for disposing of this compound is through an authorized hazardous waste management service.

  • Waste Accumulation: Collect all waste containing this compound, including contaminated labware (pipette tips, tubes), gloves, and absorbent materials, in a designated, leak-proof, and sealable container.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and must identify the contents, including "this compound" and its approximate concentration.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and segregated from incompatible materials.

  • Pickup: When the container is nearly full (approximately 90%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] Do not dispose of this compound down the sink.[8]

Quantitative Safety and Physicochemical Data

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and handling.

PropertyValueReference(s)
Molecular Weight 163.00 g/mol [5]
Melting Point 65 - 68 °C[6],[5]
Boiling Point 233 °C[6],[5]
Toxicity to Fish LC50 - Platichthys flesus - 3.5 mg/l - 96 h[6]
Toxicity to Daphnia EC50 - Daphnia magna (Water flea) - 1 - 3.5 mg/l - 24 h[6]
Toxicity to Algae Growth inhibition EC50 - Desmodesmus subspicatus (green algae) - 5 mg/l - 3 d[6]
UN Number 2020[10]
Hazard Class 6.1 (Poison),[11]

Experimental Protocols for On-Site Treatment

For research purposes, particularly for dilute aqueous solutions, advanced oxidation processes (AOPs) or bioremediation may be explored for on-site degradation. These methods are intended for research use only and must be conducted in accordance with institutional safety guidelines. Final disposal of any treated effluent must still comply with all local and federal regulations.

1. Photocatalytic Oxidation using Titanium Dioxide (TiO₂)

This AOP utilizes UV light to generate highly reactive hydroxyl radicals that can mineralize chlorophenols into less harmful substances like CO₂, H₂O, and Cl⁻.[12]

  • Methodology:

    • Catalyst Suspension: Prepare a suspension of TiO₂ catalyst in the aqueous waste containing this compound.

    • Irradiation: Place the suspension in a suitable reactor and irradiate with a UV light source while stirring continuously to keep the catalyst suspended.[12]

    • Monitoring: Periodically take samples to analyze the concentration of this compound to determine the extent of degradation.

    • Termination and Disposal: Once degradation is complete, the TiO₂ catalyst can be removed by filtration. The treated solution must be neutralized and disposed of according to institutional guidelines.[12]

2. Bioremediation using Microbial Cultures

This method involves using microorganisms that can degrade chlorophenols as a source of carbon.

  • Methodology:

    • Culture Acclimation: Gradually introduce the microbial culture to the this compound waste to allow for acclimation and enhanced degradation efficiency.[12]

    • Bioreactor Setup: In a bioreactor, combine the acclimated microbial culture with the chlorophenol waste and a suitable growth medium.

    • Incubation: Maintain optimal conditions for microbial growth and degradation, such as appropriate temperature, pH, and aeration.[12]

    • Monitoring: Track the degradation of the chlorophenol over time.

    • Disposal: After successful degradation, the treated effluent and microbial biomass must be disposed of in accordance with institutional biosafety and chemical waste regulations.[12]

References

Personal protective equipment for handling 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3,5-Dichlorophenol (CAS No. 591-35-5) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Classification: this compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation and serious eye damage.[2] It is also toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Personnel should be trained in the proper use and disposal of PPE.

PPE CategoryRecommendation
Hand Protection Wear chemically resistant gloves. Butyl rubber or neoprene gloves are recommended for handling chlorinated phenols.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[3]
Eye and Face Protection Chemical splash goggles are required.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
Skin and Body Protection A lab coat is mandatory.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[3] Long pants and closed-toe shoes are required at all times in the laboratory.[3]
Respiratory Protection All handling of solid this compound that may generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If engineering controls are not feasible, a respirator is required.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment specific to the planned experiment.[3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials (such as sand, earth, or vermiculite), and designated waste containers before handling the chemical.[1][3]

  • Labeling: Ensure all containers of this compound and its solutions are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[1][3]

2. Handling the Chemical:

  • Weighing: Conduct all weighing of solid this compound within a chemical fume hood.[3] Use a disposable weighing boat to prevent contamination.[3]

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.[3] Ensure adequate ventilation.

  • General Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when using this product.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment after use.[1]

  • Hand Washing: Always wash hands with soap and water after handling.[1]

  • Clothing: Launder contaminated clothing before reuse.[1] Work clothes should be laundered separately.[1]

Emergency Procedures

Spill Response:

  • Minor Spills (Solids): For small spills, remove all ignition sources.[1] Use dry clean-up procedures and avoid generating dust.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills: In the event of a large spill, clear the area of personnel and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear breathing apparatus and protective gloves.[1] Contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or water courses.[1]

Exposure First Aid:

  • Eye Contact: Immediately wash out the eyes with fresh running water.[1] Ensure complete irrigation by keeping eyelids apart and moving them.[1] Seek medical attention without delay.[1]

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] For phenol (B47542) concentrations greater than 10%, it is recommended to immediately irrigate or swab the affected area with polyethylene (B3416737) glycol (PEG). If PEG is not available, rinse with large volumes of water for 15 minutes.[6]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth.[1]

Disposal Plan

  • Waste Collection: Collect all this compound waste, including contaminated materials, in suitable, labeled containers.[1]

  • Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[1] Do not let this chemical enter the environment.[7]

G Safe Handling Workflow for this compound cluster_pre 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood RiskAssessment->VerifyHood GatherMaterials Gather PPE & Spill Kit VerifyHood->GatherMaterials LabelContainers Label All Containers GatherMaterials->LabelContainers Weighing Weigh Solid in Fume Hood LabelContainers->Weighing SolutionPrep Prepare Solution in Hood Weighing->SolutionPrep GeneralHandling Avoid Personal Contact SolutionPrep->GeneralHandling Decontaminate Decontaminate Equipment GeneralHandling->Decontaminate WashHands Wash Hands Thoroughly Decontaminate->WashHands Launder Launder Contaminated Clothing WashHands->Launder CollectWaste Collect in Labeled Container Launder->CollectWaste DisposeWaste Dispose as Hazardous Waste CollectWaste->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorophenol
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorophenol

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